Pritelivir mesylate hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
1428321-10-1 |
|---|---|
Molecular Formula |
C19H24N4O7S3 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide;hydrate |
InChI |
InChI=1S/C18H18N4O3S2.CH4O3S.H2O/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4;/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4);1H2 |
InChI Key |
QPIDAZSAUYNBAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O.O |
Origin of Product |
United States |
Foundational & Exploratory
Pritelivir mesylate hydrate molecular weight
An In-depth Technical Guide to the Molecular Properties of Pritelivir Mesylate Hydrate
This technical guide provides a comprehensive overview of the molecular characteristics of this compound, a potent antiviral agent under investigation for the treatment of herpes simplex virus (HSV) infections. The document is intended for researchers, scientists, and professionals in the field of drug development, offering key data on its molecular weight and related properties.
Quantitative Molecular Data
Pritelivir has been synthesized in various forms, including the free base, a mesylate salt, and a hydrated mesylate salt. The molecular weight and formula differ for each form, as detailed in the table below. This information is crucial for accurate preparation of solutions, dosage calculations, and interpretation of experimental results.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Pritelivir (free base) | C18H18N4O3S2 | 402.49[1][2][3][4] |
| Pritelivir Mesylate (anhydrous) | C19H22N4O6S3 | 498.59[5] or 498.6[6][7] |
| This compound | C19H24N4O7S3 | 516.61[][9][10] |
Mechanism of Action
Pritelivir is a first-in-class antiviral drug that acts as a helicase-primase inhibitor.[1][2][5] Unlike nucleoside analogues which target viral DNA polymerase, pritelivir directly inhibits the viral helicase-primase complex, which is essential for the replication of the herpes simplex virus.[1][5] This complex is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers, which are necessary steps for DNA replication. By inhibiting this complex, pritelivir effectively halts viral replication. This novel mechanism of action makes it a promising candidate for the treatment of HSV infections, including those caused by strains resistant to other antiviral drugs.
Caption: Mechanism of action of Pritelivir in inhibiting HSV replication.
Experimental Protocols
Detailed experimental protocols for the determination of the molecular weight of this compound are not publicly available in the cited literature. The reported molecular weights are based on standard analytical techniques performed during drug development and manufacturing, such as mass spectrometry and elemental analysis. These methods are fundamental in chemical characterization to confirm the identity, purity, and structure of a new chemical entity.
Mass Spectrometry: This technique would be used to determine the mass-to-charge ratio of the ionized compound, providing a highly accurate molecular weight.
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in the compound. The experimental percentages are then compared to the theoretical percentages calculated from the proposed molecular formula to confirm its composition.
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. Pritelivir | Herpes Simplex Viruses | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pritelivir (AIC316) | Helicase-primase inhibitor | Probechem Biochemicals [probechem.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pritelivir (mesylate) - MedChem Express [bioscience.co.uk]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. labshake.com [labshake.com]
An In-depth Technical Guide on the Development History of Pritelivir (BAY 57-1293/AIC316)
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the development history, mechanism of action, and preclinical/clinical data for Pritelivir, a novel antiviral agent. Pritelivir was initially developed under the code BAY 57-1293 and later as AIC316.
Introduction and Development History
Pritelivir (formerly BAY 57-1293 and AIC316) is a first-in-class antiviral drug belonging to the thiazolylamides, developed for the treatment of infections caused by Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2).[1][2] Its development represents a significant advancement in anti-herpes therapy, offering a novel mechanism of action distinct from currently available nucleoside analogues like acyclovir.
The journey of Pritelivir began at Bayer, where it was discovered through systematic research as part of a high-throughput screening of approximately 420,000 compounds.[3][4] The initial hit underwent a lead optimization process, leading to the identification of BAY 57-1293 as a potent and promising candidate.[3][4] The project was later spun out to AiCuris Anti-infective Cures AG, which has since managed its clinical development.[2][5] Pritelivir has progressed through Phase I, II, and is currently in Phase III clinical trials for the treatment of acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients.[1][2] The U.S. Food and Drug Administration (FDA) has granted it Fast Track designation in 2017 and Breakthrough Therapy designation in 2020.[1]
Mechanism of Action
Pritelivir exerts its antiviral effect by inhibiting the viral helicase-primase complex, an essential enzyme for HSV replication.[1][6][7] This complex is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a scaffold protein).[1] By directly inhibiting the ATPase activity of this complex, Pritelivir prevents the unwinding of the viral DNA and the synthesis of RNA primers, which are crucial steps for the initiation of viral DNA replication.[6][7]
A key advantage of this mechanism is that Pritelivir does not require activation by viral enzymes, such as thymidine kinase, which is the case for nucleoside analogues.[2][8] This makes it effective against acyclovir-resistant HSV strains, which often have mutations in the thymidine kinase gene.[3][6]
Signaling Pathway Diagram
Caption: Mechanism of action of Pritelivir in inhibiting the HSV helicase-primase complex.
Quantitative Data
Table 1: In Vitro Activity of Pritelivir (BAY 57-1293)
| Parameter | Virus Strain | Cell Line | Value | Reference |
| IC₅₀ | HSV-1 | Vero | 20 nM | [9] |
| IC₅₀ | HSV-2 | Vero | 20 nM | [9] |
| IC₅₀ | Acyclovir-resistant HSV-1 | - | 20 nM | [6] |
| IC₅₀ (ATPase activity) | HSV-1 Helicase-Primase | - | 30 nM | [9] |
| Selectivity Index | HSV-1 | Vero | 2,500 | [9] |
Table 2: In Vivo Efficacy of Pritelivir (BAY 57-1293) in Animal Models
| Animal Model | Virus | Route of Administration | ED₅₀ | Reference |
| Murine lethal challenge | HSV-1 | Oral (t.i.d.) | 0.5 mg/kg | [9] |
| Murine lethal challenge | HSV-2 | Oral (t.i.d.) | 0.5 mg/kg | [9] |
| Rat lethal challenge | HSV-1 | Oral | 0.5 mg/kg | [10] |
| Murine zosteriform spread | HSV-2 | Topical (2%) | - | [9] |
| Murine ocular herpes | HSV-1 | Topical (eyedrops) | - | [9] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
A detailed protocol for determining the in vitro antiviral activity of Pritelivir can be summarized as follows:
-
Cell Culture: Vero cells (or another suitable host cell line) are seeded in multi-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a standardized amount of HSV-1 or HSV-2 to produce a countable number of plaques.
-
Compound Application: Serial dilutions of Pritelivir are added to the culture medium immediately after infection. A no-drug control and a positive control (e.g., acyclovir) are included.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC₅₀ Determination: The concentration of Pritelivir that inhibits plaque formation by 50% (IC₅₀) compared to the no-drug control is calculated using regression analysis.
Experimental Workflow Diagram
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Letermovir - Wikipedia [en.wikipedia.org]
- 6. Pritelivir | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. caymanchem.com [caymanchem.com]
Thiazolylamide Antivirals: A Technical Guide to a Broad-Spectrum Host-Directed Therapeutic Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazolylamide class of compounds, exemplified by the repurposed drug nitazoxanide, has emerged as a significant area of interest in the quest for broad-spectrum antiviral agents. Unlike traditional antivirals that target specific viral enzymes, thiazolylamides primarily exert their effect through the modulation of host cellular pathways, a mechanism that offers a higher barrier to the development of viral resistance. This technical guide provides an in-depth overview of the core attributes of thiazolylamide antiviral compounds, including their mechanism of action, structure-activity relationships, and a summary of their in vitro efficacy. Detailed experimental protocols for the evaluation of these compounds are also presented, alongside visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of virology and drug development.
Introduction
Thiazolylamide derivatives, with nitazoxanide being the most studied prototype, are small molecules characterized by a core thiazole ring linked to a substituted benzamide.[1][2] Initially developed as an antiprotozoal agent, nitazoxanide and its active metabolite, tizoxanide, have demonstrated potent antiviral activity against a wide range of RNA and DNA viruses.[3][4] This broad-spectrum efficacy is attributed to their unique host-directed mechanism of action, which involves the disruption of post-translational processing of viral glycoproteins and the modulation of host innate immune responses.[3][5] This guide delves into the technical details of this promising class of antiviral compounds.
Mechanism of Action
The antiviral mechanism of thiazolylamides is multifaceted and primarily targets host cell processes that are essential for viral replication. This host-centric approach is a key advantage, as it is less susceptible to the high mutation rates of viral proteins that often lead to drug resistance.[5]
Interference with Viral Glycoprotein Maturation
A primary mechanism of action for thiazolylamides is the disruption of the proper folding and maturation of viral glycoproteins.[3][6] This was notably observed in studies with the influenza virus, where nitazoxanide was found to selectively block the maturation of viral hemagglutinin (HA).[3] The compound appears to act at a post-translational level, preceding the acquisition of endoglycosidase H resistance, which impairs the intracellular trafficking of HA to the host cell plasma membrane.[3] This disruption prevents the correct assembly and release of new, infectious viral particles.[3] This effect is thought to be mediated through the inhibition of host enzymes in the endoplasmic reticulum, such as protein disulfide isomerase (PDI).[5]
Modulation of Host Signaling Pathways
Thiazolylamides have been shown to modulate several host signaling pathways, thereby enhancing the host's antiviral state.
-
Interferon Pathway Activation: Nitazoxanide can activate the interferon pathway, a critical component of the innate immune response to viral infections.[3][7] This leads to the increased production of interferon-stimulated genes (ISGs), which encode for proteins that inhibit various stages of viral replication.[3][7] Specifically, nitazoxanide has been shown to enhance signaling downstream of RIG-I-like receptors (RLRs) and increase the activity of key transcription factors like IRF3.[7]
-
Modulation of Inflammatory Responses: These compounds can also modulate the production of cytokines and chemokines, which can help to control the inflammatory response associated with viral infections.[3][5] For instance, nitazoxanide has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[5] It can also suppress inflammatory pathways like NF-κB, MAPK, and PI3K/Akt/mTOR.[5]
Interference with Viroplasm Formation
In the context of rotavirus infection, thiazolylamides have been demonstrated to inhibit viral replication by interfering with the formation of viroplasms.[8][9][10][11] Viroplasms are cytoplasmic inclusion bodies that serve as the sites for viral genome replication and assembly. Thiazolylamides appear to disrupt the interaction between the non-structural proteins NSP2 and NSP5, which are essential for viroplasm formation.[8] This leads to a reduction in the size and altered architecture of viroplasms, ultimately decreasing the production of viral dsRNA.[8]
Quantitative Antiviral Activity
The following tables summarize the in vitro antiviral activity of nitazoxanide, its active metabolite tizoxanide, and selected second-generation thiazolylamide derivatives against a range of viruses. The data is presented as the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50.
Table 1: Antiviral Activity of Nitazoxanide and Tizoxanide
| Virus | Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Influenza A (H1N1) | Nitazoxanide | MDCK | 1.3 - 4.1 | >100 | >24.4 - >76.9 | [12] |
| Influenza A (H1N1) | Tizoxanide | MDCK | ~1 | >100 | >100 | [3] |
| Human Coronavirus (HCoV-229E) | Nitazoxanide | MRC-5 | 0.05 - 0.15 µg/mL | >50 µg/mL | >333 - >1000 | [6] |
| Human Coronavirus (HCoV-OC43) | Nitazoxanide | MRC-5 | 0.05 - 0.15 µg/mL | >50 µg/mL | >333 - >1000 | [6] |
| SARS-CoV-2 | Nitazoxanide | Vero E6 | 2.12 | >100 | >47.2 | [6] |
| Ebola Virus | Nitazoxanide | Huh7 | ~2.5 | >50 | >20 | [7] |
Table 2: Antiviral Activity of Second-Generation Thiazolylamides against Influenza A Virus (H1N1) in MDCK Cells
| Compound ID | R4 Substituent | R5 Substituent | IC50 (µM) | Reference(s) |
| 1 | H | H | 1.3 - 4.1 | [12] |
| Analog 1 | 4'-ethylsulfonyl | H | 0.14 | [13] |
| Analog 2 | 4'-fluoro | H | 2.5 | [14][15] |
| Analog 3 | 4'-chloro | H | 1.0 | [14][15] |
| Analog 4 | 4'-bromo | H | 0.8 | [14][15] |
| Analog 5 | 4'-methyl | H | 5.0 | [14][15] |
| 4a | - | - | 0.62 | [16] |
| 4d | - | - | 0.16 | [16] |
Note: The specific structures of compounds 4a and 4d were not fully detailed in the provided search results, hence the placeholder.
Structure-Activity Relationships (SAR)
The development of second-generation thiazolylamides has provided insights into the structure-activity relationships of this class of compounds. Key observations include:
-
Modifications at the 5-position of the thiazole ring: Replacing the nitro group of nitazoxanide with a non-reducible group can eliminate the compound's activity against anaerobic bacteria while retaining its broad-spectrum antiviral activity.[1] This is advantageous for developing purely antiviral agents with a reduced impact on the gut microbiome.
-
Substitutions on the salicylamide ring: The nature of the substituent on the phenyl ring of the salicylamide moiety significantly influences antiviral potency. For instance, against influenza A virus, a 4'-ethylsulfonyl substitution resulted in the most potent analogue with an IC50 of 0.14 µM.[13] Halogen substitutions at the 4'-position (fluoro, chloro, bromo) also demonstrated good activity.[14][15]
-
Amide nitrogen substitutions: Introduction of substituents on the amide nitrogen atom has been explored, with results suggesting that larger groups may not be conducive to improved activity.[16]
-
Hydroxyl group modifications: The antiviral activity of nitazoxanide and tizoxanide are comparable, suggesting that the hydroxyl group is a key site for structural optimization. Introducing flexible side chain substituents at this position has been shown to increase antiviral activity.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of thiazolylamide antiviral compounds.
Virus Yield Reduction Assay (for Influenza Virus)
This assay is used to quantify the inhibitory effect of a compound on the production of infectious virus particles.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Influenza virus stock (e.g., A/PuertoRico/8/1934(H1N1))
-
Thiazolylamide compounds dissolved in dimethyl sulfoxide (DMSO)
-
Trypsin-TPCK
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution
-
Formaldehyde
Procedure:
-
Seed MDCK cells in 12-well plates and grow to confluence.
-
Wash the cell monolayers with PBS.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add DMEM containing 1 µg/mL TPCK-trypsin and varying concentrations of the thiazolylamide compound or DMSO as a vehicle control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Collect the supernatants and perform a plaque assay or a hemagglutination (HA) assay to determine the virus titer.[17][18]
-
For the plaque assay, serially dilute the supernatants and infect fresh MDCK cell monolayers. After a 1-hour adsorption period, overlay the cells with a medium containing agarose.
-
After 72 hours of incubation, fix the cells with formaldehyde and stain with crystal violet to visualize and count the plaques.
-
Calculate the virus titer (plaque-forming units per mL, PFU/mL) for each compound concentration and the control. The percent inhibition is calculated relative to the vehicle control.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the viability of cells and determine the cytotoxic concentration of the test compounds.[19][20][21][22]
Materials:
-
Cell line of interest (e.g., MDCK, Vero E6, Huh7)
-
Complete growth medium
-
Thiazolylamide compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the thiazolylamide compound or DMSO as a control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined as the concentration that reduces cell viability by 50%.
Analysis of Viroplasm Formation (for Rotavirus)
This immunofluorescence-based assay is used to visualize and assess the effect of compounds on the formation of rotavirus viroplasms.[8][11]
Materials:
-
MA104 cells
-
Rotavirus stock (e.g., SA11 strain)
-
Thiazolylamide compounds
-
Coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% bovine serum albumin in PBS)
-
Primary antibody against a viroplasm protein (e.g., anti-NSP2 or anti-NSP5)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed MA104 cells on coverslips in a 24-well plate and grow to confluence.
-
Infect the cells with rotavirus at a specific MOI.
-
After a 1-hour adsorption period, add fresh medium containing the thiazolylamide compound or DMSO.
-
At different times post-infection (e.g., 4, 6, 8 hours), fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the viroplasms and cell nuclei using a fluorescence microscope. The number and size of viroplasms can be quantified using image analysis software.
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by thiazolylamide compounds.
References
- 1. Thiazolides: a new class of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A review on possible mechanistic insights of Nitazoxanide for repurposing in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The FDA-approved drug nitazoxanide is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein [frontiersin.org]
- 7. The FDA-Approved Oral Drug Nitazoxanide Amplifies Host Antiviral Responses and Inhibits Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of viroplasm formation during the early stages of rotavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etd.iisc.ac.in [etd.iisc.ac.in]
- 10. Characterization of viroplasm-like structures by co-expression of NSP5 and NSP2 across rotavirus species A to J - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Viroplasms: Assembly and Functions of Rotavirus Replication Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Second-generation nitazoxanide derivatives: thiazolides are effective inhibitors of the influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiazolides, a New Class of Anti-influenza Molecules Targeting Viral Hemagglutinin at the Post-translational Level - PMC [pmc.ncbi.nlm.nih.gov]
- 18. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Pritelivir Mesylate Hydrate: A Comprehensive Technical Guide on Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir is an investigational antiviral drug from the chemical class of thiazolylamides, being developed for the treatment of herpes simplex virus (HSV) infections. It is a first-in-class helicase-primase inhibitor, offering a novel mechanism of action that differs from currently available nucleoside analogues.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of pritelivir mesylate hydrate, the salt form selected for pharmaceutical development. The information presented is intended to support research, development, and formulation activities.
Physicochemical Properties
This compound was selected for development due to its improved profile in terms of stability, excipient compatibility, and an optimized in vitro dissolution profile.[3][4] Key physicochemical data are summarized in the tables below.
Table 1: General Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₄N₄O₇S₃ | [5][6][7] |
| Molecular Weight | 516.61 g/mol | [5][6][7] |
| CAS Number | 1428321-10-1 | [5][6][8] |
| Appearance | Solid powder | [7] |
| Synonyms | AIC316 mesylate hydrate, BAY 57-1293 mesylate hydrate | [5][7][8] |
Table 2: pKa and Solubility of Pritelivir and its Mesylate Salt
| Property | Value | Conditions | Source |
| Strongest Acidic pKa | 8.58 (amino group) | Not specified | [9] |
| Strongest Basic pKa | 4.42 (pyridine group) | Not specified | [9] |
| Pritelivir Free Base Solubility in Water | Below Limit of Quantification (BLOQ) | Not specified | [9] |
| Pritelivir Mesylate Salt Solubility in Water | 1.2 mg/mL | Not specified | [9] |
| Pritelivir Mesylate Salt Solubility | High solubility below pH 3 | pH-dependent | [8] |
| Pritelivir Mesylate Salt Solubility | Poor solubility at neutral pH | pH-dependent | [8] |
| Solubility in DMSO | ≥ 100 mg/mL (193.57 mM) | In vitro | |
| Solubility in Ethanol | < 1 mg/mL (insoluble or slightly soluble) | Not specified | [10] |
Table 3: Polymorphism and Particle Size of Pritelivir Mesylate Monohydrate
| Property | Value | Source |
| Selected Crystalline Form | Mesylate monohydrate | [3][4] |
| Crystal System | Triclinic | [9] |
| Space Group | P-1 | [9] |
| Particle Size Distribution (Non-micronized) | D(0.1): 45.5 μm, D(0.5): 114.7 μm, D(0.9): 226.4 μm | [9] |
| Particle Size Distribution (Micronized) | D(0.1): 1.6 μm, D(0.5): 7.4 μm, D(0.9): 35.0 μm | [9] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, this section describes the general methodologies typically employed for determining the key physicochemical properties of pharmaceutical compounds.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound is likely determined using the conventional shake-flask method, a standard technique in pharmaceutical sciences.
-
Preparation: An excess amount of the solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
Analysis: The concentration of pritelivir in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of pritelivir are likely determined by potentiometric titration.
-
Sample Preparation: A precisely weighed amount of pritelivir is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure complete dissolution.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH electrode.
-
Data Analysis: The titration curve (pH versus volume of titrant added) is generated. The pKa values are determined from the inflection points of the curve, which correspond to the pH at which 50% of the ionizable group is protonated or deprotonated. Specialized software is often used to analyze the titration data and calculate the pKa values.
Polymorphism Characterization
A combination of techniques is used to identify and characterize the different solid forms of a pharmaceutical compound.
-
X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline phases. The sample is irradiated with X-rays, and the resulting diffraction pattern, which is unique to a specific crystal lattice, is recorded. Different polymorphs will produce distinct XRPD patterns.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect solid-state phase transitions. Different polymorphs will exhibit different melting points and may show characteristic endothermic or exothermic transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the presence of water or other solvents in the crystal lattice, which is crucial for identifying hydrates and solvates.
-
Hot-Stage Microscopy (HSM): HSM allows for the visual observation of a sample as it is heated. It can be used to observe melting, recrystallization, and other phase transitions, providing complementary information to DSC.
Visualizations
Mechanism of Action: Inhibition of HSV Helicase-Primase Complex
Pritelivir exerts its antiviral activity by inhibiting the herpes simplex virus helicase-primase complex. This complex is essential for viral DNA replication and is composed of three viral proteins: UL5 (helicase), UL8 (scaffold protein), and UL52 (primase).[2][11] By binding to this complex, pritelivir prevents the unwinding of the viral DNA, thereby halting the replication process.[12] This mechanism is distinct from that of nucleoside analogues, which target the viral DNA polymerase.[2][11]
Caption: Mechanism of action of pritelivir on the HSV helicase-primase complex.
Experimental Workflow: Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a new pharmaceutical salt form like this compound.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Pritelivir - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. ijcpa.in [ijcpa.in]
- 8. shimadzu.com [shimadzu.com]
- 9. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thermalsupport.com [thermalsupport.com]
Pritelivir Mesylate Hydrate: A Technical Guide on the Novel Helicase-Primase Inhibitor for HSV-1 and HSV-2
Abstract
Pritelivir is a first-in-class antiviral agent of the thiazolylamide class that offers a novel mechanism of action for the treatment of Herpes Simplex Virus (HSV) infections.[1][2] By directly inhibiting the viral helicase-primase complex, Pritelivir provides a crucial alternative to traditional nucleoside analogues, which target the viral DNA polymerase.[3][4] This distinct mechanism makes it highly effective against both HSV-1 and HSV-2, including strains resistant to acyclovir and other standard-of-care therapies.[5][6] Preclinical studies have demonstrated superior potency over existing treatments in various animal models.[1][3] Clinically, Pritelivir has shown significant efficacy in reducing viral shedding in immunocompetent individuals and, most notably, has achieved superior lesion healing in immunocompromised patients with acyclovir-resistant infections in a pivotal Phase 3 trial.[5][7][8] This technical guide provides an in-depth overview of Pritelivir mesylate hydrate, detailing its mechanism of action, preclinical and clinical data, resistance profile, and key experimental methodologies for its evaluation.
Introduction
Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) are responsible for lifelong infections causing a range of clinical manifestations from oral and genital lesions to more severe, disseminated disease, particularly in immunocompromised populations.[5][9] For decades, the primary treatment modality has been nucleoside analogues such as acyclovir, valacyclovir, and famciclovir.[1] These drugs are pro-drugs that require activation by the viral thymidine kinase and subsequently inhibit the viral DNA polymerase.[6] However, the emergence of resistance, especially in immunocompromised patients, presents a significant clinical challenge, often leading to refractory infections with limited treatment options.[3][10]
Pritelivir (formerly BAY 57-1293 or AIC316) represents a paradigm shift in HSV therapy.[2][3] It is a direct-acting antiviral that does not require viral enzyme activation and targets the helicase-primase complex, an essential component of the HSV replication machinery distinct from the DNA polymerase.[5][9] This guide consolidates the technical data on this compound, the stable salt form selected for clinical development due to its favorable physicochemical properties.[3][11]
Mechanism of Action
The replication of the HSV genome is a complex process initiated by the unwinding of the double-stranded viral DNA at an origin of replication. This crucial step is performed by the helicase-primase complex, a heterotrimer composed of three essential viral proteins:
-
UL5: The helicase, which unwinds the DNA.
-
UL52: The primase, which synthesizes short RNA primers required to initiate DNA synthesis.
-
UL8: A scaffold protein that facilitates the complex's function.[6][12]
Pritelivir directly targets this complex, binding simultaneously to the UL5 helicase and UL52 primase components.[1] This action effectively "freezes" the complex, preventing the unwinding of viral DNA and the synthesis of RNA primers.[1][7] Consequently, viral DNA replication is halted at a very early stage, suppressing the expression of early and late viral genes.[1] Unlike nucleoside analogues, which act later by terminating the growing DNA chain, Pritelivir's mechanism is upstream, providing a fundamentally different point of intervention.[3] This distinction is the basis for its activity against nucleoside-resistant HSV strains.[4]
Preclinical Development
Pritelivir's development was guided by extensive preclinical studies that established its superior potency and efficacy compared to existing antivirals.
In Vitro Efficacy
Pritelivir demonstrates potent activity against both HSV-1 and HSV-2 in cell culture, including against strains with mutations conferring resistance to acyclovir.[1]
| Parameter | HSV-1 | HSV-2 | Acyclovir-Resistant HSV | Reference |
| IC50 | 0.02 µM | - | - | [12] |
| Activity | Potent | Potent | Active, no cross-resistance | [1][6] |
Table 1: Summary of In Vitro Activity of Pritelivir.
In Vivo Efficacy
Animal models were critical in demonstrating the in vivo potential of Pritelivir. Studies in mice and guinea pigs consistently showed a significant therapeutic advantage over valacyclovir and acyclovir.
| Model | Species | Pritelivir Dose | Comparator Dose | Key Finding | Reference |
| Lethal Challenge (HSV-1) | Mouse | ED50: 0.5 mg/kg | Acyclovir ED50: 22 mg/kg | Pritelivir is >40x more potent than Acyclovir. | [1][3] |
| Lethal Challenge (HSV-2) | Mouse | ED50: 0.5 mg/kg | Valacyclovir ED50: 14 mg/kg | Pritelivir is >25x more potent than Valacyclovir. | [1][3] |
| Genital Herpes (HSV-2) | Guinea Pig | 20 mg/kg b.i.d. | Valacyclovir 150 mg/kg b.i.d. | Halved time to disease resolution (14 to 7 days) vs. minor reduction for Valacyclovir (14 to 12 days) in delayed treatment. | [1][3] |
| Recurrence (HSV-2) | Guinea Pig | 20-30 mg/kg b.i.d. | Valacyclovir 150 mg/kg b.i.d. | Significantly lower recurrence rates (0.3-0.4) compared to Valacyclovir (0.9) and control (1.0). | [1][3] |
| Skin Infection (HSV-1) | Mouse | 10 mg/kg q.d. | - | Complete suppression of infection signs. | [2][13] |
Table 2: In Vivo Efficacy of Pritelivir in Key Animal Models.
Pharmacokinetics and Safety Pharmacology
Pritelivir exhibits a favorable pharmacokinetic profile, characterized by good oral bioavailability and a long plasma half-life of approximately 80 hours, which supports once-daily dosing.[7][10][14] Safety pharmacology studies investigated its potential for off-target effects. The 50% inhibitory concentration for hERG potassium channels was approximately 160 µM, over 100-fold higher than therapeutic plasma concentrations, indicating a low risk of cardiac effects.[1] Pritelivir was also found to be non-genotoxic in standard assays.[1]
Clinical Development
Clinical trials have confirmed the potent antiviral activity of Pritelivir in humans, both in immunocompetent individuals with genital herpes and in immunocompromised patients with difficult-to-treat resistant infections.
Phase 2 Studies in Immunocompetent Adults
A Phase 2 dose-finding study in adults with recurrent genital herpes demonstrated a clear dose-dependent effect of Pritelivir on HSV-2 shedding.
| Daily Dose | Key Outcome | Finding | Reference |
| 5 mg | Viral Shedding Rate | Reduction | [7] |
| 25 mg | Viral Shedding Rate | Greater Reduction | [7] |
| 75 mg | Viral Shedding Rate | Pronounced Reduction; viral load and episode duration decreased. | [7] |
| 100 mg | Comparison vs. Valacyclovir | Percentage of swabs with HSV detected was significantly lower with Pritelivir (2.4%) than with Valacyclovir (5.3%). | [14] |
Table 3: Key Results from Phase 2 Clinical Trials in Immunocompetent Adults.
Phase 3 PRIOH-1 Study in Immunocompromised Patients
The pivotal PRIOH-1 trial (NCT03073967) evaluated Pritelivir in its primary target population: immunocompromised individuals with acyclovir-resistant mucocutaneous HSV infections.[5][8] This open-label, comparative trial demonstrated the superiority of Pritelivir over standard-of-care (SoC) treatments selected by investigators, which included foscarnet and cidofovir.[4][15]
| Parameter | Pritelivir Arm | Standard-of-Care (SoC) Arm | p-value | Reference |
| Primary Endpoint: Lesion Healing (up to 28 days) | Superior | Inferior | p=0.0047 | [4][5][8] |
| Secondary Endpoint: Lesion Healing (up to 42 days) | Superior | Inferior | p<0.0001 | [4][5][8] |
| Dosage Regimen | 400 mg loading dose, then 100 mg daily | Investigator's Choice (e.g., foscarnet, cidofovir) | - | [5][8] |
| Safety | Favorable safety profile, well-tolerated as an oral therapy. | SoC treatments often require IV infusion and are associated with toxicities (e.g., nephrotoxicity). | - | [4][5] |
Table 4: Key Efficacy and Safety Outcomes from the Phase 3 PRIOH-1 Trial.
Resistance Profile
Resistance to Pritelivir is associated with specific amino acid substitutions in the viral genes that encode its target.[1]
-
Genetic Basis: Mutations are primarily located in the UL5 (helicase) gene and, less commonly, at a single locus in the UL52 (primase) gene .[1][6]
-
No Cross-Resistance: As the mechanism of action is distinct, mutations that confer resistance to nucleoside analogues (in the thymidine kinase or DNA polymerase genes) do not affect Pritelivir's efficacy.[1][3]
-
Combination Therapy: Preclinical data suggest that combining Pritelivir with a DNA polymerase inhibitor (like acyclovir or foscarnet) can suppress the emergence of drug resistance, indicating a potential strategy for future treatment paradigms.[16]
Key Experimental Protocols
The evaluation of Pritelivir's efficacy has relied on established and rigorous experimental models.
Protocol 1: Murine Lethal Challenge Model
This model assesses the ability of an antiviral compound to prevent mortality following a high-dose viral infection.
-
Infection: Mice are infected intranasally with a lethal dose of HSV-1 or HSV-2.[1][3]
-
Treatment: Oral administration of Pritelivir or a comparator (e.g., acyclovir) is initiated 6 hours post-infection and continued for 5 consecutive days (e.g., twice or three times daily).[1][3] For delayed-treatment studies, therapy begins 72 hours post-infection to mimic a clinical scenario.[1][3]
-
Endpoint: The primary endpoint is the 3-week survival rate.[1][3]
-
Analysis: Data are used to calculate the Effective Dose 50 (ED50), the dose at which 50% of infected animals survive.[1][3]
Protocol 2: Guinea Pig Model of Genital Herpes
This model is valuable for studying genital lesion development and recurrence patterns, which closely resemble human disease.
-
Animal Model: Female Hartley guinea pigs (n=10 per group).[1][3]
-
Infection: Animals are infected intravaginally with HSV-2.[1][3]
-
Treatment: Oral drug administration (e.g., Pritelivir 20 mg/kg b.i.d.) is initiated at a set time post-infection (e.g., day 0 for early treatment, day 4 for delayed treatment) and continued for a defined period (e.g., 10 days).[1][3]
-
Endpoints:
Protocol 3: Clinical Viral Load Quantification via qPCR
Quantitative PCR is the gold standard for measuring HSV viral load from clinical samples, serving as a key endpoint in clinical trials to assess antiviral activity.[7][17]
-
Sample Collection: Patients perform daily self-collection of genital swabs.[7][18] Swabs are placed in a transport medium.
-
DNA Extraction: Viral DNA is extracted from the swab sample in a laboratory setting.[17]
-
Quantitative PCR (qPCR): The extracted DNA is subjected to a qPCR assay using specific primers and probes that target a conserved region of the HSV genome.[17][19] The assay amplifies the target DNA, and fluorescence is measured in real-time.
-
Quantification: The amount of viral DNA is quantified by comparing the amplification cycle threshold (Ct) value to a standard curve of known DNA concentrations.[19]
-
Reporting: Results are typically reported as HSV DNA copies per milliliter (copies/mL).[19]
Conclusion
This compound is a potent, orally bioavailable antiviral that represents a significant advancement in the treatment of HSV-1 and HSV-2 infections. Its novel mechanism of action, targeting the viral helicase-primase complex, confers a high barrier to resistance and ensures activity against strains resistant to current standard-of-care nucleoside analogues.[1][3][4] The robust preclinical data and compelling clinical trial results, particularly the superior efficacy demonstrated in immunocompromised patients with refractory HSV, position Pritelivir as a much-needed therapeutic option for a vulnerable patient population.[5][8] Its favorable safety profile and convenient once-daily oral dosing further enhance its clinical utility, promising to redefine the treatment landscape for severe and resistant HSV infections.[4][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor pritelivir following treatment of wild-type or pritelivir-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eatg.org [eatg.org]
- 5. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Mathematical modeling of herpes simplex virus-2 suppression with pritelivir predicts trial outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
- 9. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]
- 10. Pritelivir for the Treatment of Nucleoside Analogue-Resistant Orolabial Herpes Simplex Virus 2 in a Person Living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vax-before-travel.com [vax-before-travel.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. droracle.ai [droracle.ai]
- 18. Herpes simplex virus-2 dynamics as a probe to measure the extremely rapid and spatially localized tissue-resident T cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Viral loads of herpes simplex virus in clinical samples--a 5-year retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fiercebiotech.com [fiercebiotech.com]
Preclinical Pharmacology of Pritelivir Mesylate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pritelivir is an investigational antiviral drug belonging to a novel class of helicase-primase inhibitors, demonstrating potent activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2).[1][2] Developed by AiCuris Anti-infective Cures AG, pritelivir offers a distinct mechanism of action compared to traditional nucleoside analogues, making it a promising candidate for the treatment of HSV infections, particularly in cases of acyclovir resistance.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacology of pritelivir mesylate hydrate, summarizing key in vitro and in vivo data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Introduction
Herpes simplex virus infections are a significant global health concern, with current treatments primarily relying on nucleoside analogues like acyclovir.[1] However, the emergence of drug-resistant strains, particularly in immunocompromised patients, necessitates the development of new therapeutic agents with novel mechanisms of action.[1][5] Pritelivir (formerly known as AIC316 or BAY 57-1293) is a first-in-class helicase-primase inhibitor that directly targets the viral replication machinery, offering a new strategy to combat HSV.[1][2] This document collates the essential preclinical data that forms the basis for its ongoing clinical development.
Mechanism of Action
Pritelivir exerts its antiviral effect by inhibiting the HSV helicase-primase complex, which is essential for viral DNA replication.[3] This complex, composed of the UL5 (helicase), UL52 (primase), and UL8 (scaffold protein) gene products, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA polymerase.[1][6] By binding to this complex, pritelivir effectively halts the replication process.[3] A key advantage of this mechanism is that pritelivir does not require activation by viral enzymes, such as thymidine kinase, which is a common site for resistance mutations to nucleoside analogues.[2][7] This allows pritelivir to remain active against acyclovir-resistant HSV strains.[6][8]
In Vitro Antiviral Activity
Pritelivir has demonstrated potent and selective activity against both HSV-1 and HSV-2 in cell culture. Its efficacy is maintained against a broad range of clinical isolates, including those resistant to acyclovir.
| Parameter | Virus | Cell Line | Value | Reference |
| IC50 | HSV-1 & HSV-2 | Vero cells | 0.02 µM | [9][10][11][] |
| CC50 | Various cell types | (liver, heart muscle, kidney, macrophages, monocytes, T lymphocytes, fibroblasts, and neuronal cells) | >160 µM | [5] |
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Culture: Vero (African green monkey kidney) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a standardized amount of HSV-1 or HSV-2 to produce a countable number of plaques.
-
Drug Treatment: Following virus adsorption, the inoculum is removed, and the cells are overlaid with medium containing various concentrations of pritelivir.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques is counted for each drug concentration.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits plaque formation by 50% compared to the untreated virus control, is calculated.
In Vivo Efficacy in Animal Models
The antiviral efficacy of pritelivir has been evaluated in several preclinical animal models of HSV infection, consistently demonstrating superior or comparable activity to standard-of-care treatments.
Murine Models
Table 2: Efficacy of Pritelivir in Murine Models of HSV Infection
| Model | Virus Strain | Treatment Regimen | Key Findings | Reference |
| Lethal Challenge | HSV-1 | 0.5 mg/kg, oral, 3x daily for 5 days | ED50: 0.5 mg/kg | [5][6] |
| Lethal Challenge | HSV-2 | 0.5 mg/kg, oral, 3x daily for 5 days | ED50: 0.5 mg/kg | [5][6] |
| Skin Infection | HSV-1 | 15 mg/kg, oral or IP, 1x daily for 4 days | Prevented lesion development and reduced viral titers | [5][6] |
| Herpes Simplex Encephalitis | HSV-1 (E-377) | 0.3-30 mg/kg, oral, 2x daily for 7 days (delayed treatment) | Significantly reduced mortality (P < 0.001) | [7][8][13] |
| Herpes Simplex Encephalitis | Acyclovir-resistant HSV-1 (11360) | 1-3 mg/kg, oral, 2x daily for 7 days (delayed treatment) | Significantly increased survival (P < 0.005) | [7][8][13] |
| Herpes Simplex Encephalitis | HSV-2 (MS) | >0.3 mg/kg, oral, 2x daily for 7 days (delayed treatment) | Significantly increased survival (P < 0.005) | [7][8][13] |
| Herpes Simplex Encephalitis | Acyclovir-resistant HSV-2 (12247) | 1-3 mg/kg, oral, 2x daily for 7 days (delayed treatment) | Significantly improved survival (P < 0.0001) | [7][8][13] |
Experimental Protocol: Murine Lethal Challenge Model
-
Animal Model: Female BALB/c mice are used.
-
Infection: Mice are infected intranasally with a lethal dose of HSV-1 or HSV-2.
-
Treatment: Oral administration of pritelivir or a vehicle control is initiated 6 hours post-infection and continued for 5 consecutive days.
-
Endpoint: The primary endpoint is the survival rate over a 3-week observation period.
-
Data Analysis: The ED50, the dose at which 50% of the infected animals survive, is determined.[5][6]
Guinea Pig Model
Table 3: Efficacy of Pritelivir in the Guinea Pig Model of Genital Herpes
| Virus Strain | Treatment Regimen | Key Findings | Reference |
| HSV-2 | 20 mg/kg, oral, 2x daily for 10 days (delayed treatment) | Significant reduction in lesion scores compared to valacyclovir (150 mg/kg) | [5][6] |
Experimental Protocol: Guinea Pig Genital Herpes Model
-
Animal Model: Female Hartley guinea pigs are used.
-
Infection: Animals are infected intravaginally with HSV-2.
-
Treatment: Oral treatment with pritelivir or a comparator (e.g., valacyclovir) is initiated, in some studies with a delay to mimic the clinical setting.
-
Endpoint: The primary endpoint is the scoring of genital lesions over the course of the infection.
-
Data Analysis: Lesion scores are compared between treatment groups.
Preclinical Pharmacokinetics
Pritelivir exhibits favorable pharmacokinetic properties across several animal species, supporting its potential for once-daily oral dosing in humans.
Table 4: Pharmacokinetic Parameters of Pritelivir in Different Species
| Species | Oral Bioavailability (%) | Half-life (t1/2) (hours) | Reference |
| Rat | 65 | 5-10 | [5][6] |
| Dog | 83 | 22-39 | [5][6] |
| Monkey | 63 | 30 | [5][6] |
Pharmacokinetic studies in mice have also demonstrated that pritelivir crosses the blood-brain barrier, achieving concentrations in the brain that are dose-dependent.[7][13] This is a crucial finding for its potential use in treating herpes simplex encephalitis.[7][13]
Toxicology and Safety Pharmacology
Preclinical safety evaluations have indicated a favorable profile for pritelivir.
-
Genotoxicity: Pritelivir free base and its mesylate monohydrate form were found to be non-genotoxic in a standard battery of in vitro assays, including bacterial reversion and mammalian cell chromosome aberration tests.[5][6]
-
hERG Channel Inhibition: Pritelivir showed a 50% inhibitory concentration (IC50) of approximately 160 µM on the hERG potassium channel, which is over 100-fold higher than the maximum observed plasma concentrations at therapeutic doses, suggesting a low risk of cardiac-related adverse effects.[5]
-
Selectivity: The drug did not inhibit human nuclear or mitochondrial helicases, underscoring its selectivity for the viral target.[5]
-
Carbonic Anhydrase Inhibition: Pritelivir is an in vitro inhibitor of human carbonic anhydrases, with Ki values ranging from 12.8 to 474.0 nM against various isoforms.[5][6] The clinical relevance of this finding is under evaluation.
Resistance Profile
Resistance to pritelivir can be induced in vitro through serial passage of the virus in the presence of the drug.[5][14] The identified resistance-conferring mutations are primarily located in the UL5 gene (helicase) and at a single locus in the UL52 gene (primase).[5][6][14] Importantly, HSV strains with mutations conferring resistance to nucleoside analogues (in the thymidine kinase or DNA polymerase genes) remain fully susceptible to pritelivir.[6][8] Furthermore, combination therapy of pritelivir with acyclovir or foscarnet has been shown to suppress the evolution of drug resistance in vitro.[15]
Conclusion
The preclinical data for this compound strongly support its continued development as a novel treatment for HSV infections. Its unique mechanism of action, potent in vitro and in vivo activity against both wild-type and acyclovir-resistant HSV, and favorable pharmacokinetic and safety profiles position it as a valuable potential addition to the antiherpetic armamentarium. The findings from these preclinical studies have paved the way for the ongoing clinical trials that will ultimately determine its role in managing herpes simplex virus infections in humans.
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. What is Pritelivir used for? [synapse.patsnap.com]
- 4. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 13. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. No Evidence of Pritelivir Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Pritelivir Mesylate Hydrate: A Technical Guide to a Novel Treatment for Acyclovir-Resistant Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes simplex virus (HSV) infections remain a significant global health concern, with the emergence of acyclovir-resistant strains posing a considerable challenge, particularly in immunocompromised patient populations. Pritelivir, a first-in-class helicase-primase inhibitor, represents a paradigm shift in the management of these difficult-to-treat infections. Unlike traditional nucleoside analogues that target the viral DNA polymerase, pritelivir employs a distinct mechanism of action, offering a promising therapeutic alternative. This technical guide provides an in-depth overview of pritelivir mesylate hydrate, focusing on its mechanism of action, preclinical and clinical efficacy, resistance profile, and the experimental methodologies underpinning its development.
Chemical and Physical Properties
This compound is the salt form of the active compound pritelivir, selected for its favorable physicochemical properties for pharmaceutical development.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BAY 57-1293 mesylate hydrate; AIC316 mesylate hydrate |
| Molecular Formula | C₁₉H₂₄N₄O₇S₃ |
| Molecular Weight | 516.61 g/mol |
| Appearance | Solid powder |
| Purity | ≥95% |
| Mechanism of Action | Inhibitor of the viral helicase-primase complex |
Mechanism of Action
Pritelivir exerts its antiviral activity by targeting the HSV helicase-primase complex, a heterotrimeric enzyme essential for viral DNA replication. This complex is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a cofactor). The helicase unwinds the double-stranded viral DNA, while the primase synthesizes short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase.
Pritelivir binds to a pocket within the helicase-primase complex, effectively locking it in an inactive conformation. This prevents the unwinding of the viral DNA and the synthesis of RNA primers, thereby halting viral replication at a very early stage. This mechanism is fundamentally different from that of acyclovir and other nucleoside analogues, which act as chain terminators during DNA elongation by the viral DNA polymerase.
Preclinical Efficacy
In Vitro Studies
Pritelivir has demonstrated potent in vitro activity against both HSV-1 and HSV-2, including strains resistant to acyclovir.
| Parameter | HSV-1 | HSV-2 | Acyclovir-Resistant Strains |
| IC₅₀ | 0.02 µM | 0.02 µM | Potent activity maintained |
In Vivo Studies
Preclinical studies in animal models have consistently shown the superior efficacy of pritelivir compared to standard-of-care treatments.
| Animal Model | Study Design | Key Findings |
| Murine Lethal Challenge | Mice infected with lethal doses of HSV-1 or HSV-2 were treated with pritelivir or comparator drugs. | Pritelivir significantly reduced mortality at lower doses compared to acyclovir and valacyclovir. ED₅₀ for pritelivir was 0.5 mg/kg for both HSV-1 and HSV-2, compared to 16-22 mg/kg for acyclovir and 14-17 mg/kg for valacyclovir.[1] |
| Guinea Pig Genital Herpes | Guinea pigs with established HSV-2 infection were treated to assess the impact on recurrence. | Pritelivir treatment resulted in a significant reduction in the frequency and severity of recurrent lesions compared to valacyclovir.[2] |
| Murine Herpes Simplex Encephalitis | Mice with HSV-1 or HSV-2 induced encephalitis were treated with pritelivir. | Pritelivir was effective in reducing mortality even when treatment was delayed, and showed potential for synergistic effects when combined with acyclovir.[1][3] |
Clinical Development: The PRIOH-1 Trial
The pivotal Phase 3 PRIOH-1 trial (NCT03073967) is a randomized, open-label, multicenter, comparative study designed to assess the efficacy and safety of pritelivir in immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.[4][5][6][7][8]
PRIOH-1 Trial Design
| Parameter | Description |
| Study Phase | Phase 3 |
| Study Design | Randomized, open-label, multicenter, comparative |
| Patient Population | Immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections |
| Intervention Arm | Pritelivir: 400 mg loading dose, followed by 100 mg once daily |
| Comparator Arm | Investigator's Choice: Foscarnet (intravenous), Cidofovir (intravenous or topical), or Imiquimod (topical)[5] |
| Primary Endpoint | Time to complete lesion healing |
| Trial Parts | The trial includes several parts (A, B, C, D, E, and F) to evaluate pritelivir in different subpopulations, including those with foscarnet resistance or intolerance.[5][6] |
Resistance Profile
Resistance to pritelivir is associated with specific mutations in the viral genes encoding the helicase (UL5) and primase (UL52) subunits of the helicase-primase complex.[9] Notably, these mutations do not confer cross-resistance to nucleoside analogues like acyclovir, and conversely, mutations conferring acyclovir resistance do not affect the activity of pritelivir. The frequency of pritelivir resistance development appears to be low.
Experimental Protocols
Helicase-Primase Inhibition Assay (General Principles)
While specific proprietary protocols are not publicly available, a helicase-primase inhibition assay for pritelivir would generally involve the following steps:
-
Expression and Purification of the HSV Helicase-Primase Complex: The UL5, UL52, and UL8 proteins are co-expressed in a suitable system (e.g., baculovirus-infected insect cells) and purified to homogeneity.
-
Substrate Preparation: A DNA substrate that mimics the viral replication fork is prepared, often with a radiolabeled or fluorescently labeled strand.
-
Assay Reaction: The purified enzyme complex, the DNA substrate, and ATP are incubated in a reaction buffer in the presence of varying concentrations of pritelivir or a vehicle control.
-
Detection of Helicase Activity: The unwinding of the DNA duplex is measured by separating the single-stranded product from the double-stranded substrate (e.g., by gel electrophoresis) and quantifying the amount of product.
-
Data Analysis: The concentration of pritelivir that inhibits enzyme activity by 50% (IC₅₀) is calculated.
Plaque Reduction Assay for IC₅₀ Determination
The in vitro antiviral activity of pritelivir is typically determined using a plaque reduction assay:
-
Cell Culture: A monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.
-
Viral Infection: The cell monolayers are infected with a standardized amount of HSV (e.g., 100 plaque-forming units per well).
-
Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or agarose to limit viral spread) containing serial dilutions of pritelivir or a control.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
IC₅₀ Calculation: The concentration of pritelivir that reduces the number of plaques by 50% compared to the untreated control is determined.[10][11][12][13][14]
Conclusion
This compound is a promising novel antiviral agent with a distinct mechanism of action that addresses the unmet medical need for effective treatments for acyclovir-resistant HSV infections. Its potent in vitro and in vivo activity, coupled with a favorable resistance profile, positions it as a valuable therapeutic option, particularly for immunocompromised patients. The ongoing PRIOH-1 clinical trial is expected to further elucidate its clinical utility and safety in this vulnerable population. The detailed experimental methodologies outlined in this guide provide a framework for understanding the robust preclinical and clinical evaluation of this innovative antiviral compound.
References
- 1. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Randomized, Open Label, Multi-Center, Comparative Trial, to Assess the Efficacy and Safety of Pritelivir versus Foscarnet for the Treatment of Acyclovir-Resistant Mucocutaneous HSV infections in Immunocompromised subjects (PRIOH-1) [mdanderson.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. myTomorrows â Discover and access pre-approval treatments on the platform [platform.mytomorrows.com]
- 8. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 9. No Evidence of Pritelivir Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labcorp.com [labcorp.com]
- 14. brieflands.com [brieflands.com]
An In-depth Guide to the Structural Basis of Pritelivir's Interaction with the Viral Helicase-Primase Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular underpinnings of Pritelivir's inhibitory action on the herpes simplex virus (HSV) helicase-primase complex. By elucidating the precise binding mechanism, this document aims to support further research and development of novel antiviral therapeutics.
Introduction to the HSV Helicase-Primase Complex
Herpes simplex viruses (HSV-1 and HSV-2) are responsible for a wide range of human diseases.[1] Their replication is dependent on a viral-encoded machinery, distinct from host cell enzymes, making it an attractive target for antiviral drugs.[1] A central component of this machinery is the heterotrimeric helicase-primase (HP) complex, which is essential for unwinding the viral DNA and synthesizing primers for DNA replication.[1][2][3] The HP complex consists of three core proteins:
-
UL5: This protein functions as the helicase, utilizing energy from NTP hydrolysis to translocate along single-stranded DNA (ssDNA) in a 5' to 3' direction, thereby unwinding the duplex DNA at the replication fork.[1][4] It belongs to the Superfamily 1 (SF1) of helicases.[1][5]
-
UL52: This subunit contains the primase activity, responsible for synthesizing short RNA primers on the unwound DNA. These primers are necessary for the initiation of DNA synthesis by the viral DNA polymerase.[1][4]
-
UL8: An accessory protein that, while lacking intrinsic catalytic activity, is crucial for the stability and optimal function of the HP complex.[3][5]
The coordinated action of these three proteins is indispensable for viral genome replication, making the HP complex a prime target for antiviral intervention.[1][2]
Pritelivir: A Novel Mechanism of Inhibition
Pritelivir (also known as BAY 57-1293) is a potent, non-nucleoside antiviral agent that represents a distinct class of helicase-primase inhibitors (HPIs).[3][6][7] Unlike traditional nucleoside analogs such as acyclovir, which target the viral DNA polymerase and require activation by the viral thymidine kinase, Pritelivir directly binds to and inactivates the HP complex.[6][8] This direct-acting mechanism has two significant advantages:
-
Activity against Resistant Strains: Pritelivir is effective against HSV strains that have developed resistance to nucleoside analogs through mutations in the thymidine kinase or DNA polymerase genes.[6][9]
-
Novel Target: It provides a therapeutic option that works through a different pathway, crucial for managing resistant infections and for potential combination therapies.
By binding to the HP complex, Pritelivir effectively "freezes" the enzyme, stalling its helicase activity and preventing the unwinding of viral DNA.[9][10] This cessation of DNA unwinding leads to a complete halt in viral replication.
Structural Basis of Pritelivir Binding
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the HSV-1 HP complex bound to a forked DNA template, both alone and in the presence of Pritelivir.[1][2][11] These studies have been pivotal in revealing the precise molecular interactions that underpin Pritelivir's inhibitory effect.
The cryo-EM structures show that Pritelivir binds to a highly specific pocket located at the interface of the UL5 helicase and the UL52 primase subunits.[1][11] This binding site is distinct from the NTP binding site used by the helicase for energy, meaning Pritelivir acts as a non-competitive inhibitor with respect to NTPs.[11]
The key interactions involve:
-
UL5 Subunit: Pritelivir forms critical contacts with residues in the 1B and 2A domains of the UL5 helicase.
-
UL52 Subunit: The inhibitor also interacts with the N-terminal domain of the UL52 primase.
By simultaneously engaging both subunits, Pritelivir acts as a "molecular glue," locking the UL5 and UL52 proteins into a conformation that is incompatible with the translocation required for DNA unwinding.[9][10] This effectively stalls the entire replication fork. The location of this binding pocket also explains the molecular basis for drug resistance, as mutations observed in Pritelivir-resistant HSV strains are located in the UL5 and UL52 genes, specifically in regions that form this inhibitor-binding cavity.[5][10]
Quantitative Data Summary
The following table summarizes key quantitative data related to the structure and efficacy of Pritelivir.
| Parameter | Value | Species/System | Reference |
| Structural Data | |||
| Cryo-EM Resolution (HP-Pritelivir) | 2.80 Å | HSV-1 | [6] |
| In Vitro Efficacy | |||
| IC₅₀ vs. HSV-1 | 0.02 µM (20 nM) | Vero cells | [9][12] |
| IC₅₀ vs. HSV-2 | 0.02 µM (20 nM) | Vero cells | [9][12] |
| Mean EC₅₀ vs. HSV-1 | 0.026 µM | Clinical Isolates | [5] |
| Mean EC₅₀ vs. HSV-2 | 0.029 µM | Clinical Isolates | [5] |
| In Vivo Efficacy | |||
| ED₅₀ vs. HSV-1 | 0.5 mg/kg | Murine Lethal Challenge Model | [5][9][13] |
| ED₅₀ vs. HSV-2 | 0.5 mg/kg | Murine Lethal Challenge Model | [5][9][13] |
IC₅₀ (Half-maximal inhibitory concentration), EC₅₀ (Half-maximal effective concentration), ED₅₀ (Half-maximal effective dose)
Experimental Protocols
The structural and functional characterization of the Pritelivir-HP complex interaction relies on a series of advanced biochemical and biophysical techniques.
The production of sufficient quantities of the heterotrimeric HP complex for structural studies is achieved using a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda, Sf9).[11]
-
Cloning: The genes for HSV-1 UL5, UL52, and UL8 are cloned into baculovirus transfer vectors. A tag, such as a His₆-tag, may be fused to one of the subunits (e.g., UL5) to facilitate purification.[14]
-
Baculovirus Generation: Recombinant baculoviruses are generated by transfecting insect cells with the transfer vectors.
-
Protein Expression: High-titer viral stocks are used to infect large-scale cultures of insect cells. The cells are harvested after a period of incubation to allow for protein expression.
-
Purification: The cell pellet is lysed, and the soluble fraction is subjected to affinity chromatography. For a His-tagged protein, a Ni²⁺-NTA resin is used.[14] The column is washed with buffers containing agents like a histidine tetrapeptide (His₄) at an acidic pH to efficiently remove contaminants.[14] The purified complex is then eluted and may be further purified by size-exclusion chromatography to ensure homogeneity.
The high-resolution structure of the HP complex with Pritelivir was determined using single-particle cryo-EM.[1][11]
-
Complex Assembly: The purified HP complex is incubated with a forked DNA substrate and a molar excess of Pritelivir to ensure saturation of the binding site.
-
Vitrification: A small volume of the sample is applied to a cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, known as vitrification, traps the complexes in a thin layer of amorphous ice.
-
Data Acquisition: The frozen grids are imaged in a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Thousands of images, each containing multiple views of the complex, are collected automatically.
-
Image Processing:
-
Particle Picking: Individual particle images are computationally selected from the micrographs.
-
2D Classification: The particles are grouped into classes based on their orientation to generate high-quality 2D averages.
-
3D Reconstruction: An initial 3D model is generated, which is then refined against the particle images to produce a high-resolution 3D density map of the complex.[6]
-
-
Model Building and Refinement: An atomic model of the HP-Pritelivir complex is built into the cryo-EM density map and refined to fit the data accurately.
Conclusion and Future Directions
The elucidation of the cryo-EM structure of the HSV helicase-primase complex bound to Pritelivir provides an unprecedented atomic-level understanding of its mechanism of inhibition.[1][11] The discovery of a druggable pocket at the interface of the UL5 and UL52 subunits offers a detailed blueprint for the rational design of next-generation HPIs. This structural knowledge can be leveraged to:
-
Develop more potent inhibitors: Design new molecules with optimized interactions within the binding pocket to enhance affinity and efficacy.
-
Combat drug resistance: Create novel inhibitors that can bind effectively to HP complexes containing resistance mutations.
-
Broaden antiviral spectrum: Use the HSV-1 structure as a template for homology modeling of HP complexes from other herpesviruses, enabling the design of broad-spectrum HPIs.
References
- 1. Structural basis of herpesvirus helicase-primase inhibition by pritelivir and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for the attachment of a paramyxoviral polymerase to its template - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcsb.org [rcsb.org]
- 7. peg-symposien.org [peg-symposien.org]
- 8. Structural basis of herpesvirus helicase-primase inhibition by pritelivir and amenamevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Long-acting helicase-primase inhibitor prevents HSV recurrences | BioWorld [bioworld.com]
- 11. Structural Basis of Herpesvirus Helicase-Primase Inhibition by Pritelivir and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Herpes Simplex Virus Type 1 Helicase-Primase: DNA Binding and Consequent Protein Oligomerization and Primase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-step column purification of herpes simplex virus 1 helicase-primase subcomplex using C-terminally his-tagged UL5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
Pritelivir Mesylate Hydrate: An In-Depth Technical Guide to its In Vitro Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antiviral activity of pritelivir mesylate hydrate, a novel helicase-primase inhibitor for the treatment of Herpes Simplex Virus (HSV) infections. This document details its mechanism of action, quantitative antiviral potency, cytotoxicity, and the experimental protocols used to determine these activities.
Core Antiviral Activity Data
Pritelivir demonstrates potent and consistent antiviral activity against both HSV-1 and HSV-2, including strains resistant to current standard-of-care nucleoside analogs like acyclovir.
Table 1: In Vitro Antiviral Potency of Pritelivir Against Herpes Simplex Virus (HSV)
| Virus Strain | Type | Resistance Profile | EC50 (µM) | Reference |
| Clinical Isolates (n=59) | HSV-1 | Not Specified | 0.026 (mean) | [1] |
| Clinical Isolates (n=59) | HSV-2 | Not Specified | 0.029 (mean) | [1] |
| Laboratory-Selected Mutants | HSV | Acyclovir-Resistant | Sensitive to Pritelivir | [1] |
| Polymerase Mutant Strain KD3 | HSV | Foscarnet-Resistant | Sensitive to Pritelivir | [2] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.
Table 2: In Vitro Cytotoxicity of a Thiazolylamide Helicase-Primase Inhibitor
| Cell Line | Type | CC50 (µM) | Selectivity Index (SI) | Reference |
| Vero | Monkey Kidney Epithelial | >100 | >33 | [2] |
| Human Foreskin Fibroblast (HFF) | Human Fibroblast | >100 | >33 | [2] |
| Jurkat | Human T-lymphocyte | >100 | >33 | [2] |
CC50 (50% cytotoxic concentration) is the concentration of the drug that results in a 50% reduction in cell viability. The data presented is for a related thiazolylamide helicase-primase inhibitor, T157602, indicating a wide therapeutic window for this class of compounds.
Mechanism of Action
Pritelivir is a first-in-class antiviral that directly targets the HSV helicase-primase complex, which is essential for the replication of the viral genome. Unlike nucleoside analogs, pritelivir does not require activation by viral kinases, rendering it effective against viruses with mutations in the thymidine kinase gene that confer resistance to acyclovir.[3] By binding to the helicase-primase complex, pritelivir prevents the unwinding of the viral DNA, thereby halting the replication process.[2]
Caption: Pritelivir inhibits HSV by blocking the helicase-primase complex.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the antiviral activity of pritelivir.
Plaque Reduction Assay
This assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in the number of viral plaques.
Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero cells) in multi-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known titer of HSV-1 or HSV-2 for 1-2 hours to allow for viral attachment and entry.
-
Compound Treatment: Remove the virus inoculum and add a semi-solid overlay medium (e.g., methylcellulose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining: Fix the cells and stain with a dye such as crystal violet, which stains viable cells, leaving the viral plaques unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The EC50 value is determined by calculating the concentration of pritelivir that reduces the number of viral plaques by 50% compared to the untreated virus control.
Caption: Key steps in the plaque reduction assay for antiviral testing.
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of infectious virus particles.
Methodology:
-
Infection and Treatment: Infect a monolayer of cells with HSV at a high multiplicity of infection (MOI) in the presence of various concentrations of pritelivir.
-
Incubation: Allow the virus to replicate for a single cycle (typically 24-48 hours).
-
Virus Harvest: Lyse the cells to release the progeny virus.
-
Titration: Perform serial dilutions of the viral lysates and use these to infect fresh cell monolayers.
-
Quantification: After a suitable incubation period, quantify the amount of virus in each dilution, typically by a plaque assay.
-
Inhibitory Concentration Calculation: The concentration of pritelivir that reduces the yield of infectious virus by a certain percentage (e.g., 90% or 99%) is determined.
Resistance Profile
A key advantage of pritelivir's novel mechanism of action is its activity against HSV strains that are resistant to nucleoside analogs.[1][4] Resistance to acyclovir is most commonly caused by mutations in the viral thymidine kinase gene, which is not required for the activation of pritelivir.[2] Furthermore, pritelivir has demonstrated efficacy against strains with mutations in the DNA polymerase gene that confer resistance to foscarnet.[2] While resistance to pritelivir can be selected for in vitro, it typically involves mutations in the viral helicase (UL5) or primase (UL52) genes.
Conclusion
This compound exhibits potent and selective in vitro antiviral activity against a broad range of HSV-1 and HSV-2 isolates, including those resistant to current therapies. Its novel mechanism of action, targeting the viral helicase-primase complex, provides a valuable alternative in the fight against HSV infections, particularly in immunocompromised patients where resistance is a significant clinical challenge. The data presented in this guide underscore the strong potential of pritelivir as a next-generation anti-herpetic agent.
References
- 1. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor pritelivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1060. Pritelivir in Immunocompromised Patients with Mucocutaneous Acyclovir-Resistant Herpes Simplex Virus-Infections – First Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of Pritelivir Mesylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir, a novel helicase-primase inhibitor, demonstrates potent antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), including strains resistant to traditional nucleoside analogues like acyclovir.[1][2][3] Unlike DNA polymerase inhibitors, Pritelivir targets the viral helicase-primase complex (encoded by UL5, UL8, and UL52 genes), which is essential for viral DNA replication.[1][4] This distinct mechanism of action makes it a valuable candidate for treating acyclovir-resistant HSV infections, a significant concern in immunocompromised patients.[1][5] These application notes provide detailed protocols for determining the in vitro antiviral efficacy and cytotoxicity of Pritelivir mesylate hydrate.
Mechanism of Action
Pritelivir inhibits the HSV helicase-primase complex, an enzyme crucial for unwinding the viral DNA double helix and synthesizing primers for DNA replication.[4] By binding to this complex, Pritelivir effectively halts viral DNA synthesis and subsequent viral propagation.[4] This targeted action is specific to the viral enzyme, with no inhibitory effects on human helicases, contributing to its favorable safety profile.[2]
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 4. What is Pritelivir used for? [synapse.patsnap.com]
- 5. vax-before-travel.com [vax-before-travel.com]
Application Notes and Protocols for Pritelivir Treatment in a Mouse Model of Herpes Simplex Encephalitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Encephalitis (HSE) is a severe and often life-threatening infection of the central nervous system caused by the herpes simplex virus (HSV). While nucleoside analogues like acyclovir are the standard of care, their effectiveness can be limited by a narrow therapeutic window and the emergence of resistant viral strains.[1] Pritelivir represents a novel class of antiviral agents, the helicase-primase inhibitors, which offer a different mechanism of action and have shown significant promise in preclinical models of HSE.[2][3][4] This document provides detailed application notes and protocols based on published studies for evaluating the efficacy and pharmacokinetics of Pritelivir in a mouse model of HSE.
Mechanism of Action
Pritelivir acts by directly inhibiting the HSV helicase-primase complex, which is essential for unzipping viral DNA and initiating its replication.[2][5] This complex is composed of three viral proteins encoded by the UL5 (helicase), UL52 (primase), and UL8 genes.[1][2] By blocking this complex, Pritelivir effectively halts viral DNA synthesis.[5][6] This mechanism is distinct from nucleoside analogues that target the viral DNA polymerase, making Pritelivir active against viruses that have developed resistance to drugs like acyclovir.[6][7]
Application Note 1: Efficacy of Pritelivir Monotherapy in Lethal HSE Mouse Model
This section outlines the use of Pritelivir as a standalone treatment in a lethal mouse model of HSE, particularly effective even when treatment is delayed. Studies show that Pritelivir significantly reduces mortality against both acyclovir-sensitive and acyclovir-resistant strains of HSV-1 and HSV-2.[3][4][8]
Data Presentation: Pritelivir Monotherapy Survival Rates
The following tables summarize the survival outcomes from key preclinical studies. Treatment was initiated 72 hours post-infection and administered orally twice daily for 7 days.[3][4][8]
Table 1: Efficacy Against Acyclovir-Sensitive HSV Strains
| Virus Strain | Pritelivir Dose (mg/kg) | Survival Rate (%) | Statistical Significance (p-value) |
|---|---|---|---|
| HSV-1 (E-377) | 0.3 | 40% | < 0.001 |
| 1 | 60% | < 0.001 | |
| 3 | 80% | < 0.001 | |
| 10 | 100% | < 0.001 | |
| 30 | 100% | < 0.001 | |
| HSV-2 (MS) | 1 | 60% | < 0.005 |
| 3 | 90% | < 0.005 | |
| 10 | 100% | < 0.005 | |
| 30 | 100% | < 0.005 |
Data sourced from studies where vehicle-treated groups had 0% survival.[3][4][8]
Table 2: Efficacy Against Acyclovir-Resistant HSV Strains
| Virus Strain | Pritelivir Dose (mg/kg) | Survival Rate (%) | Statistical Significance (p-value) |
|---|---|---|---|
| HSV-1 (11360) | 1 | 50% | < 0.005 |
| 3 | 70% | < 0.005 | |
| HSV-2 (12247) | 1 | 80% | < 0.0001 |
| 3 | 100% | < 0.0001 |
Data sourced from studies where vehicle-treated groups had 0% survival.[3][4][8]
Experimental Protocol: Monotherapy Efficacy Study
-
Animal Model: Use appropriate mouse strains (e.g., BALB/c, SJL) of a specific age and sex.[9][10]
-
Virus Strains: Utilize well-characterized HSV-1 (e.g., E-377, acyclovir-resistant 11360) and HSV-2 (e.g., MS, acyclovir-resistant 12247) strains.[3][4][8]
-
Viral Inoculation:
-
Treatment Initiation (Delayed):
-
Drug Formulation and Administration:
-
Monitoring and Endpoints:
-
Monitor animals daily for 21 days for clinical signs of encephalitis (e.g., lethargy, neurological signs) and mortality.[1]
-
The primary endpoint is the survival rate.
-
Secondary endpoints can include mean day to death and body weight changes.
-
Application Note 2: Pritelivir and Acyclovir Combination Therapy
Investigating combination therapies can reveal potential synergistic or additive effects. Studies have shown that combining suboptimal doses of Pritelivir and acyclovir can be highly protective in the HSE mouse model, suggesting a potential for synergy.[1][3][4]
Data Presentation: Combination Therapy Survival Rates
The table below shows the efficacy of combining low-dose Pritelivir with acyclovir against HSV-2. Treatment was initiated 72 hours post-infection.[3][8]
Table 3: Efficacy of Combination Therapy Against HSV-2 (MS Strain)
| Pritelivir Dose (mg/kg) | Acyclovir Dose (mg/kg) | Survival Rate (%) | Statistical Significance vs. Vehicle (p-value) |
|---|---|---|---|
| 0.1 | 10 | 90% | < 0.0001 |
| 0.3 | 10 | 100% | < 0.0001 |
Data sourced from studies where single-drug, low-dose arms showed lower efficacy, and the combination significantly increased survival and the mean day to death, indicating potential synergy.[3][8]
Experimental Protocol: Combination Therapy Study
-
This protocol follows the same steps as the Monotherapy Efficacy Study, with modifications to the treatment groups.
-
Treatment Groups:
-
Vehicle Control
-
Pritelivir (suboptimal dose, e.g., 0.1 or 0.3 mg/kg)
-
Acyclovir (suboptimal dose, e.g., 10 mg/kg)
-
Combination: Pritelivir + Acyclovir
-
-
Administer drugs orally twice daily for 7 consecutive days.[8]
-
Evaluate survival rates and mean day to death to assess for additive or synergistic effects. An increased mean day to death in the combination group compared to monotherapy groups can be an indicator of synergy.[3][8]
Application Note 3: Pharmacokinetics of Pritelivir in Mouse Plasma and Brain
Understanding the distribution of Pritelivir, especially its ability to cross the blood-brain barrier, is critical for treating HSE. Pharmacokinetic studies have confirmed a dose-dependent relationship for Pritelivir concentrations in both plasma and brain tissue.[3][4][8]
Data Presentation: Pritelivir Concentrations in Plasma and Brain
The following table summarizes mean drug concentrations following twice-daily oral administration. Samples were collected after steady-state was achieved.
Table 4: Mean Pritelivir Concentrations by Dose
| Dose (mg/kg, b.i.d.) | Mean Plasma Concentration (µg/mL) | Mean Brain Concentration (µg/g) |
|---|---|---|
| 5 | 2 | 0.05 |
| 15 | 4 | 0.11 |
| 45 | 9 | 0.22 |
Data sourced from Quenelle et al., 2017. Concentrations were found to be independent of infection status.[8]
Experimental Protocol: Pharmacokinetic Study
-
Animal Groups: Use both HSV-infected and uninfected mice to determine if infection status affects drug distribution.[8]
-
Dosing: Administer Pritelivir orally twice daily at various doses (e.g., 5, 15, 45 mg/kg) for a period sufficient to reach steady-state (e.g., 7 days).[8]
-
Sample Collection:
-
At a specified time point after the final dose (e.g., peak or trough concentration time), euthanize animals according to approved protocols.
-
Collect blood via cardiac puncture into appropriate anticoagulant tubes. Centrifuge to separate plasma.
-
Perfuse animals with saline to clear blood from organs.
-
Harvest the brain and weigh it.
-
-
Sample Processing and Analysis:
-
Store plasma and brain samples at -80°C until analysis.
-
Homogenize brain tissue.
-
Quantify Pritelivir concentrations using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Calculate mean concentrations for each dose group and tissue type.
Visualizations: Experimental Workflow
This diagram provides a high-level overview of the experimental workflow for evaluating Pritelivir in a mouse model of HSE.
References
- 1. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pritelivir - Wikipedia [en.wikipedia.org]
- 3. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is Pritelivir used for? [synapse.patsnap.com]
- 6. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 7. vax-before-travel.com [vax-before-travel.com]
- 8. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. A mouse model of herpes simplex virus encephalitis: diagnostic brain imaging by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved animal model for herpesvirus encephalitis in humans | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols: Pritelivir Mesylate Hydrate and Acyclovir Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir, a first-in-class helicase-primase inhibitor, represents a significant advancement in the treatment of Herpes Simplex Virus (HSV) infections, particularly those caused by acyclovir-resistant strains.[1][2] Unlike nucleoside analogs such as acyclovir, which target the viral DNA polymerase, pritelivir inhibits the viral helicase-primase complex (UL5, UL8, and UL52 proteins), which is essential for the unwinding of viral DNA and the initiation of DNA synthesis. This distinct mechanism of action provides a strong rationale for combination therapy with acyclovir. The combination of two antiviral agents with different targets can lead to synergistic effects, a lower likelihood of the development of drug resistance, and potentially a more potent therapeutic response.[3][4]
These application notes provide a summary of the preclinical data on pritelivir and acyclovir combination therapy, along with detailed protocols for key experiments to evaluate their synergistic antiviral activity.
Data Presentation
In Vitro Synergy
Preclinical studies have demonstrated a synergistic interaction between pritelivir and acyclovir against HSV-1. In one study, the combination was evaluated using a virus yield inhibition assay in human embryonic lung (HEL) fibroblasts infected with the KOS strain of HSV-1. The interaction was quantified using the Zero Interaction Potency (ZIP) model, which resulted in a synergy score of 13.54, indicating a strong synergistic effect.[3]
Table 1: In Vitro Antiviral Synergy of Pritelivir and Acyclovir against HSV-1 (KOS Strain)
| Parameter | Value | Reference |
| Cell Line | Human Embryonic Lung (HEL) Fibroblasts | [5] |
| Virus Strain | HSV-1 (KOS) | [5] |
| Assay Type | Virus Yield Inhibition | [5] |
| Synergy Model | Zero Interaction Potency (ZIP) | [3][5] |
| Synergy Score | 13.54 | [3] |
| Note: A synergy score > 10 is generally considered to indicate a high degree of synergy. |
Specific IC50 values for the individual drugs and their combination were not available in the reviewed literature.
In Vivo Efficacy in a Murine Model of Herpes Simplex Encephalitis
The combination of pritelivir and acyclovir has been shown to be effective in a murine model of herpes simplex encephalitis, a life-threatening manifestation of HSV infection. In this model, the combination of suboptimal doses of both drugs resulted in a significant increase in survival rates compared to monotherapy, suggesting a synergistic or additive effect in vivo.[2][6]
Table 2: In Vivo Efficacy of Pritelivir and Acyclovir Combination Therapy in a Murine Model of Herpes Simplex Encephalitis (HSV-2, MS Strain)
| Treatment Group (dosage, twice daily) | Survival Rate (%) | Mean Days to Death | P-value (vs. Vehicle) | Reference |
| Vehicle | 0% | 8.0 | - | [2] |
| Acyclovir (10 mg/kg) + Pritelivir (0.3 mg/kg) | 47% | 10.9 | <0.0001 | [2] |
| Acyclovir (10 mg/kg) + Pritelivir (0.1 mg/kg) | 40% | 10.2 | <0.0001 | [2] |
Table 3: Monotherapy Efficacy of Pritelivir and Acyclovir in a Murine Lethal Challenge Model
| Drug | Virus Strain | ED50 (mg/kg) | Reference |
| Pritelivir | HSV-1 | 0.5 | [7] |
| HSV-2 | 0.5 | [7] | |
| Acyclovir | HSV-1 | 22 | [7] |
| HSV-2 | 16 | [7] |
Experimental Protocols
In Vitro Synergy Assessment: Virus Yield Reduction Assay
This protocol is designed to determine the synergistic antiviral activity of pritelivir and acyclovir against HSV in cell culture.
a. Materials
-
Cells: Human embryonic lung (HEL) fibroblasts (ATCC CCL-137)[5]
-
Virus: Herpes Simplex Virus Type 1, KOS strain (ATCC VR-1493)[5]
-
Media:
-
Compounds: Pritelivir mesylate hydrate, Acyclovir
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), equipment for virus titration (e.g., for plaque assay).
b. Protocol
-
Cell Seeding: Seed HEL fibroblasts in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Preparation: Prepare stock solutions of pritelivir and acyclovir in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in infection medium. Create a dose-response matrix by preparing serial dilutions of each drug, both individually and in combination, in the 96-well plates.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with HSV-1 (KOS strain) at a specific Multiplicity of Infection (MOI), for example, 0.01 PFU/cell.
-
Drug Treatment: After a 1-2 hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add the media containing the different concentrations of the drugs (as prepared in step 2).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for one full replication cycle of the virus (e.g., 24-48 hours).
-
Virus Yield Quantification: After the incubation period, harvest the supernatant and/or cell lysates from each well. Determine the amount of infectious virus produced in each well using a standard virus titration method, such as a plaque assay on Vero cells.[6][8]
-
Data Analysis:
In Vivo Efficacy Assessment: Murine Model of Herpes Simplex Encephalitis
This protocol describes a model to evaluate the in vivo efficacy of pritelivir and acyclovir combination therapy.
a. Materials
-
Animals: 3- to 4-week-old female BALB/c mice.
-
Virus: HSV-1 (e.g., strain E-377) or HSV-2 (e.g., strain MS) prepared in a suitable medium for intranasal inoculation.[9]
-
Compounds: Pritelivir and Acyclovir formulated for oral gavage (e.g., in 1% carboxymethylcellulose).[2]
-
Equipment: Anesthesia equipment, calibrated pipettes for intranasal inoculation, oral gavage needles.
b. Protocol
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least 72 hours before the experiment.
-
Virus Inoculation:
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 72 hours to mimic a clinical scenario).[9]
-
Administer the compounds or vehicle control orally twice daily for a set duration (e.g., 7 days).[9]
-
Treatment groups should include: vehicle control, pritelivir monotherapy, acyclovir monotherapy, and pritelivir + acyclovir combination therapy.
-
-
Monitoring:
-
Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, neurological symptoms such as seizures or paralysis) and mortality for a period of 21 days.
-
Record the day of death for each animal.
-
-
Data Analysis:
-
Compare the survival rates between the different treatment groups using Kaplan-Meier survival curves and the log-rank test.
-
Calculate the mean day to death for each group.
-
A significant increase in survival and mean day to death in the combination group compared to the monotherapy groups indicates a beneficial drug interaction.
-
Visualizations
Signaling Pathway: Mechanisms of Action
Caption: Distinct mechanisms of action of Pritelivir and Acyclovir in the HSV replication cycle.
Experimental Workflow: In Vitro Synergy Assay
References
- 1. HEL 299 Cells [neuromics.com]
- 2. History and Genomic Sequence Analysis of the Herpes Simplex Virus 1 KOS and KOS1.1 Sub-Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. Combined use of pritelivir with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Intranasal challenge of mice with herpes simplex virus: an experimental model for evaluation of the efficacy of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pritelivir Dosing in Murine Models
Introduction
Pritelivir is an investigational antiviral drug from the novel class of helicase-primase inhibitors, which demonstrates potent activity against Herpes Simplex Virus (HSV) types 1 and 2.[1][2][3] Its unique mechanism of action, targeting the viral helicase-primase complex, makes it an effective treatment option, particularly against acyclovir-resistant HSV strains.[3][4][5] These application notes provide a comprehensive overview of Pritelivir dosing regimens and experimental protocols derived from various murine model studies, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
Pritelivir inhibits the HSV helicase-primase complex, which is essential for viral DNA replication.[2] This complex consists of three proteins: UL5 (helicase), UL52 (primase), and UL8 (a noncatalytic scaffold protein).[1][5][6] The helicase (UL5) unwinds the double-stranded viral DNA, while the primase (UL52) synthesizes short RNA primers necessary for the initiation of DNA synthesis by the viral DNA polymerase.[6] Pritelivir binds to this complex, effectively "freezing" its activity and halting viral replication.[6] This mechanism is distinct from that of nucleoside analogs like acyclovir, which target the viral DNA polymerase.[5][7]
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. What is Pritelivir used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor pritelivir following treatment of wild-type or pritelivir-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Pritelivir Mesylate Hydrate for In Vivo Efficacy Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir is a potent, first-in-class antiviral drug candidate that targets the helicase-primase complex of the herpes simplex virus (HSV).[1][2][3][4][5] This novel mechanism of action makes it a promising therapeutic option, particularly for infections caused by acyclovir-resistant HSV strains.[2][3][6] Pritelivir mesylate hydrate is the salt form selected for pharmaceutical development due to its improved stability.[6][7] This document provides detailed application notes and protocols for the preparation of this compound for in vivo studies, ensuring reproducible and effective formulation for pre-clinical research.
Physicochemical Properties
This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₄N₄O₇S₃ | [8][9][] |
| Molecular Weight | 516.61 g/mol | [8][9][] |
| CAS Number | 1428321-10-1 | [8][9] |
| Mechanism of Action | Inhibitor of HSV helicase-primase complex | [1][3][4][11][12][13][14] |
| IC₅₀ (HSV-1 & HSV-2) | 0.02 µM | [8][][11][12][14] |
Solubility Data
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug substance, indicating low solubility and high permeability.[13] Its solubility is pH-dependent, with higher solubility at lower pH.[13] A summary of its solubility in various solvents is provided in Table 2.
| Solvent | Solubility | Notes | Reference |
| Water | < 1 mg/mL (insoluble or slightly soluble) | - | [15] |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) | - | [15] |
| DMSO | 21.67 mg/mL (53.84 mM) | Sonication is recommended. | [15] |
| DMSO | ≥ 100 mg/mL (193.57 mM) | Use newly opened DMSO as it is hygroscopic. | [11] |
| DMSO | 83.33 mg/mL (167.13 mM) | Ultrasonic assistance may be needed. | [14] |
| 10% DMSO in Saline | 10 mM | - | [] |
| PEG 400 | 10.1 mg/mL | - | [16] |
| Propylene glycol | 4.7 mg/mL | - | [16] |
| Glycerin | 13.1 mg/mL | - | [16] |
In Vivo Formulation Protocols
Due to its limited aqueous solubility, this compound requires a specific vehicle for in vivo administration. Below are detailed protocols for preparing formulations suitable for oral gavage in animal models.
Protocol 1: Standard Vehicle Formulation
This formulation is suitable for achieving a concentration of 2 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween® 80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by sequentially adding the following components in the specified ratio: 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% Saline.
-
Add the this compound to the vehicle to achieve a final concentration of 2 mg/mL.
-
Sonicate the mixture to aid dissolution. Ensure the solution is clear before administration.[15] It is recommended to prepare this formulation fresh before each use.[15]
Protocol 2: Alternative Vehicle Formulations for Higher Concentrations
These formulations can achieve a concentration of at least 2.5 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
(20% SBE-β-CD in Saline)
-
Corn Oil
Choose one of the following vehicle compositions:
-
Vehicle A: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
-
Vehicle B: 10% DMSO + 90% (20% SBE-β-CD in Saline)
-
Vehicle C: 10% DMSO + 90% Corn Oil
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the chosen vehicle by adding each solvent one by one.
-
Add the this compound to the vehicle.
-
If precipitation or phase separation occurs, use heat and/or sonication to facilitate dissolution until a clear solution is obtained.[11]
Experimental Workflows and Signaling Pathways
Pritelivir Formulation Workflow
The following diagram illustrates the general workflow for preparing this compound for in vivo studies.
Caption: Workflow for preparing this compound formulation.
Mechanism of Action: Inhibition of HSV Helicase-Primase
Pritelivir exerts its antiviral activity by directly targeting the viral helicase-primase complex, which is essential for viral DNA replication.[1][3] The diagram below depicts this mechanism.
Caption: Pritelivir inhibits the HSV helicase-primase complex.
In Vivo Efficacy and Dosing
Pritelivir has demonstrated superior efficacy compared to standard-of-care treatments like valacyclovir in various animal models of HSV infection.[6] It has shown significant antiviral activity and increased survival rates in murine models of disseminated herpes, cutaneous disease, and ocular herpes.[12]
Table 3: In Vivo Efficacy and Dosing of Pritelivir
| Animal Model | Dose Range | Efficacy Outcome | Reference |
| Murine lethal challenge (HSV-1 & HSV-2) | ED₅₀: 0.5 mg/kg | Increased survival | [6][17] |
| Murine lethal challenge (HSV-1, E-377) | 0.3-30 mg/kg | Reduced mortality | [11] |
| Murine model of recurrent cutaneous disease | 20 mg/kg b.i.d. | Halved the time to return to a disease score of zero | [6][17] |
| Murine model of herpes simplex encephalitis | 0.03-45 mg/kg | Significantly increased survival | [11] |
| Combination therapy with Acyclovir (HSV-2) | 0.1 or 0.3 mg/kg/dose | Protective effect and increased survival | [11] |
Pharmacokinetics
Pritelivir exhibits good oral bioavailability in several species, as summarized in Table 4.
Table 4: Oral Bioavailability of Pritelivir
| Species | Oral Bioavailability | Reference |
| Rat | 65% | [6] |
| Dog | 83% | [6] |
| Monkey | 63% | [6] |
| Human | 72% (fasted), 73% | [6][18] |
Safety and Tolerability
In preclinical and clinical studies, Pritelivir has been shown to be well-tolerated with a favorable safety profile.[5][18] It has been found to be non-genotoxic in in vitro assays.[6]
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the preparation and use of this compound in in vivo studies. Adherence to these guidelines will facilitate the generation of reliable and reproducible data in the pre-clinical evaluation of this promising antiviral agent.
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. What is Pritelivir used for? [synapse.patsnap.com]
- 4. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | C19H24N4O7S3 | CID 71515453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. glpbio.com [glpbio.com]
- 15. Pritelivir | DNA/RNA Synthesis | HSV | TargetMol [targetmol.com]
- 16. Different solid forms for optimizing route of administration of the herpes drug Pritelivir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. First-in-Human, Single- and Multiple-Ascending-Dose, Food-Effect, and Absolute Bioavailability Trials to Assess the Pharmacokinetics, Safety, and Tolerability of Pritelivir, a Nonnucleoside Helicase-Primase Inhibitor Against Herpes Simplex Virus in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Formulation Research of Pritelivir Mesylate Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir is a potent, first-in-class helicase-primase inhibitor demonstrating significant antiviral activity against Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2).[1] Its novel mechanism of action, which does not rely on viral thymidine kinase for activation, makes it a promising candidate for the treatment of infections caused by acyclovir-resistant strains.[1][2] Pritelivir mesylate hydrate is a salt form being investigated for various pharmaceutical formulations, including topical applications for the treatment of mucocutaneous herpes infections.
These application notes provide a summary of the key physicochemical properties of Pritelivir and its mesylate hydrate salt relevant to topical formulation development. Detailed protocols for essential in vitro experiments, including solubility assessment, skin permeation studies, and antiviral efficacy testing, are provided to guide researchers in the preclinical evaluation of novel topical formulations containing this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for successful formulation development. Key properties of Pritelivir and its mesylate hydrate salt are summarized below.
General Properties
| Property | Value | Reference |
| Chemical Name | N-Methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide methanesulfonate hydrate | |
| Molecular Formula | C₁₉H₂₄N₄O₇S₃ | |
| Molecular Weight | 516.61 g/mol | |
| Appearance | Solid powder |
Solubility
Pritelivir exhibits pH-dependent solubility, with higher solubility in acidic conditions and poor solubility at neutral pH. The solubility of both the free base and the mesylate salt in various solvents and buffers relevant to topical formulations is presented in Table 2. The data indicates that the free base form of Pritelivir shows favorable solubility in certain organic solvents like propylene glycol, while the mesylate salt has better solubility in aqueous buffers at acidic pH.
Table 2: Saturated Solubility of Pritelivir Free Base and Pritelivir Mesylate Salt in Various Media [3]
| Excipient / Buffer | Pritelivir Free Base (mg/mL) | Pritelivir Mesylate Salt (mg/mL) |
| Water | BLOQ | 1.2 |
| pH 3.5 Buffer | 0.1 | 1.3 |
| pH 4.5 Buffer | 0.1 | 0.4 |
| pH 5.5 Buffer | 0.1 | 0.2 |
| pH 7.0 Buffer | 0.1 | BLOQ |
| Propylene Glycol | 28.4 | 4.7 |
| Transcutol P | 44.8 | 1.3 |
| Oleyl Alcohol | 0.1 | BLOQ |
| Glycerin | 0.5 | 13.1 |
| Isopropyl Myristate | 0.1 | — |
| Isopropyl Palmitate | BLOQ | — |
| Crodamol GTC | 0.2 | BLOQ* |
*BLOQ: Below Limit of Quantitation
Stability
Stability is a critical attribute for any pharmaceutical formulation. Studies have shown that the solid form of Pritelivir can impact its stability. The free base hemihydrate has been identified as a thermodynamically stable form with high stability under accelerated and long-term storage conditions.[3] Notably, the free base has demonstrated higher stability in combination with polyethylene glycol (PEG) 400 under forced degradation conditions compared to the mesylate salt.[3] This suggests that the choice of both the salt form and excipients is crucial for ensuring the stability of a topical Pritelivir formulation.
Mechanism of Action
Pritelivir inhibits the HSV helicase-primase complex, which is essential for the replication of the viral DNA. This complex is composed of three viral proteins: UL5 (helicase), UL8 (cofactor), and UL52 (primase). By binding to this complex, Pritelivir prevents the unwinding of the double-stranded viral DNA, thereby halting the replication process at an early stage. This mechanism is distinct from that of nucleoside analogues like acyclovir, which target the viral DNA polymerase.
Experimental Protocols
The following protocols provide detailed methodologies for key in vitro experiments to evaluate topical formulations of this compound.
Protocol for Solubility Determination
This protocol outlines the shake-flask method for determining the saturated solubility of this compound in various solvents.
Materials:
-
This compound
-
Selected topical solvents (e.g., propylene glycol, ethanol, isopropyl alcohol, polyethylene glycol 400, Transcutol P)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker maintained at a controlled temperature (e.g., 25°C or 32°C)
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Securely cap the vials and place them in the shaker.
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantify the concentration of Pritelivir in the diluted samples using a validated HPLC-UV method.
Protocol for In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol describes the use of Franz diffusion cells to assess the permeation and retention of Pritelivir from a topical formulation through human or animal skin.
References
- 1. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor pritelivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different solid forms for optimizing route of administration of the herpes drug Pritelivir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Pritelivir Efficacy in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy of Pritelivir, a novel helicase-primase inhibitor, in various animal models of Herpes Simplex Virus (HSV) infection. The included data and protocols are intended to guide researchers in designing and executing studies to quantify the antiviral activity of Pritelivir and similar compounds.
Mechanism of Action
Pritelivir represents a distinct class of antiviral drugs that target the HSV helicase-primase complex (encoded by the UL5, UL8, and UL52 genes), which is essential for the replication of viral DNA.[1] Unlike nucleoside analogues such as acyclovir, which target the viral DNA polymerase, Pritelivir's mechanism does not require activation by viral enzymes, allowing it to protect uninfected cells.[2] This novel mechanism of action makes it effective against HSV-1 and HSV-2, including strains resistant to acyclovir.[2][3][4][5] By inhibiting the helicase-primase enzyme, Pritelivir effectively halts the viral replication process.[3]
Caption: Mechanism of Pritelivir vs. Acyclovir in the HSV replication cycle.
Quantitative Efficacy Data
The following tables summarize the quantitative efficacy of Pritelivir in murine and guinea pig models of HSV infection.
Table 1: Efficacy of Pritelivir in Murine Models of HSV Infection
| Parameter | HSV Strain | Animal Model | Pritelivir Dose | Comparator | Outcome | Reference |
| Survival Rate | HSV-1 (ACV-sensitive) | Lethal Challenge (intranasal) | 0.3-30 mg/kg (b.i.d.) | - | Dose-dependent reduction in mortality (P<0.001) | [6] |
| HSV-1 (ACV-resistant) | Lethal Challenge (intranasal) | 1 & 3 mg/kg (b.i.d.) | - | Increased survival (P<0.005) | [6] | |
| HSV-2 (ACV-sensitive) | Lethal Challenge (intranasal) | >0.3 mg/kg (b.i.d.) | - | Effective at doses >0.3 mg/kg (P<0.005) | [7] | |
| HSV-2 (ACV-resistant) | Lethal Challenge (intranasal) | 1-3 mg/kg (b.i.d.) | - | Significantly improved survival (P<0.0001) | [7] | |
| Viral Titer | HSV-1 | Cutaneous Infection | 15 mg/kg (o.d.) | Vehicle | Titers below detection in skin after 2 days | [5] |
| HSV-1 | Cutaneous Infection | 15 mg/kg (o.d.) | Vehicle | Replication prevented in ear pinna and brainstem | [5] | |
| ED₅₀ | HSV-1 | Lethal Challenge | 0.5 mg/kg | Acyclovir (22 mg/kg) | Pritelivir is significantly more potent | [5] |
| HSV-2 | Lethal Challenge | 0.5 mg/kg | Acyclovir (16 mg/kg) | Pritelivir is significantly more potent | [5] |
ACV: Acyclovir; b.i.d.: twice daily; o.d.: once daily; ED₅₀: 50% effective dose.
Table 2: Efficacy of Pritelivir in the Guinea Pig Model of Genital Herpes (HSV-2)
| Parameter | Treatment Schedule | Pritelivir Dose | Comparator (Valacyclovir) | Outcome | Reference |
| Lesion Score | Early (days 0-4) | 20 mg/kg (b.i.d.) | 150 mg/kg (b.i.d.) | Pritelivir caused a significant drop in lesion score. | [4] |
| Delayed (days 4-14) | 20 mg/kg (b.i.d.) | 150 mg/kg (b.i.d.) | Halved time to score of zero (7 vs 14 days for control); Valacyclovir only reduced it by 2 days. | [4][5] | |
| Recurrence Rate | Post-treatment (up to 85 days) | 20 mg/kg (b.i.d.) | 150 mg/kg (b.i.d.) | Recurrence rate of 0.4 for Pritelivir vs. 0.9 for Valacyclovir and 1.0 for control. | [4][5] |
| Post-treatment (up to 85 days) | 30 mg/kg (b.i.d.) | 150 mg/kg (b.i.d.) | Recurrence rate of 0.3 for Pritelivir. | [4][5] | |
| Viral Shedding | Early (days 0-4) | Not specified | Not specified | Marked decrease in viral shedding. | [4] |
| Viral Load (Sacral Ganglia) | Days 7, 25, 85 | Not specified | Valacyclovir | Considerably lower viral load in the Pritelivir group. | [4][8] |
b.i.d.: twice daily.
Experimental Protocols
The following are detailed protocols for key experiments used to quantify the efficacy of Pritelivir.
Protocol 1: Murine Lethal Challenge Model for HSV-1 and HSV-2
This model is used to assess the ability of an antiviral compound to prevent mortality following a lethal dose of HSV.
1. Animals:
-
Female BALB/c mice, 4-6 weeks old.
2. Virus and Infection:
-
HSV-1 (e.g., strain E-377) or HSV-2 (e.g., strain MS), including acyclovir-resistant strains.
-
Mice are anesthetized and infected intranasally with a lethal dose of the virus.
3. Treatment Administration:
-
Pritelivir is typically formulated in a suitable vehicle for oral gavage.
-
Treatment is initiated at a defined time point post-infection (e.g., 72 hours) to mimic a clinical scenario.[6]
-
Dosing is administered twice daily (b.i.d.) for a specified duration (e.g., 7 days).[6]
-
A vehicle control group and a comparator group (e.g., acyclovir) should be included.
4. Efficacy Endpoints:
-
Survival: Animals are monitored daily for signs of illness and mortality for at least 21 days. Survival curves are generated and analyzed.
-
Viral Load: In satellite groups, tissues such as the brain, skin, and ear pinna can be collected at various time points to quantify viral titers by plaque assay or qPCR.[5]
Caption: Workflow for a murine lethal challenge efficacy study.
Protocol 2: Guinea Pig Model of Genital Herpes (HSV-2)
This model is considered the gold standard for evaluating therapies against recurrent genital herpes as it mimics the human disease course, including spontaneous recurrences.[9][10]
1. Animals:
-
Female Hartley guinea pigs, weighing 300-400g.
2. Virus and Infection:
-
HSV-2 strain is used for intravaginal infection.
-
Prior to infection, animals may be treated with progesterone to synchronize their estrous cycle.
-
The vaginal canal is swabbed to cause mild irritation before instilling the virus.
3. Treatment Administration:
-
Oral administration of Pritelivir or a comparator (e.g., valacyclovir) is performed.
-
Early Treatment: Dosing begins shortly after infection (e.g., 6 hours post-infection) and continues for several days (e.g., days 0-4).[4]
-
Delayed Treatment: Dosing starts after the appearance of lesions (e.g., day 4 post-infection) and continues for a longer period (e.g., 10 days).[4]
4. Efficacy Endpoints:
-
Acute Disease (Lesion Scoring): Genital lesions are scored daily based on their number and severity (e.g., 0 = no disease, 1 = redness, 2 = few small vesicles, 3 = multiple large vesicles, 4 = ulceration).
-
Viral Shedding: Vaginal swabs are collected daily to quantify viral DNA by qPCR.
-
Recurrent Disease: After the primary infection resolves, animals are monitored for spontaneous recurrent lesions for an extended period (e.g., up to 85 days). The frequency and severity of recurrences are recorded.[4][5]
-
Latency (Viral Load in Ganglia): At the end of the study, sacral dorsal root ganglia are harvested to quantify the latent viral load by qPCR.[8]
Caption: Workflow for the guinea pig model of genital herpes.
These notes and protocols provide a framework for the preclinical evaluation of Pritelivir. Researchers should adapt these methodologies to their specific experimental goals and adhere to all relevant animal welfare guidelines. The superior efficacy of Pritelivir in these models, particularly in delayed treatment and prevention of recurrence, highlights its potential as a valuable therapeutic agent for HSV infections.[4][11]
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. What is Pritelivir used for? [synapse.patsnap.com]
- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of the guinea pig model of genital herpes to evaluate vaccines and antivirals: review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Superior efficacy of helicase-primase inhibitor BAY 57-1293 for herpes infection and latency in the guinea pig model of human genital herpes disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Bioavailability Studies of Pritelivir Mesylate Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pritelivir is a first-in-class antiviral drug candidate belonging to the class of helicase-primase inhibitors, demonstrating potent activity against Herpes Simplex Virus (HSV) types 1 and 2.[1][2][3] A significant advantage of pritelivir is its different mechanism of action compared to currently available nucleoside analogues, making it effective against acyclovir-resistant HSV strains.[1][3] This document provides a detailed overview of the oral bioavailability of pritelivir mesylate hydrate, compiling data from various preclinical and clinical studies. It includes structured data tables for easy comparison of pharmacokinetic parameters and detailed protocols for key experiments.
Mechanism of Action
Pritelivir targets the viral helicase-primase complex, which is essential for the replication of viral DNA.[1][4] Specifically, it inhibits the UL5 (helicase), UL8 (scaffold protein), and UL52 (primase) gene products.[1] This action is upstream of the viral DNA polymerase, the target of nucleoside analogues like acyclovir.[5] By inhibiting the helicase-primase complex, pritelivir effectively halts the unwinding of the viral DNA, thereby preventing its replication.[4] This mechanism does not require activation by viral enzymes, a key difference from nucleoside analogues.[2][3]
Data Presentation: Pharmacokinetic Parameters
The oral bioavailability and pharmacokinetic profile of pritelivir have been evaluated in several animal species and in humans. The data is summarized in the tables below.
Table 1: Preclinical Oral Pharmacokinetic Parameters of Pritelivir
| Species | Dose (mg/kg) | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) |
| Rat | Not Specified | 65 | Not Specified | Not Specified | 5-10 |
| Dog | Not Specified | 83 | Not Specified | Not Specified | 22-39 |
| Monkey | Not Specified | 63 | Not Specified | Not Specified | 30 |
| Mouse | 10 | Not Specified | ~2 | ~150 (unbound) | Not Specified |
| Mouse | 60 | Not Specified | ~4 | ~549 (unbound) | Not Specified |
Data compiled from multiple preclinical studies.[5][6]
Table 2: Human Oral Pharmacokinetic Parameters of Pritelivir
| Subject Population | Dose | Oral Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) |
| Healthy Volunteers | Not Specified | 73 | Not Specified | Not Specified | 60-70 |
| Healthy Volunteers (Fasted) | Not Specified | 72 | Not Specified | Not Specified | 52-83 |
| Healthy Volunteers (Fatty Meal) | Not Specified | Not Specified | Delayed by 1.5h | 33% higher | Not Specified |
Data from Phase 1 clinical trials in healthy subjects.[5][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the oral bioavailability studies of pritelivir.
Protocol 1: In Vivo Oral Bioavailability Study in a Murine Model
This protocol describes a typical experiment to determine the pharmacokinetic profile and effective dose of pritelivir in a mouse model of HSV-1 infection.[6]
1. Animal Model and Housing:
-
Species: BALB/c mice.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
2. Infection Model:
-
Virus Strain: HSV-1.
-
Infection Route: Intranasal or via scarification of a neck skin site.
-
Inoculum: A standardized viral titer is used to induce a consistent infection.
3. Dosing and Administration:
-
Drug Formulation: Pritelivir is formulated as a suspension or solution suitable for oral gavage.
-
Dose Groups: Multiple dose groups are established (e.g., 0.5, 1.0, 5.0, 10, 15 mg/kg) along with a placebo control group.[6]
-
Administration: Pritelivir is administered orally once daily for a specified duration (e.g., 4 consecutive days) starting at a defined time post-infection (p.i.).[6]
4. Sample Collection:
-
Blood Sampling: At predetermined time points (e.g., 10 min, 30 min, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dosing), blood is collected from a subset of animals from each dose group via cardiac puncture or another appropriate method.[6]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
5. Bioanalytical Method:
-
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[6]
-
Sample Preparation: Plasma samples are prepared using protein precipitation with an organic solvent (e.g., acetonitrile containing 1% acetic acid) and an internal standard.[6]
-
Analysis: The supernatant is analyzed by HPLC-MS/MS to determine the concentration of pritelivir.
6. Pharmacokinetic Analysis:
-
Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 2: Bioanalytical Method for Pritelivir Quantification in Plasma
This protocol provides a general procedure for the quantification of pritelivir in plasma samples using HPLC-UV, which can be adapted to HPLC-MS/MS for higher sensitivity.[8]
1. Reagents and Materials:
-
Pritelivir reference standard
-
Internal Standard (IS) (e.g., phenacetin for HPLC-UV)[8]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Blank plasma from the same species as the study animals
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare stock solutions of pritelivir and the IS in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of pritelivir.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
3. Sample Preparation (Protein Precipitation): [6]
-
To 100 µL of plasma sample, calibration standard, or QC sample, add 300 µL of cold acetonitrile containing the IS.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
4. HPLC-UV/MS-MS Conditions (Example):
-
HPLC System: A standard HPLC system with a UV or mass spectrometer detector.
-
Column: A reverse-phase C18 column (e.g., Waters Symmetry C18, 100 x 2.1 mm, 3.5 µm).[8]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV: At a wavelength determined by the UV spectrum of pritelivir.
-
MS/MS: Using electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for specific precursor-product ion transitions of pritelivir and the IS.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (pritelivir/IS) against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of pritelivir in the unknown samples.
-
The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. nbinno.com [nbinno.com]
- 4. What is Pritelivir used for? [synapse.patsnap.com]
- 5. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human, Single- and Multiple-Ascending-Dose, Food-Effect, and Absolute Bioavailability Trials to Assess the Pharmacokinetics, Safety, and Tolerability of Pritelivir, a Nonnucleoside Helicase-Primase Inhibitor Against Herpes Simplex Virus in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of HPLC-ultraviolet method for quantitative determination of pritelivir in human placental perfusion medium - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Pritelivir in Immunocompromised Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir is a first-in-class antiviral drug candidate that inhibits the herpes simplex virus (HSV) helicase-primase complex.[1][2] This novel mechanism of action makes it a promising therapeutic option, particularly for infections caused by HSV strains resistant to traditional nucleoside analogues like acyclovir.[3][4] In immunocompromised individuals, HSV infections can lead to severe and life-threatening complications. This document provides detailed application notes and protocols for the investigation of Pritelivir in relevant immunocompromised animal models, summarizing key quantitative data and outlining experimental methodologies based on preclinical studies.
Mechanism of Action
Pritelivir targets the viral helicase-primase complex, which is essential for unwinding viral DNA and initiating its replication.[2][5] Unlike nucleoside analogues such as acyclovir, Pritelivir does not require activation by viral thymidine kinase, thus retaining its activity against viruses with mutations in the corresponding gene.[4][6] By binding to the helicase-primase complex, Pritelivir effectively stalls the viral DNA replication machinery.[2][3]
Data Presentation: Efficacy in Immunocompromised Animal Models
The following tables summarize the quantitative data from key preclinical studies investigating the efficacy of Pritelivir in immunocompromised animal models.
Table 1: Survival Rates in Lethal HSV Infection Models (Mice)
| Animal Model | Virus Strain | Treatment | Dose (mg/kg) | Administration Route | Survival Rate (%) | Reference |
| Immunodeficient (athymic-nude) BALB/c Mice | HSV-1 (ACV-sensitive) | Pritelivir | 0.3 | Oral (b.i.d.) | Significantly increased | [3] |
| Immunodeficient (athymic-nude) BALB/c Mice | HSV-1 (ACV-sensitive) | Pritelivir | >1 | Oral (b.i.d.) | 100 | [3] |
| Immunodeficient (athymic-nude) BALB/c Mice | HSV-1 (ACV-resistant) | Pritelivir | 1 | Oral (b.i.d.) | Significantly increased | [6] |
| Immunodeficient (athymic-nude) BALB/c Mice | HSV-1 (ACV-resistant) | Pritelivir | 3 | Oral (b.i.d.) | Significantly increased | [6] |
| Immunodeficient (athymic-nude) BALB/c Mice | HSV-2 (ACV-sensitive) | Pritelivir | >0.3 | Oral (b.i.d.) | Significantly increased | [6] |
| Immunodeficient (athymic-nude) BALB/c Mice | HSV-2 (ACV-resistant) | Pritelivir | 1-3 | Oral (b.i.d.) | Significantly increased | [6] |
Table 2: Viral Titer Reduction in Cutaneous HSV-1 Infection Model (Immunodeficient Mice)
| Treatment | Dose (mg/kg) | Administration Route | Time Point | Tissue | Viral Titer Reduction | Reference |
| Pritelivir | 1.5 | Intraperitoneal (single dose) | Day 4 post-infection | Inoculation site, Ear, Brainstem | Noticeable reduction | [3] |
| Pritelivir | 15 | Intraperitoneal (single dose) | Day 4 post-infection | Inoculation site, Ear, Brainstem | Impressive reduction | [3] |
| Pritelivir | 15 | Intraperitoneal (days 3 & 4) | Day 5 post-infection | Inoculation site, Ear, Brainstem | Below detection limit | [3][7] |
Experimental Protocols
Murine Model of Lethal Herpes Simplex Encephalitis
This protocol is designed to assess the efficacy of Pritelivir in preventing mortality following a lethal HSV infection.
Methodology:
-
Animal Model: Use immunocompromised mice, such as athymic-nude BALB/c mice.[3]
-
Infection: Anesthetize mice and intranasally inoculate with a lethal dose of a specified HSV-1 or HSV-2 strain (including acyclovir-resistant strains).[6][8]
-
Treatment Initiation: To mimic a clinical scenario, delay the start of treatment (e.g., 72 hours post-infection).[3][8]
-
Drug Administration: Administer Pritelivir orally, typically twice daily, for a defined period (e.g., 7 days).[6][8] Include vehicle control and, for comparison, acyclovir-treated groups.
-
Monitoring and Endpoint: Monitor the animals daily for clinical signs of disease and mortality for a specified observation period (e.g., 21 days). The primary endpoint is the survival rate.[3]
Murine Model of Cutaneous HSV-1 Infection
This protocol is used to evaluate the effect of Pritelivir on viral replication and lesion development in a localized infection.
Methodology:
-
Animal Model: Utilize immunocompetent or immunodeficient (e.g., athymic-nude) BALB/c mice.[3][7]
-
Infection: Anesthetize the mice and create a scarified area on the skin (e.g., neck or flank). Apply a suspension of HSV-1 to the scarified area.[3][7]
-
Treatment: Administer Pritelivir via the desired route (e.g., oral or intraperitoneal) at various doses, starting at a specified time post-infection (e.g., day 1 or day 3).[3]
-
Assessment of Lesions: Score the severity of skin lesions daily using a standardized scoring system.[3]
-
Viral Load Quantification: At selected time points, euthanize subsets of animals and collect tissues (e.g., skin at the inoculation site, ear pinna, brainstem) to determine viral titers via plaque assay or qPCR.[3][7]
Pharmacokinetic Studies
These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Pritelivir in different animal species.
Table 3: Pharmacokinetic Parameters of Pritelivir in Various Animal Species
| Species | Oral Bioavailability (%) | Elimination Half-life (t½) | Reference |
| Rat | 65 | 5-10 hours | [3][7] |
| Dog | 83 | 22-39 hours | [3][7] |
| Monkey | 63 | 30 hours | [3][7] |
Methodology:
-
Animal Models: Use various animal species such as rats, dogs, and monkeys.[3][7]
-
Drug Administration: Administer a single dose of Pritelivir intravenously (for bioavailability calculation) and orally.
-
Sample Collection: Collect blood samples at multiple time points after drug administration.
-
Bioanalysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine the concentration of Pritelivir over time.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½).[6]
Conclusion
The preclinical data from immunocompromised animal models strongly support the potent antiviral activity of Pritelivir against both acyclovir-sensitive and acyclovir-resistant HSV strains. Its novel mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in various models highlight its potential as a valuable therapeutic agent for managing HSV infections in vulnerable patient populations. The protocols outlined in this document provide a framework for further investigation and development of Pritelivir.
References
- 1. Pritelivir - Wikipedia [en.wikipedia.org]
- 2. What is Pritelivir used for? [synapse.patsnap.com]
- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vax-before-travel.com [vax-before-travel.com]
- 5. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
Pritelivir Compassionate Use Program: Application Notes and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pritelivir, a novel helicase-primase inhibitor, for research applications within a compassionate use or expanded access program. The information is intended to guide researchers in designing and conducting preclinical and clinical studies to further evaluate the efficacy, resistance profile, and pharmacokinetic properties of Pritelivir in treating Herpes Simplex Virus (HSV) infections, particularly in immunocompromised patient populations with limited treatment options.
Introduction to Pritelivir
Pritelivir is an investigational antiviral drug that represents a new class of helicase-primase inhibitors.[1] Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, Pritelivir directly inhibits the HSV helicase-primase complex.[1][2][3] This complex, composed of the UL5, UL8, and UL52 proteins, is essential for unwinding the viral DNA and initiating its replication.[2][4] By blocking this crucial step, Pritelivir effectively halts viral replication.[1][2] This distinct mechanism of action makes Pritelivir a promising therapeutic option for infections caused by acyclovir-resistant HSV strains.[2][5]
Data from Compassionate Use and Clinical Studies
Data from clinical trials and compassionate use programs have demonstrated the potential of Pritelivir in treating acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients.
Summary of Clinical Efficacy
A Phase 2 study involving 23 immunocompromised patients with acyclovir-resistant HSV infections provided key insights into the clinical utility of Pritelivir.[2] The dosing regimen in this study consisted of a 400 mg oral loading dose followed by a 100 mg daily maintenance dose for up to 28 days.[2]
| Parameter | Result | Reference |
| Patient Population | 23 immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections (11 with HIV, 12 with malignancy, transplant, or autoimmune disease) | [2] |
| Treatment Regimen | 400 mg oral loading dose, followed by 100 mg once daily for up to 28 days | [2] |
| Primary Outcome | Full resolution of HSV-related lesions within the 28-day treatment period | [2] |
| Complete Healing Rate | 82.6% (19 out of 23 patients) | [2] |
| Partial Improvement | 17.4% (4 out of 23 patients) | [2] |
More recently, a pivotal Phase 3 trial (PRIOH-1) has shown that Pritelivir is superior to the standard of care in promoting lesion healing in immunocompromised patients with refractory HSV infections. The study met its primary endpoint, demonstrating a statistically significant improvement in the percentage of patients with complete lesion healing at day 28.[4][5]
Mechanism of Action and Signaling Pathway
Pritelivir's mechanism of action is centered on the inhibition of the viral helicase-primase complex, a critical component of the HSV DNA replication machinery.[1][2][3]
Signaling Pathway of HSV DNA Replication and Pritelivir Inhibition
The following diagram illustrates the key steps in HSV DNA replication and the point of inhibition by Pritelivir.
Caption: HSV DNA replication pathway and Pritelivir's point of inhibition.
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the antiviral activity and resistance profile of Pritelivir.
Protocol 1: Determination of Viral Titer by Plaque Reduction Assay
This assay is used to quantify the amount of infectious virus in a sample and to determine the in vitro efficacy of Pritelivir.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Methylcellulose overlay medium
-
Crystal Violet staining solution
-
HSV-1 or HSV-2 stock
-
Pritelivir stock solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the next day.
-
Drug Dilution: Prepare serial dilutions of Pritelivir in DMEM.
-
Virus Dilution and Infection: Dilute the HSV stock to a concentration that will produce 50-100 plaques per well. Remove the growth medium from the cell monolayers and infect the cells with the diluted virus in the presence or absence of the Pritelivir dilutions.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with methylcellulose medium containing the corresponding concentrations of Pritelivir.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.
-
Staining: Remove the overlay and stain the cells with Crystal Violet solution.
-
Plaque Counting: Count the number of plaques in each well. The concentration of Pritelivir that reduces the number of plaques by 50% (IC50) can be calculated.
Protocol 2: Quantitative PCR (qPCR) for HSV Viral Load Determination
This protocol is for the quantification of HSV DNA from clinical or experimental samples.
Materials:
-
DNA extraction kit (validated for viral DNA)
-
qPCR master mix
-
Primers and probe specific for a conserved region of the HSV genome (e.g., glycoprotein B)
-
Standard curve of known HSV DNA concentrations
-
qPCR instrument
Procedure:
-
Sample Collection: Collect samples (e.g., lesion swabs, plasma) and store them appropriately.
-
DNA Extraction: Extract viral DNA from the samples using a validated kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the master mix, primers, probe, and extracted DNA. Include a standard curve and no-template controls.
-
qPCR Amplification: Run the qPCR reaction on a thermal cycler using an optimized amplification protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample and calculate the viral load by comparing the Ct values to the standard curve.
Protocol 3: Genotypic Resistance Testing by Sanger Sequencing
This protocol is for identifying mutations in the HSV UL5 and UL52 genes that may confer resistance to Pritelivir.
Materials:
-
DNA extraction kit
-
PCR primers flanking the regions of interest in the UL5 and UL52 genes
-
High-fidelity DNA polymerase
-
PCR purification kit
-
Sanger sequencing reagents and instrument
Procedure:
-
DNA Extraction: Extract viral DNA from the sample (e.g., viral isolate, clinical specimen).
-
PCR Amplification: Amplify the target regions of the UL5 and UL52 genes using high-fidelity PCR.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR products using forward and reverse primers.
-
Sequence Analysis: Assemble and analyze the sequencing data to identify any mutations compared to a reference HSV sequence. Known resistance-associated mutations should be specifically investigated.
Protocol 4: Pharmacokinetic Analysis of Pritelivir by LC-MS/MS
This protocol outlines a general procedure for the quantification of Pritelivir in plasma samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18)
-
Pritelivir analytical standard
-
Internal standard (e.g., a stable isotope-labeled Pritelivir)
-
Solvents for mobile phase and sample extraction (e.g., acetonitrile, methanol, formic acid)
-
Plasma samples
Procedure:
-
Sample Preparation: Perform protein precipitation of the plasma samples by adding a solvent like acetonitrile containing the internal standard. Centrifuge to pellet the proteins.
-
LC Separation: Inject the supernatant onto the analytical column and separate Pritelivir from other plasma components using a suitable gradient of mobile phases.
-
MS/MS Detection: Detect and quantify Pritelivir and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Generate a standard curve using the analytical standards and calculate the concentration of Pritelivir in the unknown samples based on the peak area ratios of the analyte to the internal standard.
Experimental and Logical Workflows
In Vitro Antiviral Activity and Resistance Assessment Workflow
Caption: Workflow for in vitro assessment of Pritelivir.
Clinical Research Application Workflow
Caption: Workflow for clinical research using Pritelivir.
References
- 1. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]
- 2. herpesfoodguide.com [herpesfoodguide.com]
- 3. biospace.com [biospace.com]
- 4. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
Troubleshooting & Optimization
Technical Support Center: Formulating Pritelivir Mesylate Hydrate with DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pritelivir mesylate hydrate formulated in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro research?
A1: Anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro experiments. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be ≥ 100 mg/mL (193.57 mM).[1] Other sources report solubilities of 83.33 mg/mL (167.13 mM)[3][4] and 80 mg/mL (198.76 mM).[2] It is often necessary to use sonication or gentle heating to achieve these concentrations.[1][3][4]
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4]
Q4: Can I use a DMSO stock solution for in vivo animal studies?
A4: While a DMSO stock solution is used as the starting point, it is generally not recommended to administer a high concentration of DMSO directly to animals. For in vivo experiments, the DMSO stock solution is typically diluted into a co-solvent formulation. It is recommended to keep the final percentage of DMSO in the working solution below 2%, especially if the animal model is sensitive.[1]
Q5: What is the mechanism of action of Pritelivir?
A5: Pritelivir is a first-in-class antiviral agent that acts as a helicase-primase inhibitor.[5][6] It specifically targets the herpes simplex virus (HSV) helicase-primase complex, which is essential for viral DNA replication.[5][6][7] This mechanism is distinct from nucleoside analogues like acyclovir, which target the viral DNA polymerase.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed when preparing the DMSO stock solution. | The solubility limit has been exceeded, or the DMSO has absorbed moisture. | Use gentle heating and/or sonication to aid dissolution.[1] Ensure you are using fresh, anhydrous DMSO.[1][2] Prepare a slightly lower concentration if precipitation persists. |
| The compound precipitates out of solution when diluting the DMSO stock into an aqueous buffer for in vitro assays. | This compound has poor solubility in neutral aqueous solutions.[8] The final DMSO concentration in the working solution may be too low to maintain solubility. | Increase the final DMSO concentration in your assay medium, if tolerated by your cells. Alternatively, consider using a formulation with co-solvents like PEG300 and Tween-80 for better solubility in aqueous environments.[1][3] |
| Inconsistent results in cell-based assays. | The Pritelivir working solution may not be stable over the course of the experiment, or there may be issues with the final DMSO concentration affecting the cells. | It is recommended to prepare fresh working solutions for each experiment.[1] Ensure the final DMSO concentration is consistent across all wells and is at a level that does not impact cell viability. Run a vehicle control with the same final DMSO concentration. |
| Difficulty dissolving the compound for in vivo formulations. | The order of solvent addition and mixing technique can be critical. | Add each solvent sequentially and ensure the solution is clear before adding the next.[9] For example, in a common formulation, the DMSO stock is first mixed with PEG300, followed by Tween-80, and finally the saline or aqueous component.[2][3] |
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Reported Solubility | Molar Concentration | Reference |
| ≥ 100 mg/mL | 193.57 mM | [1] |
| 83.33 mg/mL | 167.13 mM | [3][4] |
| 80 mg/mL | 198.76 mM | [2] |
| 21.67 mg/mL | 53.84 mM | [9] |
Table 2: Recommended Storage Conditions for this compound in DMSO
| Storage Temperature | Duration | Reference |
| -80°C | 6 months | [1][3] |
| -20°C | 1 month | [1][3][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 516.63 g/mol , assuming the monohydrate form is used for calculation)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Aseptically weigh out 51.66 mg of this compound.
-
Add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.[4]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][3]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
100 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes or plates
Methodology:
-
Thaw a single-use aliquot of the 100 mM Pritelivir stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 100 µM working solution, dilute the 100 mM stock solution 1:1000 in cell culture medium. This can be done in a stepwise manner for accuracy (e.g., a 1:100 dilution followed by a 1:10 dilution).
-
Ensure the final concentration of DMSO in the cell culture medium is below a level that is toxic to the cells (typically ≤ 0.5%).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Pritelivir used.
-
Add the prepared working solutions to the cells and proceed with the assay. It is recommended to use freshly prepared working solutions.[1]
Visualizations
Caption: Mechanism of Pritelivir inhibiting the HSV helicase-primase complex.
Caption: General workflow for using Pritelivir in an in vitro cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Pritelivir - Wikipedia [en.wikipedia.org]
- 6. What is Pritelivir used for? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Pritelivir | DNA/RNA Synthesis | HSV | TargetMol [targetmol.com]
Pritelivir mesylate hydrate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of pritelivir mesylate hydrate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound powder?
A1: For long-term storage, the solid powder of this compound should be stored at -20°C for up to three years.[1]
Q2: How should I store this compound in solution?
A2: Solutions of this compound should be stored at -80°C.[2][3] Under these conditions, the stock solution is stable for up to 6 months.[2][3] For shorter periods of up to one month, storage at -20°C is also acceptable.[2][3] It is recommended to prepare and use working solutions for in vivo experiments on the same day.[3][4]
Q3: Why was the mesylate monohydrate salt form of pritelivir selected for development?
A3: The pritelivir mesylate monohydrate polymorph was chosen because it demonstrated the highest stability under forced degradation conditions compared to other salt forms like maleate or sulfate.[2][5][6][7] It also possesses favorable physicochemical properties for pharmaceutical development, such as crystallinity and suitability for tableting.[5][6][7]
Q4: What are the known solubility characteristics of this compound?
A4: this compound is a BCS Class II drug substance, characterized by low solubility and high permeability.[8] It has poor solubility in water and ethanol.[1] Due to its limited water solubility, stock solutions are often prepared in organic solvents like Dimethyl Sulfoxide (DMSO).[1] For experimental use, it can be formulated in vehicles containing co-solvents such as DMSO, PEG300, and Tween 80 in saline.[1][8]
Q5: Are there any known degradation pathways for pritelivir?
A5: Specific degradation pathways for this compound are not detailed in the provided search results. However, forced degradation studies are a standard part of drug development to determine stability under stress conditions like acid, base, oxidation, heat, and light.[9][10][11]
Q6: Has pritelivir been observed to be stable in experimental assays?
A6: Yes. In a study using a human placental perfusion model, pritelivir was found to be stable under the storage and sample handling conditions, which included storage on an HPLC autosampler for 24 hours at ambient temperature (22-25°C), three freeze-thaw cycles from -70°C, and long-term storage at -70°C for up to 8 weeks.[5]
Troubleshooting Guide
Issue 1: I am seeing variable or lower-than-expected concentrations in my experiments.
-
Possible Cause 1: Precipitation. Pritelivir has low aqueous solubility.[1] If the concentration of the organic co-solvent (like DMSO) is too low in the final aqueous buffer, the compound may precipitate.
-
Solution: Ensure the final concentration of DMSO or other organic co-solvents is sufficient to maintain solubility. Visually inspect solutions for any sign of precipitation before use. Sonication may be recommended to aid dissolution in formulation vehicles.[1]
-
-
Possible Cause 2: Adsorption to plasticware. Poorly soluble compounds can sometimes adsorb to the surfaces of laboratory plastics.
-
Solution: Consider using low-adhesion microplates or glassware. Pre-rinsing pipette tips with the solution before transferring can also help mitigate this issue.
-
-
Possible Cause 3: Degradation. Although selected for its stability, degradation can occur if the compound is not handled or stored properly.
-
Solution: Always prepare fresh working solutions from a properly stored stock solution (-80°C).[3][4] Avoid prolonged exposure of solutions to ambient light and temperature. Use the stability-indicating HPLC method described in the "Experimental Protocols" section to check the integrity of your stock solution if degradation is suspected.
-
Issue 2: My solid pritelivir powder has changed in appearance (e.g., color, clumping).
-
Possible Cause: Exposure to moisture or improper storage conditions. Pritelivir mesylate is a hydrate, but excessive moisture can still affect the physical properties of the powder.
-
Solution: Discard the powder if significant changes are observed. Ensure the container is sealed tightly and stored at the recommended -20°C.[1] Always allow the container to warm to room temperature before opening to prevent condensation.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Duration | Reference(s) |
| Solid (Powder) | -20°C | 3 years | [1] |
| Stock Solution (in DMSO) | -80°C | 6 months | [2][3] |
| Stock Solution (in DMSO) | -20°C | 1 month | [2][3] |
| Processed Samples (in autosampler) | 22-25°C | 24 hours | [5] |
Table 2: Illustrative Example of Forced Degradation Study Results for a Drug Substance
Disclaimer: The following data is a representative example based on typical forced degradation studies as per ICH guidelines and is not based on published results for pritelivir. It is for illustrative purposes only.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~10-15% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~15-20% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | ~20-25% |
| Thermal | Solid State | 48 hours | 80°C | < 5% |
| Photolytic | Solid State (ICH Option 2) | 1.2 million lux hours & 200 W h/m² | Room Temp | ~5-10% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This method is adapted from a validated procedure for the quantification of pritelivir in biological samples and can be used to assess its stability.[5]
-
Chromatographic System:
-
Preparation of Solutions:
-
Stock Solution: Due to limited aqueous solubility, prepare a stock solution of pritelivir at ~2.5 mg/mL in 100% DMSO.[5]
-
Working Standards: Dilute the stock solution with the mobile phase (50% methanol) to create a series of working standards for a calibration curve (e.g., 0.1 to 10 µg/mL).
-
-
Sample Analysis:
-
Dilute the sample to be tested with the mobile phase to fall within the range of the calibration curve.
-
Inject the sample and standards onto the HPLC system.
-
Integrate the peak area for pritelivir. A stable sample should show a single, sharp peak at the correct retention time. The appearance of additional peaks may indicate the presence of degradation products.
-
Protocol 2: Example of a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study.
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50% methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Store protected from light at room temperature. Withdraw aliquots at time points and dilute for analysis.
-
Thermal Degradation: Store the solid powder in an oven at 80°C. Also, store a solution (e.g., in 50% methanol) at 60°C. Analyze samples at various time points.
-
Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). Keep control samples protected from light.
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method. Calculate the percentage of degradation by comparing the peak area of pritelivir in the stressed sample to that of an unstressed control sample.
Visualizations
Caption: Workflow for a forced degradation stability study.
Caption: Troubleshooting decision tree for low experimental concentrations.
Caption: Factors influencing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of temperature, humidity, light, and soil on drug stability in hair: a preliminary study for estimating personal profiles using micro-segmental analysis of corpse hair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC-ultraviolet method for quantitative determination of pritelivir in human placental perfusion medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different solid forms for optimizing route of administration of the herpes drug Pritelivir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion [mdpi.com]
Overcoming poor solubility of Pritelivir in aqueous solutions
Welcome to the technical support center for overcoming the challenges associated with the poor aqueous solubility of Pritelivir. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Pritelivir and its common salt form?
Pritelivir, as a free base, exhibits very low solubility in aqueous solutions, particularly at physiological pH.[1] Its solubility is pH-dependent. The mesylate salt of Pritelivir shows improved solubility in aqueous media, especially under acidic conditions.[1][2]
Q2: Pritelivir is classified as a BCS Class II drug. What does this mean for formulation development?
As a Biopharmaceutics Classification System (BCS) Class II drug, Pritelivir is characterized by low solubility and high permeability.[3] This classification indicates that the primary obstacle to its oral bioavailability is the dissolution rate in the gastrointestinal tract. Therefore, formulation strategies must focus on enhancing the solubility and dissolution of the drug to ensure adequate absorption.
Q3: What are the primary strategies to improve the aqueous solubility of Pritelivir?
Several effective strategies can be employed to enhance the aqueous solubility of Pritelivir. These include:
-
pH Adjustment: Leveraging the weak basicity of Pritelivir, its solubility can be increased in acidic environments.
-
Salt Formation: Utilizing a salt form, such as Pritelivir mesylate, can significantly improve solubility and dissolution characteristics compared to the free base.[1][2][4]
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of Pritelivir.
-
Cyclodextrin Complexation: Encapsulating Pritelivir within cyclodextrin molecules can enhance its apparent solubility.
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, leading to a faster dissolution rate.[1]
-
Amorphous Solid Dispersions: Dispersing Pritelivir in a polymer matrix in an amorphous state can improve its solubility and dissolution.[5]
Q4: Which salt form of Pritelivir is recommended for improved solubility?
An extensive salt screening for Pritelivir identified several potential candidates, including the mesylate, maleate, and sulfate salts.[1][2] The Pritelivir mesylate monohydrate was selected for further development due to its enhanced stability and an optimized dissolution profile.[2][4]
Q5: Are there established co-solvent systems for dissolving Pritelivir for in vitro or in vivo studies?
Yes, for non-clinical studies, co-solvent systems have been successfully used to dissolve Pritelivir. A commonly cited formulation consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.[6][7] Another approach involves using DMSO in combination with an aqueous solution of a cyclodextrin derivative.[6]
Q6: How can cyclodextrins be used to enhance Pritelivir's solubility?
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, like Pritelivir, within their hydrophobic cavity, forming inclusion complexes.[8][9] This complexation effectively increases the drug's solubility in aqueous solutions. Specifically, formulations using a combination of DMSO and a saline solution containing sulfobutylether-β-cyclodextrin (SBE-β-CD) have been reported.[6]
Troubleshooting Guides
Issue: Low Dissolution Rate of Pritelivir Free Base in Neutral Buffer
Possible Cause: Pritelivir free base has very low intrinsic solubility at neutral pH.[1]
Solutions:
-
pH Adjustment:
-
Action: Lower the pH of your aqueous medium. Pritelivir's solubility is significantly higher in acidic conditions (pH < 3).[3]
-
Protocol: Prepare buffers with pH values ranging from 2 to 5 to determine the optimal pH for your experiment.
-
-
Use of Pritelivir Mesylate Salt:
Issue: Precipitation of Pritelivir in Aqueous Solution Upon Dilution of an Organic Stock
Possible Cause: The organic solvent in the stock solution is not a sufficiently strong co-solvent when diluted in the aqueous phase, leading to the drug crashing out.
Solutions:
-
Optimize Co-solvent System:
-
Utilize Cyclodextrins:
-
Action: Incorporate a cyclodextrin, such as SBE-β-CD, into the aqueous phase to act as a solubilizing agent.
-
Protocol: A suggested formulation is 10% DMSO in 90% of a 20% SBE-β-CD solution in saline.[6]
-
Data Summary
Table 1: Solubility of Pritelivir Free Base vs. Pritelivir Mesylate Salt in Aqueous Buffers
| pH | Pritelivir Free Base Saturated Solubility (mg/mL) | Pritelivir Mesylate Salt Saturated Solubility (mg/mL) |
| Water | Below Limit of Quantification (BLOQ) | 1.2 |
| 3.5 | 0.1 | 1.3 |
| 4.5 | 0.1 | 0.4 |
| 5.5 | 0.1 | 0.2 |
| 7.0 | 0.1 | BLOQ |
| Data sourced from[1] |
Table 2: Preclinical Formulations for Pritelivir
| Formulation Components | Achieved Solubility (mg/mL) | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | [6][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 | [6] |
Table 3: Particle Size Distribution of Pritelivir Mesylate Monohydrate
| Form | D(0.1) (µm) | D(0.5) (µm) | D(0.9) (µm) |
| Non-micronized | 45.5 | 114.7 | 226.4 |
| Micronized | 1.6 | 7.4 | 35.0 |
| Data sourced from[1] |
Experimental Protocols
Protocol 1: Salt Screening using Solvent/Antisolvent Method
This protocol provides a general methodology for screening salt forms of a poorly soluble compound like Pritelivir.
-
Dissolution: Dissolve Pritelivir free base in a suitable organic solvent (e.g., methanol, ethanol, acetone) to create a concentrated solution.
-
Acid Addition: In separate vials, add an equimolar amount of the desired acid (e.g., methanesulfonic acid, maleic acid, sulfuric acid) dissolved in a small amount of the same solvent.
-
Antisolvent Addition: Slowly add an antisolvent (a solvent in which the salt is insoluble, e.g., water, heptane, ethyl acetate) to the mixture while stirring.
-
Precipitation and Isolation: Allow the salt to precipitate. The solid can be isolated by filtration.
-
Characterization: Wash the isolated solid with the antisolvent and dry under vacuum. Characterize the resulting salt form for its physicochemical properties, including crystallinity (by XRPD), thermal stability (by DSC/TGA), and thermodynamic solubility.
Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Studies
This protocol details the preparation of a common co-solvent vehicle for administering Pritelivir.
-
Initial Dissolution: Weigh the required amount of Pritelivir and dissolve it in DMSO to create a stock solution.
-
Sequential Addition: To a sterile container, add the required volume of PEG300.
-
While stirring, add the Pritelivir-DMSO stock solution to the PEG300.
-
Add Tween-80 to the mixture and continue to stir until a clear solution is obtained.
-
Finally, add saline to the mixture to reach the final desired volume and concentration.
-
Verification: Visually inspect the final solution for any precipitation. The solution should be clear.
Visualizations
Caption: Workflow for addressing Pritelivir's poor solubility.
Caption: Cyclodextrin complexation of Pritelivir.
Caption: Decision tree for Pritelivir formulation.
References
- 1. Different solid forms for optimizing route of administration of the herpes drug Pritelivir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Pritelivir | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]
- 8. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Pritelivir resistance mechanism in HSV UL5 and UL52 genes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the mechanisms of pritelivir resistance in Herpes Simplex Virus (HSV) concerning the UL5 and UL52 genes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pritelivir?
Pritelivir is a first-in-class antiviral drug that inhibits the HSV helicase-primase complex.[1] This complex, composed of the UL5 (helicase), UL8, and UL52 (primase) proteins, is essential for unwinding the viral DNA and synthesizing short RNA primers, which are necessary for viral DNA replication.[1] By targeting this complex, pritelivir effectively halts viral replication.
Q2: How does HSV develop resistance to pritelivir?
Resistance to pritelivir primarily arises from mutations in the viral genes that encode the helicase-primase complex, specifically the UL5 and UL52 genes.[1][2] These mutations alter the drug's binding site on the complex, reducing its inhibitory effect.
Q3: What are the key mutations in the UL5 and UL52 genes that confer resistance to pritelivir?
Several mutations in the UL5 and UL52 genes have been identified that lead to pritelivir resistance. Notable mutations in HSV-1 include those near helicase motif IV in UL5 and a specific mutation in UL52. For HSV-1, a key resistance mutation is A899T in the UL52 gene. In the UL5 gene of HSV-1, mutations such as K356N/T are frequently observed.[3][4][5] For HSV-2, corresponding mutations in these regions are also associated with resistance.
Q4: Is there cross-resistance between pritelivir and other anti-herpetic drugs like acyclovir?
No, pritelivir and acyclovir have different mechanisms of action. Acyclovir targets the viral DNA polymerase, while pritelivir targets the helicase-primase complex. Therefore, HSV strains that are resistant to acyclovir are generally still susceptible to pritelivir.[2]
Troubleshooting Guides
Problem: My experimental results show a reduced susceptibility of HSV to pritelivir.
Possible Cause 1: Emergence of resistant viral strains.
-
Troubleshooting Steps:
-
Sequence the UL5 and UL52 genes: Perform Sanger sequencing on the viral isolates that show reduced susceptibility to identify any known or novel mutations.
-
Perform a plaque reduction assay: Quantify the level of resistance by determining the EC50 value of pritelivir against the suspected resistant strain and compare it to a wild-type control.
-
Possible Cause 2: Experimental variability.
-
Troubleshooting Steps:
-
Verify drug concentration: Ensure that the stock solution of pritelivir is at the correct concentration and has been stored properly.
-
Check cell culture conditions: Confirm that the cell line used for the assay is healthy and has been passaged appropriately.
-
Standardize viral inoculum: Ensure a consistent multiplicity of infection (MOI) is used across all experiments.
-
Problem: I am unable to amplify the UL5 or UL52 genes for sequencing.
Possible Cause 1: Issues with PCR primers.
-
Troubleshooting Steps:
-
Verify primer sequences: Double-check that the primer sequences are correct and specific for the target genes.
-
Optimize annealing temperature: Perform a temperature gradient PCR to determine the optimal annealing temperature for your primers.
-
Check primer integrity: Assess the quality of your primers using gel electrophoresis.
-
Possible Cause 2: Low viral DNA template.
-
Troubleshooting Steps:
-
Increase template concentration: Use a higher concentration of viral DNA in your PCR reaction.
-
Optimize DNA extraction: Ensure your DNA extraction protocol is efficient for HSV.
-
Quantitative Data
The following tables summarize the quantitative data on resistance to helicase-primase inhibitors. Table 1 provides data for amenamevir, another helicase-primase inhibitor with a similar resistance profile to pritelivir, and Table 2 presents fold-resistance data for pritelivir.
Table 1: Amenamevir EC50 Values for Resistant HSV-1 Mutants [3][4]
| Gene | Mutation | EC50 (µM) | Fold Resistance |
| UL5 | Wild-Type | 0.02 | 1 |
| UL5 | K356N | 5.22 | 261 |
| UL5 | G352C | 0.50 | 25 |
| UL5 | G352V | 0.06 | 3 |
| UL5 | M355T | 0.12 | 6 |
| UL52 | Wild-Type | 0.02 | 1 |
| UL52 | F360V | 3.17 | 158.5 |
| UL52 | F360C | 0.50 | 25 |
| UL52 | N902T | 0.18 | 9 |
Table 2: Pritelivir Fold Resistance for HSV-1 Mutants [5]
| Gene | Mutation | Fold Resistance |
| UL52 | A899T | 43 |
| UL5 | K356T | 100 |
| UL5 + UL52 | K356T + A899T | 2500 |
Experimental Protocols
Plaque Reduction Assay for Pritelivir Susceptibility Testing
This protocol is adapted from standard plaque reduction assay methodologies.[6][7][8][9]
Materials:
-
Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Pritelivir stock solution (in DMSO)
-
HSV stock (wild-type and suspected resistant strains)
-
Methylcellulose overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of pritelivir in DMEM with 2% FBS. The final concentrations should bracket the expected EC50 values. Include a no-drug control (DMSO vehicle).
-
Virus Dilution and Infection: Dilute the viral stocks to a concentration that will produce 50-100 plaques per well. Remove the growth medium from the confluent cell monolayers and infect the cells with the virus dilutions. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay Application: After the incubation period, remove the viral inoculum and overlay the cells with the methylcellulose medium containing the respective pritelivir dilutions.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining: Aspirate the overlay and fix the cells with 10% formalin for 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the pritelivir concentration that reduces the number of plaques by 50% compared to the no-drug control. This is the EC50 value.
Sanger Sequencing of HSV UL5 and UL52 Genes
This protocol outlines the general steps for sequencing the UL5 and UL52 genes to identify resistance mutations.
Materials:
-
Viral DNA extracted from HSV isolates
-
PCR primers specific for UL5 and UL52 genes
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
Agarose gel and electrophoresis equipment
-
DNA purification kit
-
Sequencing primers
-
Sanger sequencing service or in-house sequencer
Procedure:
-
Primer Design: Design or obtain validated PCR primers that flank the entire coding regions of the UL5 and UL52 genes. Also, design internal sequencing primers to ensure full coverage of the genes.
-
PCR Amplification: Set up PCR reactions using the designed primers and high-fidelity DNA polymerase to amplify the UL5 and UL52 genes from the extracted viral DNA. Use appropriate cycling conditions based on the polymerase and primer characteristics.
-
Gel Electrophoresis: Run a portion of the PCR products on an agarose gel to verify the amplification of the correct-sized fragments.
-
PCR Product Purification: Purify the remaining PCR products using a DNA purification kit to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Send the purified PCR products and corresponding sequencing primers for Sanger sequencing. Alternatively, perform the sequencing reactions in-house if equipment is available.
-
Sequence Analysis: Assemble the sequencing reads to obtain the full-length sequences of the UL5 and UL52 genes. Align the sequences from the suspected resistant isolates with a wild-type reference sequence to identify any mutations.
Visualizations
Caption: Experimental workflow for characterizing pritelivir resistance.
Caption: Mechanism of pritelivir action and resistance.
References
- 1. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characteristics of Helicase-Primase Inhibitor Amenamevir-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of Helicase-Primase Inhibitor Amenamevir-Resistant Herpes Simplex Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A single drug-resistance mutation in HSV-1 UL52 primase points to a difference between two helicase-primase inhibitors in their mode of interaction with the antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
Technical Support Center: Optimizing Pritelivir Dosage in Murine Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pritelivir in murine models of Herpes Simplex Virus (HSV) infection.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Pritelivir for HSV-1 infection in mice?
A1: For cutaneous HSV-1 infection models, a starting dose of 10 mg/kg of body weight, administered once daily via oral gavage for four consecutive days, has been shown to completely suppress signs of infection.[1][2] Plasma concentrations at this dosage, when adjusted for protein binding, remain above the 90% effective concentration (EC90) for HSV-1 for nearly the entire 24-hour dosing interval.[1][2] For lethal challenge models with intranasal infection, the 50% effective dose (ED50) has been determined to be as low as 1.5 mg/kg/day.[1]
Q2: Can Pritelivir be used to treat acyclovir-resistant HSV strains in mice?
A2: Yes, Pritelivir has demonstrated efficacy against acyclovir-resistant strains of both HSV-1 and HSV-2 in murine models.[3][4][5] For example, in a lethal infection model with an acyclovir-resistant HSV-1 strain, Pritelivir at 1 and 3 mg/kg significantly increased survival.[3][4][5] Similarly, for acyclovir-resistant HSV-2, dosages of 1-3 mg/kg also significantly improved survival rates.[3][4][5]
Q3: Is it possible to delay the start of Pritelivir treatment after HSV infection?
A3: Yes, studies have shown that Pritelivir is effective even when treatment is delayed. In a murine model of herpes simplex encephalitis, treatment initiated 72 hours post-infection with HSV-1 or HSV-2 still significantly reduced mortality.[3][4][5][6] This is a critical consideration for modeling clinical scenarios where treatment begins after the onset of symptoms.[6][7]
Q4: What is the mechanism of action of Pritelivir?
A4: Pritelivir is a helicase-primase inhibitor.[8][9][10][11] It acts by inhibiting the viral helicase-primase complex, which is essential for the replication of HSV DNA.[8][10] This mechanism is distinct from that of nucleoside analogues like acyclovir, which target the viral DNA polymerase.[8] This different mode of action is why Pritelivir is effective against acyclovir-resistant HSV strains.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Suboptimal efficacy at recommended doses | 1. Inadequate drug exposure: Issues with oral gavage technique, incorrect formulation, or rapid metabolism in the specific mouse strain. 2. High viral load: The initial viral inoculum may be too high for the chosen dose. 3. Host factors: The immune status of the mice can influence treatment outcomes. | 1. Verify administration technique: Ensure proper oral gavage to deliver the full dose. Consider pharmacokinetic studies to determine plasma concentrations of Pritelivir in your mouse strain.[1][2] 2. Optimize viral challenge: Review and potentially lower the viral titer used for infection. 3. Consider the mouse model: Be aware that immunocompromised mice may require higher or more prolonged dosing.[6] |
| Unexpected toxicity or adverse events | 1. Formulation issues: The vehicle used to dissolve or suspend Pritelivir may be causing toxicity. 2. Off-target effects: Although generally well-tolerated in preclinical studies, individual mouse strains may exhibit sensitivities. | 1. Evaluate the vehicle: Use a well-tolerated vehicle such as 1% carboxymethylcellulose.[4] Run a vehicle-only control group to assess for any vehicle-related toxicity. 2. Dose de-escalation: If toxicity is observed, consider reducing the dose or the frequency of administration. |
| Variability in experimental results | 1. Inconsistent viral infection: Variation in the amount of virus delivered to each mouse. 2. Inconsistent drug administration: Variability in the volume or concentration of Pritelivir administered. 3. Biological variability: Inherent differences in how individual mice respond to infection and treatment. | 1. Standardize infection protocol: Ensure a consistent method and volume of viral inoculation for all animals. 2. Calibrate equipment: Regularly calibrate pipettes and other equipment used for drug preparation and administration. 3. Increase sample size: A larger number of mice per group can help to account for biological variability and increase statistical power. |
Data Presentation
Table 1: Efficacy of Pritelivir in a Murine HSV-1 Zosteriform Infection Model
| Pritelivir Dose (mg/kg/day, oral) | Treatment Duration | Outcome |
| 0.5 | 4 days | Incomplete suppression of viral replication |
| 1.0 | 4 days | Incomplete suppression of viral replication |
| 5.0 | 4 days | Complete suppression of wild-type virus replication |
| 10 | 4 days | Complete suppression of any signs of HSV infection[1][2] |
| 15 | 4 days | Complete suppression of any signs of HSV infection |
Table 2: Efficacy of Pritelivir in a Murine Lethal HSV Encephalitis Model (Treatment initiated 72h post-infection)
| Pritelivir Dose (mg/kg, twice daily, oral) | HSV Strain | Survival Rate |
| 0.3 | HSV-1 (E-377) | 53%[4] |
| 1 | HSV-1 (E-377) | 80-100%[4] |
| 3 | HSV-1 (E-377) | 80-100%[4] |
| 10 | HSV-1 (E-377) | 80-100%[4] |
| 30 | HSV-1 (E-377) | 80-100%[4] |
| 1 | HSV-1 (Acyclovir-resistant) | Significantly increased survival[3][5] |
| 3 | HSV-1 (Acyclovir-resistant) | Significantly increased survival[3][5] |
| >0.3 | HSV-2 (MS) | Effective[3][5] |
| 1-3 | HSV-2 (Acyclovir-resistant) | Significantly improved survival[3][5] |
Experimental Protocols
1. Murine Neck-Ear Zosteriform HSV-1 Infection Model
-
Animals: Female BALB/c mice.[4]
-
Infection:
-
Anesthetize the mice.
-
Apply 5 x 10^6 PFU/ml of HSV-1 to the skin on the right side of the neck.
-
Scarify the skin in a crosshatch pattern.
-
-
Treatment:
-
Prepare Pritelivir in a suitable vehicle (e.g., 1% carboxymethylcellulose).
-
Administer Pritelivir orally via gavage once daily for 4 consecutive days, starting on day 1 post-infection.[12]
-
-
Endpoints:
2. Murine Lethal Herpes Simplex Encephalitis Model
-
Animals: Female BALB/c mice.[4]
-
Infection:
-
Anesthetize the mice.
-
Inoculate intranasally with a lethal dose of HSV-1 or HSV-2.
-
-
Treatment:
-
Endpoints:
Visualizations
Caption: Mechanism of action of Pritelivir.
Caption: General experimental workflow for Pritelivir efficacy studies in mice.
References
- 1. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor pritelivir following treatment of wild-type or pritelivir-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pritelivir - Wikipedia [en.wikipedia.org]
- 9. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 10. What is Pritelivir used for? [synapse.patsnap.com]
- 11. Aicuris Reports Positive Phase 2 Results for Pritelivir in Refractory HSV Infections and Favorable Phase 1 Safety Data for AIC468 [trial.medpath.com]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Pritelivir Mesylate Monohydrate Dissolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pritelivir mesylate monohydrate. The information is designed to address specific issues that may be encountered during experiments related to its dissolution.
Frequently Asked Questions (FAQs)
Q1: What is Pritelivir mesylate monohydrate and why is its dissolution behavior important?
A1: Pritelivir is an antiviral drug candidate that inhibits the helicase-primase enzyme of the herpes simplex virus (HSV).[1][2] The mesylate monohydrate is a salt form selected to improve the pharmaceutical properties of the active ingredient.[3][4] As a Biopharmaceutics Classification System (BCS) Class II substance, Pritelivir has low solubility and high permeability.[1][5] Therefore, its dissolution is a critical factor that can influence its bioavailability and therapeutic efficacy. Understanding and optimizing its dissolution is crucial for formulation development and ensuring consistent experimental results.
Q2: What is the solubility profile of Pritelivir mesylate monohydrate at different pH levels?
A2: Pritelivir mesylate monohydrate exhibits pH-dependent solubility. It is more soluble in acidic conditions and shows poor solubility at neutral pH.[1] The solubility of the free base is particularly low at a physiological pH of 7.4 (0.0115 mg/mL).[3] The mesylate salt form significantly improves solubility in aqueous and low pH environments.[3]
Q3: How does particle size affect the dissolution of Pritelivir mesylate monohydrate?
A3: Particle size reduction, or micronization, can significantly increase the surface area of the drug powder, which generally leads to an increased dissolution rate. For Pritelivir mesylate monohydrate, both non-micronized and micronized forms are available, and the choice between them can impact dissolution performance.[3]
Q4: Are there any known excipients that can enhance the dissolution of Pritelivir mesylate monohydrate?
A4: Yes, formulation strategies often involve the use of excipients to improve the dissolution of poorly soluble drugs. For Pritelivir mesylate monohydrate, formulations may include solubilizing agents such as DMSO, PEG300, Tween-80, and cyclodextrins like SBE-β-CD.[1][6]
Troubleshooting Guide
Issue 1: Pritelivir mesylate monohydrate is not dissolving completely in my aqueous buffer.
-
Question: I'm trying to prepare a solution of Pritelivir mesylate monohydrate in a neutral pH buffer (e.g., PBS pH 7.4), but I'm observing poor solubility and undissolved particles. What can I do?
-
Answer: This is expected due to the pH-dependent solubility of Pritelivir. Solubility is significantly higher at a lower pH.[1][5]
-
Recommendation: Adjust the pH of your buffer to a more acidic range (ideally pH 3 or lower) to improve solubility.[1][5] If the experimental design requires a neutral pH, consider preparing a concentrated stock solution in an appropriate organic solvent or a recommended solvent system and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.
-
Issue 2: My prepared solution of Pritelivir mesylate monohydrate shows precipitation over time.
-
Question: I managed to dissolve Pritelivir mesylate monohydrate, but after some time, I notice precipitation. How can I prevent this?
-
Answer: Precipitation can occur due to changes in temperature, pH, or solvent composition (e.g., evaporation). The choice of solvent system is critical for maintaining solubility.
-
Recommendation:
-
Ensure your storage conditions are stable.
-
For in vitro studies, consider using a co-solvent system. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7] Another option is using a solution of 20% SBE-β-CD in saline with 10% DMSO.[6][7]
-
If you observe precipitation upon preparation, gentle heating and/or sonication can aid in dissolution and help achieve a stable solution.[6]
-
-
Issue 3: I am observing inconsistent dissolution results between different batches of the compound.
-
Question: My dissolution profiles for Pritelivir mesylate monohydrate are not consistent across different experimental runs. What could be the cause?
-
Answer: Inconsistent results can stem from variations in the solid-state properties of the material (e.g., particle size, crystallinity) or the experimental conditions.
-
Recommendation:
-
Verify the particle size distribution of the batches if possible. Micronized and non-micronized forms will have different dissolution rates.[3]
-
Ensure that your dissolution medium is prepared consistently, including the final pH and de-aeration.
-
Control the temperature of the dissolution medium accurately, as temperature can affect solubility. The standard temperature for dissolution testing is 37 ± 0.5 °C.[5][8]
-
Standardize the agitation speed in your dissolution apparatus, as this is a critical parameter.[5]
-
-
Quantitative Data
Table 1: Comparative Solubility of Pritelivir Free Base and Pritelivir Mesylate Salt [3]
| pH / Medium | Pritelivir Free Base Saturated Solubility (mg/mL) | Pritelivir Mesylate Salt Saturated Solubility (mg/mL) |
| Water | BLOQ | 1.2 |
| pH 3.5 Buffer | 0.1 | 1.3 |
| pH 4.5 Buffer | 0.1 | 0.4 |
| pH 5.5 Buffer | 0.1 | 0.2 |
| pH 7.0 Buffer | 0.1 | BLOQ |
*BLOQ: Below Limit of Quantitation
Table 2: Particle Size Distribution of Pritelivir Mesylate Monohydrate [3]
| Form | D(0.1) (µm) | D(0.5) (µm) | D(0.9) (µm) |
| Non-micronized | 45.5 | 114.7 | 226.4 |
| Micronized | 1.6 | 7.4 | 35.0 |
Experimental Protocols
Protocol: In Vitro Dissolution Testing of Pritelivir Mesylate Monohydrate Film-Coated Tablets
This protocol is based on the USP apparatus 2 (paddle) method described for 100 mg film-coated tablets.[5][9]
-
Apparatus: USP Apparatus 2 (Paddle)
-
Medium: 1000 mL of a buffered aqueous solution at a specified pH (e.g., acidic to simulate gastric fluid, or a range of pH values to assess pH-dependent dissolution).
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 rpm
-
Procedure:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C and de-aerate if necessary.
-
Place 1000 mL of the medium into each vessel of the dissolution apparatus.
-
Allow the medium to equilibrate to the set temperature.
-
Place one tablet into each vessel.
-
Start the apparatus and run at 50 rpm.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Filter the samples immediately.
-
Analyze the concentration of Pritelivir in the filtered samples using a validated analytical method (e.g., HPLC-UV).
-
Visualizations
Caption: Mechanism of action of Pritelivir.
Caption: Pritelivir dissolution experimental workflow.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Pritelivir - Wikipedia [en.wikipedia.org]
- 3. Different solid forms for optimizing route of administration of the herpes drug Pritelivir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. usp.org [usp.org]
- 9. researchgate.net [researchgate.net]
Pritelivir Off-Target Effects: A Technical Support Resource for Preclinical Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical off-target effects of pritelivir. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target concern for pritelivir identified in preclinical studies?
A1: The primary off-target concern for pritelivir stems from its chemical structure as an aromatic primary sulfonamide. This class of compounds is known to interact with carbonic anhydrases (CAs). Preclinical in vitro studies have confirmed that pritelivir can inhibit various human CA isoforms.[1][2][3]
Q2: Has this in vitro carbonic anhydrase inhibition translated to in vivo adverse effects in preclinical models?
A2: While the in vitro potential for CA inhibition is established, preclinical studies in animal models did not show adverse effects typically associated with systemic CA inhibition, such as electrolyte disturbances.[4] Furthermore, early clinical trials in humans have not revealed safety concerns related to the inhibition of CA isoforms.[4]
Q3: Does pritelivir show off-target activity against human helicases?
A3: Preclinical studies have demonstrated a high degree of selectivity for the viral helicase-primase complex over human helicases. In vitro assays using a nuclear and a mitochondrial human helicase showed no inhibition by pritelivir.[1] This high specificity is a key factor in its favorable safety profile.
Q4: What is the general cytotoxicity profile of pritelivir in preclinical studies?
A4: Pritelivir has shown a lack of cytotoxicity across a range of human cell types, including those from the liver, heart muscle, kidney, as well as macrophages, monocytes, T lymphocytes, fibroblasts, and neuronal cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data on pritelivir's off-target effects from preclinical studies.
Table 1: Pritelivir Inhibition of Human Carbonic Anhydrase (CA) Isoforms
| CA Isoform | Inhibition Constant (Kᵢ) | Assay Method |
| Various | 12.8 - 474.0 nM | CO₂ Hydration Assay[1] |
| II | 2 - 5 µM (IC₅₀) | Esterase Assay[1][4] |
Table 2: Pritelivir Selectivity and Cytotoxicity
| Target/Cell Type | Observation |
| Human Nuclear Helicase | No Inhibition[1] |
| Human Mitochondrial Helicase | No Inhibition[1] |
| Various Human Cell Lines | No Cytotoxicity Observed[1] |
Troubleshooting Guides
In Vitro Assays
Problem: Unexpected cytotoxicity observed in cell-based antiviral assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: Pritelivir may precipitate at high concentrations in cell culture media. | 1. Visually inspect the media for any signs of precipitation. 2. Determine the solubility of pritelivir in your specific cell culture medium. 3. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). |
| Solvent Toxicity: The solvent used to dissolve pritelivir (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay. | 1. Run a solvent toxicity control with the same concentration of solvent used in the experimental wells. 2. If the solvent is toxic, reduce the final concentration or explore alternative, less toxic solvents. |
| Mycoplasma Contamination: Mycoplasma contamination can sensitize cells to cytotoxic effects. | 1. Regularly test your cell lines for mycoplasma contamination. 2. If contamination is detected, discard the contaminated cells and start with a fresh, confirmed-negative stock. |
| Incorrect Cell Seeding Density: Cell density can influence susceptibility to cytotoxic agents. | 1. Optimize cell seeding density to ensure a healthy, sub-confluent monolayer throughout the experiment. 2. Ensure even cell distribution across the plate to avoid localized areas of high or low cell density. |
Problem: High variability in antiviral potency (EC₅₀) measurements.
| Possible Cause | Troubleshooting Step |
| Inconsistent Virus Titer: Variability in the amount of virus used for infection will lead to inconsistent results. | 1. Ensure the virus stock is properly tittered and stored to maintain infectivity. 2. Use a consistent multiplicity of infection (MOI) for all experiments. |
| Assay Timing: The timing of compound addition relative to infection can significantly impact the measured potency. | 1. Standardize the timing of compound addition (pre-infection, co-infection, or post-infection) based on the experimental question. 2. Ensure consistent incubation times for both infection and compound treatment. |
| Edge Effects in Assay Plates: Wells on the edge of a microplate can be prone to evaporation, leading to increased compound concentration and variability. | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile media or PBS to create a humidity barrier. |
| Inaccurate Pipetting: Inaccurate pipetting of compound dilutions or virus can introduce significant error. | 1. Calibrate pipettes regularly. 2. Use appropriate pipette sizes for the volumes being dispensed. 3. Change pipette tips between each dilution. |
In Vivo Toxicology Studies
Problem: Unexpected adverse effects observed in animal models that are not consistent with known off-target activities.
| Possible Cause | Troubleshooting Step |
| Formulation Issues: The vehicle used for drug administration may be causing adverse effects. | 1. Conduct a vehicle-only control group to assess the tolerability of the formulation. 2. If the vehicle is causing issues, explore alternative, well-tolerated formulations. |
| Route of Administration Stress: The method of administration (e.g., oral gavage, intravenous injection) can cause stress and physiological changes in the animals. | 1. Ensure that personnel are properly trained in the administration techniques to minimize stress. 2. Include a sham control group that undergoes the same handling and procedure without receiving the drug or vehicle. |
| Species-Specific Metabolism: The metabolism of pritelivir may differ between the animal model and humans, leading to the formation of unique, potentially toxic metabolites. | 1. Analyze plasma and tissue samples for the presence of metabolites. 2. Compare the metabolite profiles between the animal model and human in vitro systems (e.g., liver microsomes). |
| Underlying Health Issues in Animals: Pre-existing health conditions in the study animals can make them more susceptible to drug-related toxicities. | 1. Source animals from a reputable vendor with a known health status. 2. Acclimatize animals to the facility before starting the study and monitor their health closely. |
Experimental Protocols & Visualizations
Carbonic Anhydrase Inhibition Assay Workflow
Caption: Workflow for determining the inhibitory activity of pritelivir against carbonic anhydrase isoforms.
Troubleshooting Logic for Unexpected In Vitro Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in cell-based assays with pritelivir.
References
Minimizing toxicity of Pritelivir in cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of Pritelivir in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Pritelivir?
Pritelivir is a first-in-class antiviral drug that acts as a potent and selective inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1][2][3] This complex is essential for viral DNA replication. By inhibiting this complex, Pritelivir effectively halts viral replication. Its mechanism is distinct from nucleoside analogues like acyclovir, which target the viral DNA polymerase.[3][4]
Q2: What is the expected cytotoxic profile of Pritelivir in cell culture?
Preclinical studies have indicated that Pritelivir exhibits a lack of cytotoxicity across a range of different cell types, including liver, heart muscle, kidney, macrophages, monocytes, T lymphocytes, fibroblasts, and neuronal cells. While specific 50% cytotoxic concentration (CC50) values are not consistently published in publicly available literature, the selectivity index for Pritelivir and its analogs is reported to be high, suggesting a wide therapeutic window in vitro.[5] For instance, one of its analogs, BILS 179 BS, showed a selectivity index greater than 2,000.[5]
Q3: What are the known off-target effects of Pritelivir that could contribute to in vitro toxicity?
Pritelivir is a primary sulfonamide and a known inhibitor of human carbonic anhydrases (CAs).[6][7] Inhibition of CAs can lead to disturbances in cellular pH regulation, which may manifest as cytotoxicity under certain experimental conditions. Pritelivir has been shown to inhibit various CA isoforms with Ki values in the nanomolar to low micromolar range.[6] Additionally, a very high concentration (approximately 160 μM) was found to inhibit hERG potassium channels, but this is considered to be of low clinical relevance due to the high concentration required.[1]
Troubleshooting Guide for Unexpected Pritelivir Toxicity
If you are observing unexpected cytotoxicity in your cell culture experiments with Pritelivir, consider the following troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| High cell death at expected non-toxic concentrations. | Carbonic Anhydrase Inhibition: Pritelivir's inhibition of cellular carbonic anhydrases may lead to intracellular pH changes, causing stress or death in sensitive cell lines or under specific media conditions.[6][7] | 1. Monitor Media pH: Regularly check the pH of your cell culture medium. 2. Use Bicarbonate-Buffered Media: Ensure your medium has a robust buffering system. Consider supplementing with additional buffers if necessary. 3. Cell Line Sensitivity: Test a panel of cell lines to identify those less sensitive to carbonic anhydrase inhibition. |
| Solvent Toxicity: The solvent used to dissolve Pritelivir (e.g., DMSO) may be at a toxic concentration. | 1. Run Solvent Controls: Always include a vehicle control (media with the same concentration of solvent used for Pritelivir). 2. Minimize Solvent Concentration: Use the lowest possible concentration of the solvent. Final DMSO concentrations should ideally be kept below 0.5%. | |
| Incorrect Drug Concentration: Errors in calculation or dilution may lead to higher than intended concentrations of Pritelivir. | 1. Verify Calculations: Double-check all calculations for stock solutions and final dilutions. 2. Prepare Fresh Solutions: Prepare fresh stock solutions of Pritelivir to rule out degradation or concentration issues. | |
| Inconsistent results between experiments. | Cell Density Variation: The initial cell seeding density can significantly impact the outcome of cytotoxicity assays.[8] | 1. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line and assay duration. 2. Ensure Uniform Seeding: Use precise pipetting techniques to ensure consistent cell numbers across all wells. |
| Assay Variability: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can yield different results. | 1. Use Orthogonal Assays: Confirm results using a second, different type of cytotoxicity assay (e.g., LDH release assay in addition to an MTT assay). 2. Follow Assay Protocols Carefully: Adhere strictly to the manufacturer's protocol for the chosen cytotoxicity assay. | |
| High background in cytotoxicity assay. | Media Components: Phenol red or other components in the culture medium can interfere with the absorbance or fluorescence readings of some cytotoxicity assays.[9] | 1. Use Phenol Red-Free Media: If using a colorimetric assay, switch to a phenol red-free medium for the duration of the assay. 2. Run Media-Only Controls: Include wells with medium and the assay reagent but no cells to determine the background signal.[9] |
Experimental Protocols
Protocol: MTT Assay for Pritelivir Cytotoxicity (CC50 Determination)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of Pritelivir using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Pritelivir stock solution (e.g., in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Pritelivir in complete medium from the stock solution. A typical concentration range to test might be from 0.1 µM to 1000 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest Pritelivir concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Pritelivir dilutions or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Pritelivir concentration and determine the CC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of Pritelivir's antiviral action.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Off-target effect of Pritelivir on carbonic anhydrase.
References
- 1. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 4. Effect of Pritelivir Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pritelivir antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pritelivir, a helicase-primase inhibitor for the treatment of Herpes Simplex Virus (HSV) infections.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may lead to inconsistent results in Pritelivir antiviral assays.
Q1: Why am I seeing high variability in my Pritelivir EC50 values between experiments?
Inconsistent 50% effective concentration (EC50) values for Pritelivir can arise from several factors. Key areas to investigate include:
-
Cell Culture Conditions: The type and state of the host cells used can significantly impact assay results. Ensure consistency in cell line (e.g., Vero cells), passage number, and cell density at the time of infection.[1][2][3] Low passage number cell lines are recommended for reproducible results.[1]
-
Virus Stock and Inoculum: The viral strain (e.g., HSV-1, HSV-2, acyclovir-resistant variants), the quality of the virus stock (storage conditions and freeze-thaw cycles), and the multiplicity of infection (MOI) are critical parameters.[2][3] A consistent MOI should be used across all experiments.
-
Assay Protocol and Timing: Variations in incubation times, the timing of drug addition (pre-infection vs. post-infection), and the specific assay method (e.g., plaque reduction, cytopathic effect inhibition) can all contribute to variability.[3][4]
-
Pritelivir Stock Solution: Ensure the Pritelivir stock solution is properly prepared, stored, and protected from degradation. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level.[5]
Q2: My plaque reduction assay is not producing clear or countable plaques. What could be the cause?
Difficulties in visualizing or counting plaques can stem from several technical issues:
-
Overlay Issues: If using an agarose or methylcellulose overlay, the temperature and concentration are critical. If the overlay is too hot, it can damage the cell monolayer.[6] If the concentration is too low, it may not effectively restrict viral spread, leading to diffuse plaques.[6]
-
Cell Monolayer Health: An unhealthy or non-confluent cell monolayer will result in inconsistent plaque formation. Ensure cells are evenly seeded and have formed a confluent monolayer before infection.
-
Staining and Fixation: Improper staining or fixation can lead to poor visualization of plaques. Ensure the staining solution (e.g., crystal violet) is fresh and that the fixation step is adequate to preserve the cell monolayer.
-
Virus Titer: An inappropriate virus titer can result in either no plaques (titer too low) or confluent lysis of the cell monolayer (titer too high).[7] It is crucial to accurately titer the virus stock before performing the assay.
Q3: I am observing cytotoxicity at concentrations where I expect to see antiviral activity. How can I address this?
Apparent antiviral activity can sometimes be a result of compound-induced cell death rather than specific inhibition of viral replication.[1][8]
-
Determine the 50% Cytotoxic Concentration (CC50): It is essential to determine the CC50 of Pritelivir in uninfected cells in parallel with your antiviral assay.[1][8] This allows for the calculation of the Selectivity Index (SI = CC50 / EC50), which is a measure of the compound's therapeutic window.[8]
-
Solvent Toxicity: The vehicle used to dissolve Pritelivir (commonly DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration is below the toxic threshold for your specific cell line.[5]
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to a compound. Consider testing the cytotoxicity of Pritelivir on the specific cell line you are using for your antiviral assays.
Q4: My results with acyclovir-resistant HSV strains are inconsistent. What should I consider?
Pritelivir is known to be effective against acyclovir-resistant HSV strains due to its different mechanism of action.[9][10] However, inconsistencies can still occur:
-
Nature of Resistance: Acyclovir resistance is most commonly due to mutations in the viral thymidine kinase gene. Pritelivir's target is the helicase-primase complex, making it effective against such strains. However, it's important to confirm the genetic basis of resistance in the viral strains being used.
-
Pritelivir Resistance: While less common, resistance to Pritelivir can emerge through mutations in the viral UL5 (helicase) and UL52 (primase) genes. If you suspect Pritelivir resistance, sequencing of these genes may be necessary.
-
In Vitro vs. In Vivo Efficacy: It's important to note that in vitro EC50 values may not always directly correlate with in vivo efficacy.[11] Factors such as pharmacokinetics and host immune responses play a significant role in the in vivo setting.
Quantitative Data Summary
The following tables summarize key quantitative data for Pritelivir from various studies.
Table 1: In Vitro Efficacy (EC50) of Pritelivir against HSV-1 and HSV-2
| Virus Strain | Cell Line | EC50 (µM) | Reference |
| HSV-1 (various clinical isolates) | Vero | Mean: 0.026 | [9] |
| HSV-2 (various clinical isolates) | Vero | Mean: 0.029 | [9] |
| Acyclovir-resistant HSV mutants | Not specified | Sensitive | [9] |
Table 2: In Vivo Efficacy (ED50) of Pritelivir in Murine Models
| Virus | Model | ED50 (mg/kg) | Reference |
| HSV-1 | Lethal Challenge | 0.5 | [12][13] |
| HSV-2 | Lethal Challenge | 0.5 | [12][13] |
| Acyclovir-resistant HSV-1 | Lethal Encephalitis | 1-3 | [14][15][16] |
| Acyclovir-resistant HSV-2 | Lethal Encephalitis | 1-3 | [14][15][16] |
Table 3: Cytotoxicity (CC50) and Selectivity Index (SI) of Pritelivir
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Various (liver, heart, kidney, etc.) | Low cytotoxicity observed | High | [12] |
| Vero | >100 (inferred from high SI) | >3846 (for HSV-1) | Calculated from[9] |
| Vero | >100 (inferred from high SI) | >3448 (for HSV-2) | Calculated from[9] |
Note: The Selectivity Index (SI) is a crucial parameter indicating the therapeutic window of an antiviral compound. A higher SI value is desirable. Compounds with an SI ≥ 10 are generally considered active in vitro.[8]
Detailed Experimental Protocols
1. Plaque Reduction Assay (PRA) for EC50 Determination
This protocol is a synthesized methodology based on standard virological practices for determining the antiviral efficacy of a compound against HSV.[5][17][18]
-
Cell Seeding: Seed a suitable cell line (e.g., Vero cells) into 24- or 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of Pritelivir in cell culture medium. A negative control (medium with vehicle, e.g., DMSO) and a positive control (e.g., acyclovir) should be included.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a standardized amount of HSV (e.g., 40 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.[18]
-
Compound Addition: After the adsorption period, remove the virus inoculum and add the different concentrations of Pritelivir (or controls) to the respective wells.
-
Overlay: Add an overlay medium containing a substance like methylcellulose or agarose to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Plaque Visualization: After incubation, fix the cells (e.g., with methanol or formalin) and stain the cell monolayer with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no drug). The EC50 value is the concentration of Pritelivir that reduces the number of plaques by 50% and is typically determined using regression analysis.[5]
2. Cytotoxicity Assay for CC50 Determination
This protocol outlines a common method for assessing the cytotoxicity of a compound using a cell viability assay.[8][19][20]
-
Cell Seeding: Seed the same cell line used in the antiviral assay into 96-well plates at a consistent density.
-
Compound Addition: After 24 hours, add serial dilutions of Pritelivir to the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Cell Viability Assessment: Use a commercial cell viability reagent (e.g., MTS, XTT, or a reagent based on measuring ATP content). Add the reagent to the wells and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: The viability of the cells in the presence of the compound is expressed as a percentage of the vehicle control. The CC50 is the concentration of Pritelivir that reduces cell viability by 50% and is calculated using a dose-response curve.[19]
Visualizations
HSV DNA Replication and Pritelivir's Mechanism of Action
Caption: Mechanism of Pritelivir action on HSV DNA replication.
General Experimental Workflow for Pritelivir Antiviral Assay
Caption: Workflow for determining Pritelivir's antiviral activity.
Troubleshooting Logic for Inconsistent Pritelivir Assay Results
Caption: A logical approach to troubleshooting inconsistent assay results.
References
- 1. fda.gov [fda.gov]
- 2. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. peg-symposien.org [peg-symposien.org]
- 11. Mathematical modeling of herpes simplex virus-2 suppression with pritelivir predicts trial outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of pritelivir and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 20. protocols.io [protocols.io]
Technical Support Center: Pritelivir In Vitro Resistance
Welcome to the technical support center for researchers investigating Pritelivir resistance in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pritelivir and how does resistance develop?
Pritelivir is a helicase-primase inhibitor that targets the herpes simplex virus (HSV) helicase-primase complex, which is essential for viral DNA replication.[1][2] This complex is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (accessory protein).[3][4] Pritelivir binds to this complex, stabilizing it on the DNA and preventing further movement and replication.[3][5] Resistance to Pritelivir arises from mutations in the genes encoding the UL5 helicase and/or the UL52 primase.[5][6] These mutations are typically single amino acid substitutions.[5][6]
Q2: Which specific mutations are associated with Pritelivir resistance?
Mutations conferring resistance to Pritelivir have been identified in the UL5 and UL52 genes of both HSV-1 and HSV-2.[3][5] Some of the most frequently observed mutations are located within or near the conserved helicase motif IV in the UL5 gene.[7]
Q3: How frequently does Pritelivir resistance emerge in vitro?
The frequency of Pritelivir-resistant HSV mutants in vitro has been reported to be between 0.5 to 4.5 x 10⁻⁶.[5][6] This is at least an order of magnitude lower than the resistance frequency observed for acyclovir, which is reported to be between 10⁻³ and 10⁻⁴.[5][6]
Q4: Can combination therapy prevent the emergence of Pritelivir resistance in vitro?
Yes, studies have shown that combining Pritelivir with other antiviral drugs that have different mechanisms of action, such as DNA polymerase inhibitors like acyclovir or foscarnet, can suppress the evolution of drug resistance.[8][9][10] In in vitro passaging experiments, combination therapy resulted in either no mutations or mutations conferring resistance to the partner drug, but not to Pritelivir.[8][9][10]
Troubleshooting Guides
Problem: I am not observing any Pritelivir-resistant mutants after multiple passages of HSV in the presence of the drug.
-
Possible Cause 1: Suboptimal drug concentration. The concentration of Pritelivir used for selection may be too high, leading to complete inhibition of viral replication and preventing the emergence of any resistant variants.
-
Solution: Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) of Pritelivir for your specific virus strain and cell line. Use concentrations around the EC50 or slightly above for the selection process to allow for some viral replication and the potential for resistance to develop.
-
-
Possible Cause 2: Low initial viral diversity. The starting virus population may lack pre-existing variants with mutations that could confer resistance.
-
Solution: Consider using a more genetically diverse viral stock or a clinical isolate if available. Alternatively, you can try to induce mutations in the viral population using a mutagen before starting the selection experiments, although this may introduce other confounding factors.
-
-
Possible Cause 3: Insufficient number of passages. The number of passages may not be sufficient for the selection and enrichment of resistant mutants.
-
Solution: Increase the number of serial passages. Resistance development can be a gradual process requiring multiple rounds of selection.
-
Problem: My Pritelivir-resistant virus shows cross-resistance to other helicase-primase inhibitors.
-
Explanation: This is an expected phenomenon. Most mutations in the UL5 helicase that confer resistance to one helicase-primase inhibitor will likely confer resistance to other drugs in the same class due to their similar mechanism of action.[3] However, the degree of cross-resistance can vary.[3]
Problem: How can I confirm that the observed resistance is due to mutations in UL5 or UL52?
-
Solution: Genotypic and Phenotypic Analysis.
-
Sequencing: Extract viral DNA from the resistant and parental virus stocks and sequence the entire coding regions of the UL5 and UL52 genes.[8] Compare the sequences to identify any amino acid substitutions in the resistant virus.
-
Marker Transfer: To definitively prove that a specific mutation is responsible for resistance, you can use techniques like bacterial artificial chromosome (BAC) mutagenesis to introduce the identified mutation into a wild-type viral background.[7][11] Then, perform phenotypic assays to confirm that the engineered virus exhibits the same resistance profile as the original resistant isolate.
-
Quantitative Data Summary
Table 1: In Vitro Resistance Frequencies of Antiviral Drugs against HSV
| Antiviral Drug | Target | Resistance Frequency | Reference(s) |
| Pritelivir | Helicase-Primase | 0.5 - 4.5 x 10⁻⁶ | [5][6] |
| Acyclovir | DNA Polymerase | 10⁻³ - 10⁻⁴ | [5][6] |
Table 2: Common Amino Acid Substitutions Associated with Pritelivir Resistance in HSV-1
| Gene | Amino Acid Substitution | Fold Resistance | Reference(s) |
| UL5 | N342K | - | [4] |
| UL5 | G352C | - | [4][7][11] |
| UL5 | G352R | >3000 | [3][4] |
| UL5 | M355T | 5 | [3][4] |
| UL5 | K356N | >5000 | [3][4][7][11] |
| UL52 | A899T | ~40 | [3][4] |
Note: Fold resistance can vary depending on the specific virus strain, cell line, and assay conditions.
Experimental Protocols
Protocol 1: In Vitro Selection of Pritelivir-Resistant HSV
-
Cell Culture: Plate susceptible cells (e.g., Vero cells) in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cells with wild-type HSV at a low multiplicity of infection (MOI) of 0.01.
-
Drug Selection: After a 1-hour adsorption period, remove the inoculum and add fresh culture medium containing a selective concentration of Pritelivir (e.g., at the EC90).
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator until a cytopathic effect (CPE) of 80-100% is observed in the virus control wells (no drug).
-
Virus Harvest: Harvest the virus from the Pritelivir-treated wells by scraping the cells into the medium and subjecting them to three cycles of freeze-thawing.
-
Serial Passage: Use the harvested virus to infect fresh monolayers of cells in the presence of the same or an increasing concentration of Pritelivir.
-
Repeat: Repeat the passaging process for a sufficient number of rounds (e.g., 10-20 passages) to select for resistant virus populations.
-
Plaque Purification: Isolate individual resistant virus clones by plaque purification under a semi-solid overlay containing Pritelivir.
-
Stock Preparation: Grow up high-titer stocks of the plaque-purified resistant viruses for further characterization.
Protocol 2: Plaque Reduction Assay for Phenotypic Resistance Testing
-
Cell Seeding: Seed 12-well plates with Vero cells at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilutions: Prepare serial dilutions of Pritelivir in culture medium.
-
Virus Infection: Infect the cell monolayers with approximately 100 plaque-forming units (PFU) of the virus to be tested.
-
Drug Addition: After a 1-hour adsorption period, remove the virus inoculum and add 2 mL of an overlay medium (e.g., medium containing 1% methylcellulose) with the different concentrations of Pritelivir.
-
Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Staining: Fix and stain the cells with a solution such as crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration compared to the virus control (no drug). Determine the EC50 value, which is the concentration of the drug that inhibits plaque formation by 50%. The fold resistance is calculated by dividing the EC50 of the resistant virus by the EC50 of the parental wild-type virus.[12]
Visualizations
Caption: HSV DNA Replication and Pritelivir's Mechanism of Action.
Caption: Experimental Workflow for Selection and Characterization of Pritelivir-Resistant HSV.
References
- 1. Antiviral drug resistance and helicase-primase inhibitors of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Structural basis of herpesvirus helicase-primase inhibition by pritelivir and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Combined use of pritelivir with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 11. Characteristics of Helicase-Primase Inhibitor Amenamevir-Resistant Herpes Simplex Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
Pritelivir Demonstrates Superior Efficacy and Safety Compared to Foscarnet for Herpes Simplex Virus Infections in Immunocompromised Patients
For Immediate Release: A comprehensive review of recent clinical trial data reveals that pritelivir, a novel helicase-primase inhibitor, offers a significant clinical advantage over the standard-of-care antiviral, foscarnet, in treating immunocompromised patients with refractory mucocutaneous herpes simplex virus (HSV) infections. Findings from a pivotal Phase 3 trial and a preceding Phase 2 study consistently show that orally administered pritelivir leads to higher rates of lesion healing and a more favorable safety profile, marking a potential paradigm shift in the management of these challenging viral infections.
The data, primarily from the registrational Phase 3 PRIOH-1 trial and a comparative Phase 2 study, are particularly relevant for researchers, scientists, and drug development professionals in the infectious disease space. Pritelivir's unique mechanism of action, which is independent of viral thymidine kinase, makes it a promising therapeutic option for virus strains resistant to nucleoside analogs like acyclovir.
Quantitative Data Summary
The following tables summarize the key efficacy and safety findings from the comparative studies of pritelivir and foscarnet in immunocompromised patient populations.
Table 1: Efficacy Outcomes in Phase 2 and Phase 3 (PRIOH-1) Trials
| Endpoint | Pritelivir | Foscarnet/Standard of Care (SoC) | Trial |
| Lesion Healing Rate (within 28 days) | 93% | 57% | Phase 2[1][2] |
| Superiority in Lesion Healing (up to 28 days) | Statistically Significant (p=0.0047) | - | PRIOH-1 (Phase 3)[3] |
| Superiority in Lesion Healing (up to 42 days) | Statistically Significant (p<0.0001) | - | PRIOH-1 (Phase 3)[3] |
Table 2: Safety and Tolerability Outcomes in Phase 2 Trial
| Endpoint | Pritelivir | Foscarnet | Trial |
| Adverse Event-Related Discontinuations | 0% | 42.9% | Phase 2[1][2] |
Experimental Protocols
Phase 3 Registrational Trial (PRIOH-1)
The PRIOH-1 trial was a randomized, open-label, multi-center, comparative study designed to assess the efficacy and safety of pritelivir versus an investigator's choice of standard of care, which included foscarnet.[3][4]
-
Patient Population: The study enrolled 158 immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.[3]
-
Randomization: In the main cohort, 102 patients were randomized on a 1:1 basis to receive either pritelivir or the investigator's choice of standard of care.[3]
-
Pritelivir Dosing Regimen: Patients in the pritelivir arm received a 400 mg oral loading dose on the first day, followed by a 100 mg oral maintenance dose once daily.[4]
-
Foscarnet Dosing Regimen (as part of SoC): When chosen as the standard of care, foscarnet was administered intravenously at a dose of 40 mg/kg every 8 hours or 60 mg/kg every 12 hours, with dose adjustments for patients with renal impairment.[4]
-
Treatment Duration: Treatment was continued until all mucocutaneous HSV lesions healed or for up to 28 days, with a possible extension to 42 days.[3][5]
-
Primary Endpoint: The primary endpoint was the superiority of pritelivir in achieving complete lesion healing within 28 days compared to the standard of care.[3]
Phase 2 Clinical Trial
This multi-center study compared the efficacy and safety of pritelivir to foscarnet in immunocompromised patients with refractory mucocutaneous HSV infections.[6]
-
Patient Population: The trial included immunocompromised patients with refractory mucocutaneous HSV, with or without resistance to existing antivirals.[6]
-
Randomization: A total of 22 patients were randomized in a 2:1 ratio to receive either pritelivir or foscarnet.[6]
-
Pritelivir Dosing Regimen: All patients treated with pritelivir received a 400 mg oral loading dose, followed by a 100 mg oral dose daily for 28 days.[6]
-
Primary Endpoints: The key outcomes assessed were the rate of lesion healing within 28 days and the safety and tolerability of the treatments.[1][2]
Visualizations
The following diagrams illustrate the distinct mechanisms of action of pritelivir and foscarnet and the experimental workflow of the pivotal PRIOH-1 trial.
Caption: Mechanisms of action for pritelivir and foscarnet.
Caption: Experimental workflow of the PRIOH-1 Phase 3 trial.
References
- 1. Aicuris Reports Positive Phase 2 Results for Pritelivir in Refractory HSV Infections and Favorable Phase 1 Safety Data for AIC468 [trial.medpath.com]
- 2. Aicuris Presents Positive Phase 2 Results for Pritelivir [globenewswire.com]
- 3. contagionlive.com [contagionlive.com]
- 4. A Randomized, Open Label, Multi-Center, Comparative Trial, to Assess the Efficacy and Safety of Pritelivir versus Foscarnet for the Treatment of Acyclovir-Resistant Mucocutaneous HSV infections in Immunocompromised subjects (PRIOH-1) [mdanderson.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Aicuris Presents Positive Phase 2 Results for Pritelivir and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]
Pritelivir Demonstrates Superior Efficacy in Foscarnet-Intolerant Herpes Simplex Virus Infections
For researchers, scientists, and drug development professionals, a new antiviral agent, Pritelivir, is showing significant promise in treating Herpes Simplex Virus (HSV) infections that are intolerant or resistant to foscarnet, a standard second-line therapy. Clinical trial data indicates that Pritelivir, with its novel mechanism of action, offers a more effective and better-tolerated treatment option compared to current alternatives.
Pritelivir, developed by AiCuris Anti-infective Cures AG, is a first-in-class helicase-primase inhibitor.[1][2][3] Unlike nucleoside analogues such as acyclovir and the pyrophosphate analogue foscarnet, which target the viral DNA polymerase, Pritelivir inhibits the viral helicase-primase complex, a crucial component for the initiation of viral DNA replication.[3][4][5] This distinct mechanism allows Pritelivir to be active against HSV strains that have developed resistance to DNA polymerase inhibitors.[4][5]
Recent clinical trials have provided compelling evidence of Pritelivir's efficacy and safety in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections, a patient population often treated with foscarnet.
Comparative Efficacy: Pritelivir vs. Foscarnet
A Phase 2 clinical trial directly compared the efficacy and safety of oral Pritelivir to intravenous foscarnet in immunocompromised patients with acyclovir-resistant HSV infections. The results showed a numerically higher rate of lesion healing in patients treated with Pritelivir.[6][7]
In a significant development, the registrational Phase 3 PRIOH-1 trial (NCT03073967) met its primary endpoint, demonstrating the statistical superiority of Pritelivir in lesion healing compared to a standard of care (SoC) arm, which included the investigator's choice of foscarnet, cidofovir, or imiquimod.[8][9][10] The trial showed a highly statistically significant superiority for Pritelivir in the percentage of patients with complete healing of mucocutaneous lesions within 28 days (p=0.0047), with this superiority increasing at day 42 (p<0.0001).[8][10] While the full quantitative results from the Phase 3 trial are anticipated to be presented at an upcoming medical conference, the topline data strongly supports Pritelivir's superior efficacy.[10]
| Efficacy Endpoint | Pritelivir | Foscarnet | Study |
| Lesion Healing Rate (within 28 days) | 93% | 57% | Phase 2[6][7] |
| Primary Endpoint (Lesion Healing up to 28 days) | Statistically Superior (p=0.0047) | Standard of Care (including Foscarnet) | Phase 3 (PRIOH-1)[8][10] |
| Lesion Healing up to 42 days | Statistically Superior (p<0.0001) | Standard of Care (including Foscarnet) | Phase 3 (PRIOH-1)[8][10] |
Safety and Tolerability Profile
A key differentiator for Pritelivir is its favorable safety profile, particularly in comparison to foscarnet, which is known for its potential for nephrotoxicity and electrolyte imbalances.[3][11] The Phase 2 trial data highlighted a significant advantage for Pritelivir in terms of treatment discontinuation due to adverse events.[6][7]
| Safety Endpoint | Pritelivir | Foscarnet | Study |
| Adverse Event-Related Discontinuations | 0% | 42.9% | Phase 2[6][7] |
Experimental Protocols
PRIOH-1 Phase 3 Trial (NCT03073967)
The PRIOH-1 trial was a randomized, open-label, multi-center, comparative study designed to assess the efficacy and safety of Pritelivir in immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.[8][12] The trial included a cohort of patients who were also resistant or intolerant to foscarnet.[8]
-
Pritelivir Arm: Participants received a 400 mg oral loading dose of Pritelivir on the first day, followed by a 100 mg once-daily oral maintenance dose.[8][13]
-
Standard of Care (SoC) Arm: The investigator's choice of treatment included:
-
Primary Endpoint: The primary outcome was the percentage of patients with complete healing of all mucocutaneous HSV lesions within 28 days of starting treatment.[10]
Alternatives to Foscarnet in Cases of Intolerance/Resistance
For patients with foscarnet-intolerant or -resistant HSV infections, treatment options are limited and often associated with significant toxicities.
-
Cidofovir: This intravenous antiviral has shown efficacy in some cases of acyclovir- and foscarnet-resistant HSV infections.[14][15][16] However, its use is limited by a significant risk of nephrotoxicity.[17]
-
Imiquimod: A topical immune response modifier, imiquimod has been used off-label with some success in treating acyclovir-resistant HSV lesions, including those also resistant to foscarnet.[18][19][20] Its mechanism is indirect, stimulating a local immune response rather than directly targeting viral replication.[18][21]
Visualizing the Mechanisms and Workflows
To better understand the distinct mechanism of Pritelivir and the clinical trial workflow, the following diagrams are provided.
Caption: Mechanism of action of Pritelivir versus Foscarnet.
Caption: Simplified workflow of the PRIOH-1 Phase 3 clinical trial.
References
- 1. AiCuris Release: Pharma Announces Publication Of Phase 2 Clinical Trial Results Of Investigational Anti-Herpes Simplex Virus Agent Pritelivir In JAMA - BioSpace [biospace.com]
- 2. What is Pritelivir used for? [synapse.patsnap.com]
- 3. Pritelivir - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aicuris Presents Positive Phase 2 Results for Pritelivir and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]
- 7. Aicuris Reports Positive Phase 2 Results for Pritelivir in Refractory HSV Infections and Favorable Phase 1 Safety Data for AIC468 [trial.medpath.com]
- 8. contagionlive.com [contagionlive.com]
- 9. Aicuris' Pritelivir Achieves Superior Efficacy in Phase 3 Trial for Refractory HSV in Immunocompromised Patients [trial.medpath.com]
- 10. Aicuris Announces Pritelivir Met Primary Endpoint in [globenewswire.com]
- 11. Pritelivir vs Foscarnet for Resistant Herpes · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. A Randomized, Open Label, Multi-Center, Comparative Trial, to Assess the Efficacy and Safety of Pritelivir versus Foscarnet for the Treatment of Acyclovir-Resistant Mucocutaneous HSV infections in Immunocompromised subjects (PRIOH-1) [mdanderson.org]
- 13. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 14. Greater Efficacy of Cidofovir Than of Foscarnet for the Treatment of Acyclovir-Resistant Herpes Simplex Virus Infection After Allogeneic Hematopoietic Stem Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Greater Efficacy of Cidofovir Than of Foscarnet for the Treatment of Acyclovir-Resistant Herpes Simplex Virus Infection After Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 18. droracle.ai [droracle.ai]
- 19. Successful treatment of aciclovir and foscarnet resistant Herpes simplex virus lesions with topical imiquimod in patients infected with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Topical imiquimod treatment of aciclovir-resistant herpes simplex disease: case series and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Pritelivir's Edge: A Comparative Analysis of Cross-Resistance with Standard Antivirals for Herpes Simplex Virus
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pritelivir's cross-resistance profile with that of established antiviral therapies for Herpes Simplex Virus (HSV), including acyclovir, foscarnet, and cidofovir. The following sections detail the quantitative antiviral activity, the experimental methodologies used to determine resistance, and the fundamental mechanisms of action that underpin these findings.
Pritelivir, a first-in-class helicase-primase inhibitor, presents a significant advancement in the management of HSV infections, particularly in cases of resistance to conventional therapies.[1][2] Its novel mechanism of action, targeting a different essential viral enzyme complex than existing drugs, provides a clear advantage in overcoming resistance that has emerged to current standard-of-care treatments.[1]
Quantitative Comparison of Antiviral Activity
The in vitro and in vivo efficacy of Pritelivir against both wild-type and drug-resistant HSV strains has been extensively documented. The following tables summarize the 50% effective concentration (EC50) values, a measure of drug potency, for Pritelivir and comparator antivirals against various HSV isolates. Lower EC50 values indicate higher antiviral potency.
Table 1: In Vitro Activity (EC50, µM) of Pritelivir and Acyclovir against Acyclovir-Susceptible and -Resistant HSV Strains
| Virus Strain | Genotype (Resistance Mutation) | Pritelivir (µM) | Acyclovir (µM) |
| HSV-1 (Wild-Type) | TK+, Pol+ | 0.026 (mean) | 0.6 ± 0.2 |
| HSV-2 (Wild-Type) | TK+, Pol+ | 0.029 (mean) | Not Reported |
| HSV-1 (Acyclovir-Resistant) | TK-deficient | Sensitive | >100 |
| HSV-2 (Acyclovir-Resistant) | TK-deficient | Sensitive | >100 |
| HSV-1 (Acyclovir-Resistant) | Pol mutant | Sensitive | Resistant |
| HSV-2 (Foscarnet-Resistant) | Pol mutant (e.g., KD3) | Sensitive | Not Applicable |
Data compiled from multiple sources. TK: Thymidine Kinase; Pol: DNA Polymerase. "Sensitive" indicates that the drug was effective, though a specific EC50 value was not provided in the source.
Table 2: In Vivo Efficacy (ED50, mg/kg) of Pritelivir and Acyclovir in a Murine Lethal Challenge Model
| Virus Strain | Pritelivir (mg/kg) | Acyclovir (mg/kg) | Valacyclovir (mg/kg) |
| HSV-1 (Acyclovir-Susceptible) | 0.5 | 22 | 17 |
| HSV-2 (Acyclovir-Susceptible) | 0.5 | 16 | 14 |
| HSV-1 (Acyclovir-Resistant) | 1-3 | Ineffective | Ineffective |
| HSV-2 (Acyclovir-Resistant) | 1-3 | Ineffective | Ineffective |
ED50 represents the dose required to protect 50% of the animals from lethal infection. Data from murine lethal challenge assays.[2]
Mechanisms of Action and Resistance
The distinct mechanisms of action of Pritelivir and other anti-HSV drugs are central to understanding their cross-resistance profiles.
-
Acyclovir and its prodrug valacyclovir are nucleoside analogs that require initial phosphorylation by the viral thymidine kinase (TK) to become active.[3] The activated drug is then incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to chain termination.[3] Resistance to acyclovir most commonly arises from mutations in the viral UL23 gene (encoding TK) or, less frequently, in the UL30 gene (encoding DNA polymerase).[4]
-
Foscarnet is a pyrophosphate analog that directly inhibits the viral DNA polymerase at the pyrophosphate-binding site, without requiring activation by viral enzymes.[3] Resistance to foscarnet is associated with mutations in the viral UL30 gene.[3]
-
Cidofovir , a nucleotide analog, also inhibits the viral DNA polymerase but is activated by cellular kinases, bypassing the need for viral TK.[3] Resistance is conferred by mutations in the UL30 gene.
-
Pritelivir inhibits the viral helicase-primase complex, which is responsible for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[1] This complex is encoded by the UL5, UL8, and UL52 genes. Mutations conferring resistance to Pritelivir have been identified in the UL5 (helicase) and UL52 (primase) genes.[1]
Due to its unique target, Pritelivir remains active against HSV strains that have developed resistance to acyclovir, foscarnet, and cidofovir through mutations in the thymidine kinase or DNA polymerase genes.[1][2]
Caption: Mechanisms of action for Pritelivir and other antivirals targeting HSV replication.
Experimental Protocols
The determination of antiviral resistance is performed through phenotypic and genotypic assays.
Phenotypic Resistance Testing: Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for determining the in vitro susceptibility of HSV to antiviral drugs.
Protocol:
-
Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Vero cells) are prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the HSV isolate being tested.
-
Drug Exposure: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of the antiviral drug being tested.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques (areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
EC50 Calculation: The concentration of the antiviral drug that reduces the number of plaques by 50% compared to the virus control (no drug) is calculated and reported as the EC50 value.
Caption: Workflow for the Plaque Reduction Assay to determine antiviral susceptibility.
Genotypic Resistance Testing: Gene Sequencing
Genotypic assays identify specific mutations in the viral genome that are known to confer drug resistance.
Protocol:
-
Viral DNA Extraction: DNA is extracted from the clinical HSV isolate or a patient specimen.
-
PCR Amplification: The target viral genes associated with resistance to the specific antiviral are amplified using polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified PCR products are purified and sequenced using methods such as Sanger sequencing.
-
Sequence Analysis: The obtained nucleotide sequence is compared to a wild-type reference sequence to identify any mutations.
-
Resistance Interpretation: The identified mutations are analyzed to determine if they are known to be associated with resistance to the specific antiviral drug.
Caption: Workflow for Genotypic Resistance Testing to identify resistance-conferring mutations.
Conclusion
References
- 1. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Combined use of pritelivir with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotypic Characterization of UL23 Thymidine Kinase and UL30 DNA Polymerase of Clinical Isolates of Herpes Simplex Virus: Natural Polymorphism and Mutations Associated with Resistance to Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Pritelivir Demonstrates Superiority in Phase 3 Trials for Resistant Herpes Simplex Virus Infections
Wuppertal, Germany – New Phase 3 clinical trial data for Pritelivir, a first-in-class helicase-primase inhibitor, reveals statistically significant superiority in lesion healing for immunocompromised patients with acyclovir-resistant mucocutaneous herpes simplex virus (HSV) infections compared to standard-of-care treatments. The registrational PRIOH-1 trial (NCT03073967) met its primary endpoint, marking a potential paradigm shift in the management of these challenging infections for which new therapeutic options have been scarce for decades.[1][2]
Pritelivir, developed by AiCuris Anti-infective Cures AG, offers a novel mechanism of action that directly targets the viral helicase-primase complex, an essential component for HSV replication.[3] This approach differs from currently available nucleoside analogues, which target the viral DNA polymerase and require activation by the viral enzyme thymidine kinase. Pritelivir's distinct mechanism allows it to be active against HSV strains that have developed resistance to acyclovir and other nucleoside analogues.[1]
Comparative Efficacy of Pritelivir and Standard-of-Care Treatments
The PRIOH-1 trial was a randomized, open-label, multicenter study that enrolled 158 immunocompromised participants.[1][4] The randomized portion of the trial included 102 patients with acyclovir-resistant HSV infections who were assigned to receive either oral Pritelivir or an investigator's choice of standard-of-care (SoC) therapies, which included intravenous foscarnet, intravenous or topical cidofovir, or topical imiquimod.[1][5]
Pritelivir demonstrated a highly statistically significant superiority in the rate of complete lesion healing compared to the SoC arm. At 28 days of treatment, the p-value for the primary endpoint was 0.0047, which further improved to less than 0.0001 by day 42.[1][4] While specific healing rates from the SoC arm of the PRIOH-1 trial have not been fully disclosed in initial announcements, data from other studies provide context for the performance of these standard treatments.
| Treatment Regimen | Efficacy in Acyclovir-Resistant HSV (Immunocompromised Patients) | Key Adverse Events |
| Pritelivir | PRIOH-1 Phase 3 Trial: - Statistically superior lesion healing vs. SoC (p=0.0047 at day 28; p<0.0001 at day 42)[1][4] Phase 2 Data: - 93% of patients achieved lesion healing within 28 days[6] | Favorable safety profile reported in Phase 3 trial.[1] Phase 2 data indicated fewer adverse event-related discontinuations compared to foscarnet.[6] |
| Foscarnet | Multicenter Retrospective Study: - 48% of treatment episodes resulted in healing[7][8] - Median time to healing: 38 days[7][8] Phase 2 (PRIOH-1 Comparator Data): - 57% of patients achieved lesion healing within 28 days[6] | Nephrotoxicity, electrolyte disturbances (hypocalcemia, hypomagnesemia, etc.), seizures.[7][8] |
| Cidofovir (IV & Topical) | Various Case Series/Small Studies: - Intravenous and topical formulations have shown efficacy in case reports and small studies for acyclovir-resistant HSV lesions, with some reports of complete clearance within weeks.[9][10][11][12] Data from large, controlled trials are limited.[13] | Intravenous: Nephrotoxicity (requiring pre-hydration and co-administration of probenecid), neutropenia.[9][14] Topical: Application site reactions.[15] |
| Imiquimod (Topical) | Various Case Series/Small Studies: - Successful treatment and complete clearance of lesions reported in immunocompromised patients, often within 2 to 12 weeks of therapy.[16][17][18] Data is primarily from case reports and small series. | Local skin reactions (erythema, erosion, excoriation), flu-like symptoms.[19][20] |
Experimental Protocols
Pritelivir (PRIOH-1 Trial)
The PRIOH-1 trial was a randomized, open-label, multicenter, comparative study. Immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections were randomized 1:1 to receive either Pritelivir or the investigator's choice of SoC.
-
Pritelivir Arm: Patients received a 400 mg oral loading dose of Pritelivir on day one, followed by a 100 mg oral dose once daily.[1][4] Treatment continued for up to 28 days, with a possible extension to 42 days if healing was not complete.[5]
-
Standard-of-Care Arm: The investigator could choose from the following nationally approved treatments:
-
Foscarnet: 40 mg/kg intravenously every 8 hours or 60 mg/kg every 12 hours.[2][21][22]
-
Cidofovir (IV): 5 mg/kg body weight intravenously once weekly.[2][21][22]
-
Cidofovir (Topical): 1% or 3% topical application 2 to 4 times daily.[2][21][22]
-
Imiquimod (Topical): 5% topical application 3 times per week.[2][21][22]
-
Standard-of-Care Protocols (General)
-
Intravenous Foscarnet: Typically administered at a dose of 40 mg/kg every 8 to 12 hours until lesions have healed, which can take 14 to 21 days or longer.[9][23] Pre-hydration with normal saline or dextrose 5% in water is recommended to reduce the risk of nephrotoxicity.[3][24]
-
Intravenous Cidofovir: A common regimen is 5 mg/kg body weight administered intravenously once weekly.[9] To mitigate nephrotoxicity, patients require pre-hydration with intravenous fluids and co-administration of oral probenecid.[14][15]
-
Topical Imiquimod: 5% cream is typically applied to the lesions 3 times per week, for instance, on alternate days, and left on the skin for approximately 8 hours before being washed off.[25][26] The duration of treatment varies and continues until lesion clearance.[16]
Mechanisms of Action and Signaling Pathways
The antiviral agents discussed employ distinct mechanisms to inhibit HSV replication. Pritelivir's novel approach of targeting the helicase-primase complex offers an advantage in cases of resistance to traditional DNA polymerase inhibitors.
Caption: Mechanisms of action for Pritelivir and standard-of-care treatments for resistant HSV.
Experimental Workflow for a Comparative Clinical Trial
The design of a clinical trial comparing a novel agent like Pritelivir to standard of care involves several key stages, from patient recruitment to data analysis, to ensure the validity and reliability of the results.
Caption: A simplified workflow of a comparative clinical trial for resistant HSV treatments.
References
- 1. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 2. A Randomized, Open Label, Multi-Center, Comparative Trial, to Assess the Efficacy and Safety of Pritelivir versus Foscarnet for the Treatment of Acyclovir-Resistant Mucocutaneous HSV infections in Immunocompromised subjects (PRIOH-1) [mdanderson.org]
- 3. Foscarnet | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. contagionlive.com [contagionlive.com]
- 5. eatg.org [eatg.org]
- 6. Aicuris Presents Positive Phase 2 Results for Pritelivir and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]
- 7. A Multicenter Assessment of the Outcomes and Toxicities of Foscarnet for Treatment of Acyclovir-Resistant Mucocutaneous Herpes Simplex in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 10. Treatment of acyclovir-resistant herpes simplex virus with intralesional cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Successful Treatment of Acyclovir-Resistant Herpes Simplex Virus With Intralesional Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. Cidofovir use in acyclovir-resistant herpes infection. | Semantic Scholar [semanticscholar.org]
- 14. Herpes Simplex Virus: Adult and Adolescent OIs | NIH [clinicalinfo.hiv.gov]
- 15. Cidofovir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 17. researchgate.net [researchgate.net]
- 18. Extensive and refractory genital herpes in human immunodeficiency virus-infected patient successfully treated with imiquimod: Case report and literature review - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 19. Topical imiquimod treatment of aciclovir-resistant herpes simplex disease: case series and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Instructions for the application of topical Aldara (5% Imiquimod) — Chelsea and Westminster Hospital NHS Foundation Trust [chelwest.nhs.uk]
- 21. Trial on Efficacy and Safety of Pritelivir Tablets for Treatment of Acyclovir-resistant Mucocutaneous HSV (Herpes Simplex Virus) Infections in Immunocompromised Subjects | MedPath [trial.medpath.com]
- 22. myTomorrows â Discover and access pre-approval treatments on the platform [platform.mytomorrows.com]
- 23. Foscarnet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. medsafe.govt.nz [medsafe.govt.nz]
- 25. Herpes - STI Treatment Guidelines [cdc.gov]
- 26. Imiquimod 5-Percent Cream Does Not Alter the Natural History of Recurrent Herpes Genitalis: a Phase II, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral Pritelivir and Intravenous Foscarnet for Herpes Simplex Virus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two antiviral agents, oral Pritelivir and intravenous foscarnet, primarily for the treatment of herpes simplex virus (HSV) infections, with a focus on acyclovir-resistant strains.
Executive Summary
Pritelivir, an investigational oral helicase-primase inhibitor, represents a novel mechanism of action in the anti-HSV therapeutic landscape. Foscarnet, an intravenous pyrophosphate analog, is an established second-line therapy for acyclovir-resistant HSV infections. This guide will delve into their distinct mechanisms, compare their clinical and preclinical performance, and provide an overview of their safety and pharmacokinetic profiles. The information presented is intended to support research and development efforts in the field of antiviral therapeutics.
Mechanism of Action
Pritelivir and foscarnet inhibit HSV replication through fundamentally different mechanisms, targeting distinct viral enzymes.
Pritelivir is a first-in-class helicase-primase inhibitor.[1] It directly targets the HSV helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[1][2] By binding to this complex, pritelivir effectively halts viral DNA synthesis.[3] This mechanism does not require activation by viral enzymes, a key difference from nucleoside analogs like acyclovir.[2]
Foscarnet is a pyrophosphate analog that directly inhibits viral DNA polymerase.[4][5] It mimics the pyrophosphate molecule and binds to the pyrophosphate-binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting the elongation of the viral DNA chain.[4][6] Similar to pritelivir, foscarnet does not require intracellular phosphorylation for its antiviral activity.[7]
Comparative Efficacy
Both pritelivir and foscarnet have demonstrated efficacy against HSV, particularly in cases of acyclovir resistance.
Preclinical In Vitro Efficacy
| Parameter | Pritelivir | Foscarnet |
| Target | Viral Helicase-Primase Complex | Viral DNA Polymerase |
| HSV-1 IC50 | 0.02 - 0.1 µM (Vero cells) | 32.6 - 100 µM (Vero cells)[6][8] |
| HSV-2 IC50 | 0.01 - 0.07 µM (Vero cells) | Varies by strain |
| Acyclovir-Resistant HSV-1 IC50 | Remains potent | Effective |
| Acyclovir-Resistant HSV-2 IC50 | Remains potent | Effective |
IC50 (half-maximal inhibitory concentration) values can vary depending on the specific viral strain and cell line used in the assay.
Clinical Efficacy in Acyclovir-Resistant HSV Infections
A key clinical trial for comparing these two agents is the Phase 3 PRIOH-1 trial, which evaluated the efficacy and safety of pritelivir compared to standard of care (investigator's choice, which could include foscarnet) in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.[9][10]
| Endpoint | Pritelivir (Oral) | Standard of Care (including IV Foscarnet) | p-value |
| Complete Lesion Healing (up to 28 days) | Superior efficacy | - | p=0.0047[10] |
| Complete Lesion Healing (up to 42 days) | Further improved efficacy | - | p<0.0001[10] |
Pharmacokinetics
The route of administration and pharmacokinetic profiles of pritelivir and foscarnet are markedly different.
| Parameter | Oral Pritelivir | Intravenous Foscarnet |
| Administration | Oral | Intravenous Infusion |
| Bioavailability | High | Poor oral bioavailability |
| Half-life | Long (approx. 80 hours) | Short (approx. 3-5 hours) |
| Metabolism | Minimal | Not metabolized |
| Excretion | Fecal and Renal | Primarily Renal |
Safety and Tolerability
The safety profiles of pritelivir and foscarnet are distinct, largely influenced by their mechanisms of action and routes of administration.
| Adverse Event Profile | Oral Pritelivir | Intravenous Foscarnet |
| Common Adverse Events | Generally well-tolerated in clinical trials. | Fever, nausea, vomiting, anemia, headache. |
| Serious Adverse Events | Fewer treatment-related adverse events leading to discontinuation in trials. | Nephrotoxicity, electrolyte imbalances (hypocalcemia, hypomagnesemia), seizures. |
| Monitoring Requirements | Routine monitoring. | Frequent monitoring of renal function and serum electrolytes is imperative. |
Resistance Profile
Resistance to both pritelivir and foscarnet can develop through mutations in their respective target enzymes.
-
Pritelivir: Resistance is associated with mutations in the viral helicase (UL5) or primase (UL52) genes.[1]
-
Foscarnet: Resistance is primarily due to mutations in the viral DNA polymerase (UL30) gene.
Importantly, due to their different mechanisms of action, there is no cross-resistance between pritelivir and foscarnet, or between these drugs and nucleoside analogs like acyclovir.[1]
Experimental Protocols
Plaque Reduction Assay for Antiviral Efficacy (General Protocol)
This assay is a standard method for determining the in vitro efficacy of antiviral compounds.
Methodology:
-
Cell Culture: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a standardized amount of HSV (a specific multiplicity of infection, MOI) for a defined period (e.g., 1-2 hours) to allow viral adsorption.
-
Drug Application: After removing the virus inoculum, the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound (Pritelivir or foscarnet). A no-drug control is included.
-
Incubation: The plates are incubated for a period that allows for the formation of visible viral plaques (e.g., 2-3 days).
-
Plaque Visualization: The cells are fixed (e.g., with methanol) and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: The number of plaques in each well is counted. The drug concentration that reduces the number of plaques by 50% compared to the no-drug control is calculated as the IC50 value.
Cytotoxicity Assay (MTT Assay - General Protocol)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic potential of a compound.
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation with MTT: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the untreated control. The concentration of the compound that reduces cell viability by 50% is determined as the CC50 (50% cytotoxic concentration).
Conclusion
Oral pritelivir and intravenous foscarnet are important antiviral agents, particularly for the management of acyclovir-resistant HSV infections. Pritelivir offers the advantage of oral administration and a novel mechanism of action with a favorable safety profile observed in clinical trials. Foscarnet, while effective, requires intravenous administration and is associated with significant toxicities, necessitating careful patient monitoring. The choice between these agents in a clinical or research setting will depend on factors such as the patient's immune status, the severity of the infection, the potential for drug-related toxicities, and, for pritelivir, its regulatory approval status. The distinct mechanisms of action of these two drugs also offer potential for combination therapy, a strategy that warrants further investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Increased efficacy of ganciclovir in combination with foscarnet against cytomegalovirus and herpes simplex virus type 2 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 5. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Acyclovir, Foscarnet and Ribonucleotides on Herpes Simplex Virus-1 DNA Polymerase: Mechanistic Insights and a Novel Mechanism for Preventing Stable Incorporation of Ribonucleotides into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between response to acyclovir and foscarnet therapy and in vitro susceptibility result for isolates of herpes simplex virus from human immunodeficiency virus-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contagionlive.com [contagionlive.com]
- 9. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 10. Genotypic Characterization of the DNA Polymerase and Sensitivity to Antiviral Compounds of Foscarnet-Resistant Herpes Simplex Virus Type 1 (HSV-1) Derived from a Foscarnet-Sensitive HSV-1 Strain - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Potency Showdown: Pritelivir vs. Cidofovir for Herpes Simplex Virus
In the landscape of antiviral therapeutics for Herpes Simplex Virus (HSV), two drugs with distinct mechanisms of action are Pritelivir and Cidofovir. This guide provides a detailed comparison of their in vitro potency, supported by experimental data and methodologies, to inform researchers and drug development professionals.
Quantitative Comparison of Antiviral Potency
The in vitro efficacy of an antiviral agent is commonly expressed as the concentration of the drug required to inhibit viral replication by 50% (EC50 or IC50). Based on available data, Pritelivir demonstrates significantly higher potency against both HSV-1 and HSV-2 compared to Cidofovir.
| Compound | Virus Strain | Assay Type | Potency (EC50/IC50) | Reference |
| Pritelivir | HSV-1 F | Plaque Reduction / Cytopathogenicity | 0.02 µM (20 nM) | [1] |
| HSV-2 G | Plaque Reduction / Cytopathogenicity | 0.02 µM (20 nM) | [1] | |
| Acyclovir-resistant HSV-1 F | Viral Replication Assay | 0.02 µM (20 nM) | [1] | |
| Cidofovir | HSV-1 | DNA Reduction | 3.3 µM | [2] |
| HSV-1 | Plaque Reduction | 18.0 µM | [2] | |
| HSV-2 | DNA Reduction | 2.3 µM | [2] | |
| HSV-2 | Plaque Reduction | 30.6 µM | [2] |
Note: Lower EC50/IC50 values indicate higher antiviral potency. The data clearly illustrates that Pritelivir is potent at nanomolar concentrations, whereas Cidofovir requires micromolar concentrations for similar inhibitory effects in vitro.
Mechanisms of Action
The superior potency of Pritelivir can be attributed to its novel mechanism of action, which differs fundamentally from that of Cidofovir.
Pritelivir: As a first-in-class helicase-primase inhibitor, Pritelivir directly targets the essential HSV helicase-primase complex (composed of UL5, UL8, and UL52 proteins).[3][4][5] This complex is responsible for unwinding the double-stranded viral DNA, a critical step for replication. By inhibiting this complex, Pritelivir effectively halts viral DNA synthesis.[6] A key advantage of this mechanism is that Pritelivir does not require activation by viral enzymes, allowing it to act on viruses that have developed resistance to nucleoside analogs like acyclovir.[7][8]
Caption: Mechanism of Action of Pritelivir.
Cidofovir: Cidofovir is a nucleotide analog that acts as a competitive inhibitor of viral DNA polymerase.[9][10] Upon entering a cell, it is phosphorylated by host cell enzymes to its active form, cidofovir diphosphate.[9][11][12] This active metabolite mimics the natural substrate (dCTP) and is incorporated into the elongating viral DNA chain.[9] This incorporation disrupts further chain elongation, thereby terminating viral DNA synthesis.[10][13] Its action is selective for viral DNA polymerase over human polymerases.[10][11]
Caption: Mechanism of Action of Cidofovir.
Experimental Protocols
The in vitro potency data presented in this guide are typically generated using standardized virological assays. The general methodologies are outlined below.
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a functional assay used to quantify the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is grown in multi-well plates.
-
Infection: The cell monolayers are infected with a standardized amount of HSV, calculated to produce a countable number of plaques.
-
Treatment: After a brief incubation period to allow viral entry, the inoculum is removed. The cells are then washed and overlaid with a medium containing serial dilutions of the test compound (Pritelivir or Cidofovir).
-
Incubation: The plates are incubated for several days to allow for plaque formation. The overlay medium is often semi-solid (containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells, resulting in localized areas of cell death (plaques).
-
Quantification: Cells are fixed and stained (e.g., with crystal violet), making the plaques visible. The number of plaques in treated wells is counted and compared to the number in untreated (control) wells.
-
Analysis: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% relative to the control.
DNA Reduction Assay (or Viral Yield Reduction Assay)
This assay measures the amount of viral DNA or infectious virus particles produced in the presence of an antiviral drug.
-
Cell Seeding and Infection: Similar to the PRA, confluent cell monolayers are infected with HSV.
-
Treatment: Following infection, the cells are incubated with a medium containing various concentrations of the test compound.
-
Incubation: The cultures are incubated for a defined period (e.g., 24-48 hours) to allow for one or more cycles of viral replication.
-
Harvesting: The entire culture (cells and supernatant) is harvested.
-
Quantification: The viral yield is quantified. This can be done by:
-
Quantitative PCR (qPCR): Total DNA is extracted, and the number of viral genomes is measured.
-
Titration: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the infectious titer (e.g., Plaque-Forming Units per mL).
-
-
Analysis: The EC50 value is determined as the drug concentration that reduces the viral DNA copy number or infectious virus yield by 50% compared to the untreated control.
Caption: General Experimental Workflow.
References
- 1. Pritelivir | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Pritelivir - Wikipedia [en.wikipedia.org]
- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aicuris' Pritelivir Achieves Superior Efficacy in Phase 3 Trial for Refractory HSV in Immunocompromised Patients [trial.medpath.com]
- 6. What is Pritelivir used for? [synapse.patsnap.com]
- 7. vax-before-travel.com [vax-before-travel.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Cidofovir - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 13. Cidofovir | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pritelivir Demonstrates Superior Efficacy in Treating Dual Acyclovir and Foscarnet-Resistant Herpes Simplex Virus Infections
For Immediate Release
WUPPERTAL, Germany – In a significant advancement for the treatment of drug-resistant Herpes Simplex Virus (HSV) infections, the novel helicase-primase inhibitor Pritelivir has shown superior efficacy compared to standard-of-care treatments in immunocompromised patients with HSV lesions resistant to both acyclovir and foscarnet. The pivotal Phase 3 PRIOH-1 trial met its primary endpoint, demonstrating a statistically significant higher rate of complete lesion healing in patients treated with Pritelivir.[1][2][3]
This comprehensive guide provides an objective comparison of Pritelivir's performance against alternative treatments, supported by available experimental data for an audience of researchers, scientists, and drug development professionals.
Executive Summary
Herpes Simplex Virus infections that are resistant to the standard first-line therapy, acyclovir, and the second-line therapy, foscarnet, pose a significant clinical challenge, particularly in immunocompromised individuals. Pritelivir, with its novel mechanism of action, offers a promising new therapeutic option. Clinical trial data indicates that Pritelivir leads to a higher percentage of complete lesion healing and a more favorable safety profile compared to current treatments for this patient population.
Comparative Efficacy of Pritelivir
The PRIOH-1 trial, a randomized, open-label, multi-center study, evaluated the efficacy and safety of Pritelivir in immunocompromised patients with acyclovir-resistant HSV infections. The trial included a cohort of patients with infections resistant or intolerant to both acyclovir and foscarnet.
While full, detailed results from the Phase 3 part of the PRIOH-1 trial's dual-resistant cohort are anticipated at an upcoming medical conference, the overall trial successfully met its primary endpoint of superiority for Pritelivir over standard of care (investigator's choice of foscarnet, cidofovir, or imiquimod) in promoting lesion healing.[1][2][3]
Data from the Phase 2 part of the study provides a strong indication of Pritelivir's efficacy in this difficult-to-treat population.
| Treatment Arm | Patient Population | Primary Endpoint: Complete Lesion Healing Rate (within 28 days) | Reference |
| Pritelivir | Acyclovir-resistant & Foscarnet-resistant/intolerant (n=8) | 62.5% (5/8 patients) | [4] |
| Pritelivir | Acyclovir-resistant (n=15) | 93.3% (14/15 patients) | [4] |
| Foscarnet | Acyclovir-resistant (n=7) | 57.1% (4/7 patients) | [4] |
Comparative Safety Profile
A significant advantage of Pritelivir observed in clinical trials is its favorable safety and tolerability profile compared to foscarnet, a standard treatment for acyclovir-resistant HSV that is associated with nephrotoxicity.
| Adverse Events (Phase 2 Data) | Pritelivir (n=23) | Foscarnet (n=7) | Reference |
| Drug-related Treatment Emergent Adverse Events | 8.7% (2/23 patients) | 71.4% (5/7 patients) | [4] |
| Discontinuations due to Adverse Events | 0% (in acyclovir-resistant cohort) | 42.9% | [5] |
Alternative Treatments for Dual-Resistant HSV
Currently, there are no FDA-approved treatments specifically for dual acyclovir and foscarnet-resistant HSV infections.[6] The management of such cases is challenging and often relies on off-label use of drugs like cidofovir or combination therapies.
-
Foscarnet: While effective in many cases of acyclovir-resistant HSV, the emergence of foscarnet resistance presents a significant hurdle. Its use is also limited by its potential for kidney damage and electrolyte imbalances.[6]
-
Cidofovir: Case reports and small studies have shown some efficacy of intravenous or topical cidofovir in treating foscarnet-resistant HSV infections.[7] However, like foscarnet, cidofovir carries a risk of nephrotoxicity.
Mechanism of Action: A Novel Approach
Pritelivir is a first-in-class antiviral that directly inhibits the HSV helicase-primase complex. This complex is essential for unwinding the viral DNA and initiating its replication. By targeting a different step in the viral lifecycle compared to DNA polymerase inhibitors like acyclovir and foscarnet, Pritelivir remains effective against viral strains that have developed resistance to these agents.
Caption: Mechanism of action of Pritelivir versus Acyclovir/Foscarnet.
Experimental Protocols
PRIOH-1 Trial (NCT03073967)
The PRIOH-1 trial is a randomized, open-label, multi-center, comparative study designed to assess the efficacy and safety of Pritelivir in immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.
-
Study Design: The trial consists of several parts. Part C randomized patients with acyclovir-resistant HSV to receive either oral Pritelivir or investigator's choice of standard of care (SoC). Parts D and F were open-label, single-arm cohorts for patients with dual acyclovir and foscarnet resistance or intolerance, who all received Pritelivir.
-
Patient Population: Immunocompromised men and women (≥16 years old) with clinical failure to acyclovir or confirmed acyclovir-resistant mucocutaneous HSV infection. The dual-resistant cohort had documented resistance or intolerance to both acyclovir and foscarnet.
-
Intervention:
-
Pritelivir Arm: Oral Pritelivir administered as a 400 mg loading dose on day 1, followed by 100 mg once daily.
-
Investigator's Choice (SoC) Arm: Foscarnet (intravenous), Cidofovir (intravenous or topical), or Imiquimod (topical).
-
-
Primary Endpoint: The percentage of subjects with complete healing of all mucocutaneous HSV lesions within 28 days of treatment initiation.
Caption: Simplified workflow of the PRIOH-1 clinical trial.
Conclusion
Pritelivir represents a significant therapeutic advance for immunocompromised patients with dual acyclovir and foscarnet-resistant HSV infections, a population with a high unmet medical need. Its novel mechanism of action, demonstrated superior efficacy in clinical trials, and favorable safety profile position it as a promising new standard of care for this challenging condition. Further data from the Phase 3 trial will be crucial in fully defining its clinical utility.
References
- 1. Aicuris' Pritelivir Achieves Superior Efficacy in Phase 3 Trial for Refractory HSV in Immunocompromised Patients [trial.medpath.com]
- 2. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 3. contagionlive.com [contagionlive.com]
- 4. eatg.org [eatg.org]
- 5. Combined use of pritelivir with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Patients with Refractory Herpes Simplex Virus in Phase 3 Pivotal Trial - BioSpace [biospace.com]
Pritelivir Efficacy in Clinical Trials: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Pritelivir's efficacy in clinical trials for the treatment of Herpes Simplex Virus (HSV) infections. The data presented herein is intended to offer an objective comparison of Pritelivir's performance against other antiviral agents, supported by experimental data from key clinical studies.
Executive Summary
Pritelivir, a first-in-class helicase-primase inhibitor, has demonstrated significant efficacy in reducing viral shedding, lesion occurrence, and promoting lesion healing in patients with genital HSV-2 and in immunocompromised patients with refractory HSV infections.[1][2][3] Clinical trial data consistently indicates that Pritelivir is not only effective but, in some key measures, superior to the current standard-of-care, valacyclovir.[3][4][5] Its novel mechanism of action, which is independent of viral thymidine kinase, makes it a promising therapeutic option for infections resistant to nucleoside analogues like acyclovir.[6][7][8]
Comparative Efficacy Data
The following tables summarize the key quantitative outcomes from pivotal clinical trials involving Pritelivir, offering a direct comparison with valacyclovir and placebo.
Table 1: Efficacy in Immunocompetent Adults with Recurrent Genital HSV-2 (Phase 2 Trial)
| Efficacy Endpoint | Pritelivir (100 mg daily) | Valacyclovir (500 mg daily) | Relative Risk (RR) [95% CI] | P-value |
| Genital HSV Shedding | 2.4% of swabs | 5.3% of swabs | 0.42 [0.21 to 0.82] | 0.01[2] |
| Days with Genital Lesions | 1.9% of days | 3.9% of days | 0.40 [0.17 to 0.96] | 0.04[2] |
| Days with Pain | 4.0% of days | 6.7% of days | - | -[4] |
| Mean HSV Quantity (in positive swabs) | 3.2 log10 copies/mL | 3.7 log10 copies/mL | - | 0.83[2] |
| Shedding Episodes per person-month | 1.3 | 1.6 | 0.80 [0.52 to 1.22] | 0.29[2] |
Table 2: Efficacy in Immunocompetent Adults with Genital HSV-2 (Dose-Ranging Study vs. Placebo)
| Efficacy Endpoint | Pritelivir (75 mg daily) | Placebo | Relative Risk (RR) [95% CI] |
| Viral Shedding | 2.1% of days | 16.6% of days | 0.13 [0.04 to 0.38][9] |
| Days with Genital Lesions | - | - | 0.13 [0.02 to 0.70][9] |
Table 3: Efficacy in Immunocompromised Patients with Refractory HSV Infections (PRIOH-1 Phase 3 Trial)
| Efficacy Endpoint | Pritelivir | Standard of Care* | P-value |
| Superiority in Lesion Healing (up to 28 days) | Statistically Superior | - | 0.0047[1][7][10] |
| Superiority in Lesion Healing (up to 42 days) | Statistically Superior | - | <0.0001[1][7][10] |
| Lesion Healing within 28 days (Phase 2 data) | 93% of patients | 57% of patients (Foscarnet) | -[11] |
*Standard of Care included investigator's choice of foscarnet, cidofovir, compounded topical cidofovir, or imiquimod.[1][10]
Experimental Protocols
Phase 2 Crossover Trial: Pritelivir vs. Valacyclovir
-
Objective: To compare the efficacy of pritelivir with valacyclovir for the suppression of genital HSV-2 infection.[2][4]
-
Design: A randomized, double-blind, crossover clinical trial.[2][5]
-
Participants: 91 healthy adults with 4 to 9 annual genital HSV-2 recurrences.[2][12]
-
Interventions: Participants received daily oral doses of 100 mg of pritelivir and 500 mg of valacyclovir, each for a 28-day period, separated by a 28-day washout period.[2][13]
-
Data Collection: Participants collected genital swabs four times daily for HSV polymerase chain reaction (PCR) testing.[2][4]
-
Primary Endpoint: The primary outcome was the within-participant genital HSV shedding rate, comparing the percentage of HSV-positive swabs during pritelivir treatment to that during valacyclovir treatment.[2]
-
Secondary Endpoints: Included the quantity of HSV in positive swabs, the frequency of genital lesions, and the number of shedding episodes.[2]
PRIOH-1 Phase 3 Trial: Pritelivir in Immunocompromised Patients
-
Objective: To evaluate the efficacy and safety of pritelivir compared to standard-of-care treatments in immunocompromised patients with refractory HSV infections.[7][10]
-
Design: An open-label, comparative, multicenter trial.[1][10]
-
Participants: 158 immunocompromised patients with refractory HSV infections, with or without resistance to existing antivirals.[1][10][14]
-
Interventions:
-
Primary Endpoint: The primary endpoint was the superiority of pritelivir in lesion healing compared to standard-of-care treatments up to 28 days.[1][7][10]
Visualizations
Mechanism of Action: Pritelivir vs. Nucleoside Analogues
Caption: Mechanism of action of Pritelivir compared to nucleoside analogues.
Clinical Trial Workflow: Phase 2 Crossover Study
References
- 1. Aicuris' Pritelivir Achieves Superior Efficacy in Phase 3 Trial for Refractory HSV in Immunocompromised Patients [trial.medpath.com]
- 2. Effect of Pritelivir Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental herpes drug pritelivir more effective than standard treatment | Fred Hutchinson Cancer Center [fredhutch.org]
- 4. AiCuris Release: Pharma Announces Publication Of Phase 2 Clinical Trial Results Of Investigational Anti-Herpes Simplex Virus Agent Pritelivir In JAMA - BioSpace [biospace.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Pritelivir - Wikipedia [en.wikipedia.org]
- 7. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 8. What is Pritelivir used for? [synapse.patsnap.com]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. contagionlive.com [contagionlive.com]
- 11. Aicuris Presents Positive Phase 2 Results for Pritelivir and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]
- 12. Effect of Pritelivir Compared With ... | Article | H1 Connect [archive.connect.h1.co]
- 13. Study: Pritelivir Shows Promise for Suppressing Genital Herpes | Consultant360 [consultant360.com]
- 14. eatg.org [eatg.org]
Pritelivir's Safety and Tolerability Profile: A Comparative Guide for Researchers
Pritelivir, a first-in-class antiviral agent, is emerging as a significant development in the management of herpes simplex virus (HSV) infections. Its novel mechanism of action sets it apart from traditional therapies, offering a potential new option for patients, particularly those with infections resistant to standard treatments. This guide provides an objective comparison of the safety and tolerability profile of pritelivir against standard-of-care medications, supported by clinical trial data and detailed experimental protocols.
Mechanism of Action: A Different Approach to Viral Inhibition
Standard-of-care treatments for HSV, such as acyclovir, valacyclovir, and famciclovir, are nucleoside analogs that inhibit the viral DNA polymerase, leading to the termination of DNA chain elongation.[1] Their activation requires the viral enzyme thymidine kinase.[1] In contrast, pritelivir is a helicase-primase inhibitor.[2][3] It directly targets the viral helicase-primase complex, which is essential for unwinding viral DNA and synthesizing primers for replication.[2][4] This action prevents the de novo synthesis of viral DNA and does not require activation by viral enzymes, making it effective against viral strains that have developed resistance to nucleoside analogs through mutations in the thymidine kinase gene.[1][2][4]
For acyclovir-resistant HSV, the standard of care often shifts to foscarnet, which also targets the viral DNA polymerase but does not require thymidine kinase activation. However, its use is frequently limited by significant toxicity, notably nephrotoxicity.[2]
Quantitative Safety and Tolerability Data
Clinical trials have provided key data comparing the safety profiles of pritelivir with standard-of-care treatments.
Table 1: Pritelivir vs. Valacyclovir in Patients with Recurrent Genital HSV-2
This table summarizes data from a Phase 2 randomized, double-blind, crossover trial involving adults with 4 to 9 annual genital HSV-2 recurrences.[5][6]
| Adverse Event Metric | Pritelivir (100 mg/day) | Valacyclovir (500 mg/day) | Reference |
| Treatment-Emergent Adverse Events (TEAEs) | 62.3% of participants | 69.2% of participants | [5][6][7] |
| Serious Adverse Events | None reported | None reported | [8] |
| Allergic Reactions (mild, possibly related) | 1 participant | 1 participant | [8] |
Note: The trial was terminated early by the sponsor after a clinical hold was placed by the FDA due to findings in a concurrent nonclinical toxicity study.[5][9] However, no serious adverse events were observed in the human participants.[8][9]
Table 2: Pritelivir vs. Foscarnet/Standard of Care in Immunocompromised Patients
This table includes data from a Phase 2 trial (PRIOH-1) in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.[10][11]
| Adverse Event Metric | Pritelivir | Foscarnet | Reference |
| Adverse Event-Related Discontinuations | 0% | 42.9% | [10] |
| Lesion Healing Rate (within 28 days) | 93.3% | 57% | [10][11] |
Note: Pritelivir demonstrated a favorable safety profile and was well tolerated throughout the treatment duration in the subsequent Phase 3 pivotal trial.[12]
Table 3: General Side Effect Profile of Standard-of-Care Antivirals
This table outlines common and serious side effects associated with established HSV treatments.
| Drug | Common Side Effects | Serious (Less Common) Side Effects | Reference |
| Acyclovir / Valacyclovir | Nausea, vomiting, diarrhea, headache, general malaise.[13][14] | Kidney damage/renal impairment, neurotoxicity (agitation, confusion, hallucinations), Thrombotic Thrombocytopenic Purpura (TTP) / Hemolytic Uremic Syndrome (HUS) in immunocompromised patients.[13][14] | |
| Famciclovir | Headache, nausea, diarrhea. | Similar to acyclovir/valacyclovir. | [1] |
| Foscarnet | Nephrotoxicity (kidney damage), electrolyte imbalances. | Restrictive toxicity often limits use. | [2] |
Experimental Protocols
Protocol 1: Phase 2 Crossover Trial of Pritelivir vs. Valacyclovir (NCT01658826)
-
Objective: To compare the efficacy and safety of pritelivir with valacyclovir for the suppression of genital HSV-2.[5][7]
-
Study Design: A randomized, double-blind, crossover clinical trial conducted at four US clinical research centers.[5][6][8]
-
Participants: 91 healthy adults with a history of 4 to 9 annual recurrences of genital HSV-2.[5][6][8]
-
Interventions: Participants were randomized to receive either pritelivir (100 mg daily) or valacyclovir (500 mg daily) for a 28-day period. This was followed by a 28-day washout period, after which participants "crossed over" to the other treatment for another 28 days.[5][6]
-
Data Collection: Participants collected genital swabs four times daily for HSV polymerase chain reaction (PCR) testing and maintained a daily symptom diary.[5][8]
-
Primary Endpoint: The within-participant rate of genital HSV shedding (percentage of swabs with HSV detected) while receiving pritelivir compared to valacyclovir.[5][7]
Protocol 2: Phase 2/3 Trial in Immunocompromised Patients (PRIOH-1 / NCT03073967)
-
Objective: To evaluate the efficacy and safety of orally administered pritelivir for the treatment of acyclovir-resistant mucocutaneous HSV infections in immunocompromised patients.[11][15]
-
Study Design: A multi-center, open-label, comparative trial.[12][15] The study was designed to show the superiority of pritelivir against the investigator's choice of standard of care.[15]
-
Participants: Immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.[11][15] Some arms of the trial also included patients with resistance or intolerance to foscarnet.[11][15]
-
Interventions: Pritelivir (100 mg once daily, following a 400 mg loading dose) was compared against an investigator's choice of therapy, which could include intravenous foscarnet, intravenous cidofovir, or topical treatments.[15]
-
Primary Endpoint: The number of subjects with all lesions healed within 28 days of treatment.[10][12][15]
Conclusion
Pritelivir demonstrates a favorable safety and tolerability profile compared to the standard of care for HSV infections. In a head-to-head comparison with valacyclovir, pritelivir was associated with a similar incidence of treatment-emergent adverse events.[5][6][7] More significantly, in immunocompromised patients with acyclovir-resistant HSV, pritelivir showed a clear advantage over foscarnet, with zero adverse event-related discontinuations compared to over 40% in the foscarnet group.[10] This suggests pritelivir could be a much safer and better-tolerated option for this difficult-to-treat patient population, for whom current therapies are limited by significant toxicity.[2] While early nonclinical animal studies prompted a temporary clinical hold, subsequent human trials have consistently shown pritelivir to be well-tolerated.[9][10] Its distinct mechanism of action and favorable safety data position pritelivir as a promising future therapy in the management of HSV.
References
- 1. AiCuris Release: Pharma Announces Publication Of Phase 2 Clinical Trial Results Of Investigational Anti-Herpes Simplex Virus Agent Pritelivir In JAMA - BioSpace [biospace.com]
- 2. Pritelivir - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. What is Pritelivir used for? [synapse.patsnap.com]
- 5. Effect of Pritelivir Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Effect of Pritelivir Compared With ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Pritelivir beats valacyclovir at suppressing genital HSV-2 infection | MDedge [mdedge.com]
- 9. Experimental herpes drug pritelivir more effective than standard treatment | Fred Hutchinson Cancer Center [fredhutch.org]
- 10. Aicuris Presents Positive Phase 2 Results for Pritelivir and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]
- 11. AiCuris Starts Its First Pivotal Clinical Phase 3 Trial with Pritelivir for the Treatment of HSV Infections in Immunocompromised Subjects Based on Efficacy and Safety Data from a Phase 2 Trial - BioSpace [biospace.com]
- 12. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 13. Acyclovir (Zovirax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pritelivir Mesylate Hydrate
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Pritelivir mesylate hydrate are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general principles of pharmaceutical waste management and specific safety data for the compound. Adherence to these guidelines is critical to minimize risks and ensure compliance with regulatory standards.
I. Understanding the Hazard Profile of this compound
Before handling or disposing of this compound, it is crucial to be aware of its known hazards. While some safety data sheets (SDS) may classify it as not a hazardous substance or mixture, others indicate potential risks that necessitate careful handling.[1]
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[2][3] |
| Skin Corrosion/Irritation | May cause skin irritation.[2] | Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Serious Eye Damage/Irritation | May cause eye irritation.[2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3] | Avoid release to the environment. Collect spillage.[3] |
This data is compiled from available Safety Data Sheets and should be considered in conjunction with the specific SDS provided by your supplier.
II. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental release and ensures the safety of all personnel. The following procedure is based on general best practices for chemical and pharmaceutical waste disposal.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal activities, ensure you are wearing the appropriate PPE:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Eye Protection: Safety goggles or glasses with side shields are essential.[3]
-
Lab Coat: A lab coat or other protective clothing should be worn.[2]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical.
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Do not empty solutions containing this compound into drains.[2]
-
Collect all liquid waste in a designated, sealed, and clearly labeled waste container.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated.
-
Place all contaminated disposable materials into a designated hazardous waste container.[4]
-
Step 3: Waste Disposal
The ultimate disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[2]
-
Engage a Licensed Waste Disposal Contractor: The disposal of chemical waste should be handled by a licensed and approved waste disposal company. These companies are equipped to manage and dispose of hazardous materials in an environmentally sound manner.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents, including "this compound" and any relevant hazard symbols.
-
Manifesting: Follow all institutional and regulatory requirements for tracking hazardous waste from generation to final disposal.
III. Emergency Procedures for Spills and Exposures
In the event of an accidental spill or exposure, immediate action is necessary.
| Emergency Situation | Procedure |
| Skin Contact | Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, call a physician.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell.[2][3] |
| Spill | Evacuate the area. Ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, diatomite) and collect it into a suitable container for disposal.[1][3] Prevent the spill from entering drains or water courses.[1][3] |
IV. Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede the requirements of your institution's safety protocols or local, state, and federal regulations. Always consult the specific Safety Data Sheet for this compound provided by your supplier and adhere to all applicable laws and guidelines.
References
Essential Safety and Logistical Information for Handling Pritelivir Mesylate Hydrate
When working with potent active pharmaceutical ingredients (APIs) such as Pritelivir mesylate hydrate, a robust understanding and strict adherence to safety protocols are paramount to protect researchers and maintain a safe laboratory environment. This compound is an inhibitor of the viral helicase-primase complex, exhibiting potent antiviral activity against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2)[1][2]. Due to its pharmacological activity, it requires careful handling to minimize exposure.
The following guidelines provide essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. This includes recommendations for personal protective equipment (PPE), operational procedures for safe handling, and protocols for waste disposal.
Personal Protective Equipment (PPE)
The appropriate PPE acts as a primary barrier against exposure to potent compounds[3]. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for potent APIs.
| Protection Type | Recommended PPE | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect eyes from splashes of solutions or airborne particles[4][5][6]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent direct skin contact with the compound[4][5][7]. |
| Body Protection | A dedicated lab coat or disposable gown | To protect skin and clothing from contamination[4][8][9]. |
| Respiratory Protection | N95 respirator or equivalent | Recommended when handling the powder outside of a contained space (e.g., fume hood) to prevent inhalation of dust particles[4][5][8]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and cross-contamination.
1. Preparation and Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a similar ventilated enclosure to avoid the formation of dust and aerosols[5][10].
-
Ensure that a safety shower and an eyewash station are readily accessible[5].
-
Before handling, decontaminate the work surface.
2. Weighing and Reconstitution:
-
When weighing the solid compound, use a balance inside a fume hood or a containment enclosure.
-
Use dedicated spatulas and weighing papers.
-
To reconstitute the powder, add the solvent slowly to the vial to avoid splashing. Pritelivir mesylate has been formulated with solvents such as DMSO, PEG300, and Tween-80[11].
3. Handling Solutions:
-
Always wear recommended PPE when handling solutions containing this compound.
-
Use positive displacement pipettes or dedicated pipette tips to avoid aerosol generation.
-
Clearly label all containers with the compound name, concentration, and date.
4. Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight[5][10].
-
Recommended storage temperatures are typically 4°C for short-term storage and -20°C or -80°C for long-term storage, particularly for solutions[1][2][10].
5. In Case of a Spill:
-
Evacuate the immediate area if a significant amount of powder is spilled.
-
For small spills, wear full PPE and gently cover the spill with an absorbent material[5][10].
-
Decontaminate the area with a suitable solvent, such as alcohol, and wipe clean[5][10].
-
Collect all contaminated materials in a sealed container for hazardous waste disposal[4].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance[12].
1. Waste Segregation:
-
Segregate all waste contaminated with this compound from general laboratory waste[13].
-
This includes unused compound, contaminated PPE, weighing papers, pipette tips, and empty vials.
2. Solid Waste Disposal:
-
Place all solid waste, including contaminated gloves, gowns, and other disposable materials, into a dedicated, clearly labeled hazardous waste container.
-
Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed vials can then be disposed of according to institutional guidelines.
3. Liquid Waste Disposal:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a sealed, properly labeled hazardous waste container.
-
Do not pour any waste containing this compound down the drain[4][5].
4. Final Disposal:
-
All hazardous waste must be disposed of through a licensed hazardous waste management company, following all applicable federal, state, and local regulations[12][13][14].
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 4. fishersci.com [fishersci.com]
- 5. Pritelivir(BAY-57-1293)|348086-71-5|MSDS [dcchemicals.com]
- 6. cdc.gov [cdc.gov]
- 7. Anti-Viral Medical Protective Gear | Antiviral Gloves [allhandsfire.com]
- 8. Personal Protective Equipment and Antiviral Drug Use during Hospitalization for Suspected Avian or Pandemic Influenza1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. rxdestroyer.com [rxdestroyer.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
- 14. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
